molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Cat. No.: B1432165
CAS No.: 1609403-56-6
M. Wt: 255.18 g/mol
InChI Key: WXFWTFHCFDDRLV-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2O and its molecular weight is 255.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWTFHCFDDRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCNC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a rigid three-dimensional framework that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this class, 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride represents a molecule of significant interest. Its unique architecture, combining a piperidine and an azepane ring centered on a spiro carbon, with an embedded lactam functionality, suggests a rich potential for probing biological systems.

This guide is intended to provide a comprehensive overview of this compound for the scientific community. It is important to note that while the existence of this compound is confirmed in chemical databases, detailed experimental data in peer-reviewed literature is scarce. Therefore, this document synthesizes the available information from chemical suppliers with theoretical insights and extrapolations from closely related analogues to provide a robust and practical resource. We will clearly distinguish between established data and scientifically grounded predictions to maintain the highest level of intellectual honesty.

Core Molecular Identity and Physicochemical Properties

This compound is a spirocyclic diamine lactam, presented as its hydrochloride salt to enhance stability and aqueous solubility. The core structure features a six-membered piperidine ring and a seven-membered azepane ring, which contains a lactam moiety, joined by a single spiro carbon atom.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of these values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 1609403-56-6Chemical Supplier Databases[1]
Molecular Formula C₁₀H₂₀Cl₂N₂OAngene Chemical[1]
Molecular Weight 255.18 g/mol Angene Chemical[1]
Appearance Solid (predicted)Sigma-Aldrich
Melting Point Not available
Solubility Expected to be soluble in water and polar protic solvents.Inferred from dihydrochloride salt form
Hydrogen Bond Donor Count 4Angene Chemical[1]
Hydrogen Bond Acceptor Count 2Angene Chemical[1]
Topological Polar Surface Area 41.1 ŲAngene Chemical[1]
Complexity 197Angene Chemical[1]

Synthesis and Purification: A Proposed Methodology

Proposed Retrosynthetic Analysis and Synthetic Pathway

G target 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride freebase 3,9-Diazaspiro[5.6]dodecan-10-one target->freebase HCl Treatment precursor N-protected Spirocyclic Diamine freebase->precursor Deprotection key_intermediate Dieckmann Condensation Precursor precursor->key_intermediate Lactam Formation starting_materials Piperidine & Azepane Derivatives key_intermediate->starting_materials Coupling

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the N-protected Spirocyclic Diamine Precursor

This key step involves the coupling of suitably protected piperidine and azepane derivatives. A plausible approach is the alkylation of a protected 4-piperidone with a protected amino-functionalized alkyl halide derived from caprolactam.

  • Protecting Group Strategy: The choice of nitrogen protecting groups is critical to ensure compatibility with subsequent reaction conditions. Boc (tert-butyloxycarbonyl) is a suitable choice for its stability and ease of removal under acidic conditions.

  • Alkylation: React N-Boc-4-piperidone with a suitable alkylating agent, such as N-(4-bromobutyl)-Boc-amine, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the coupled product.

  • Purification: The crude product would be purified by column chromatography on silica gel.

Step 2: Lactam Formation via Intramolecular Cyclization

  • Deprotection and Cyclization: Selective deprotection of one of the Boc groups, followed by an intramolecular amidation, would form the seven-membered lactam ring. This can often be achieved by carefully controlled acidic treatment.

  • Alternative: Dieckmann Condensation: An alternative route would involve a Dieckmann condensation of a diester precursor, followed by amination and reduction.

Step 3: Final Deprotection and Salt Formation

  • Boc Removal: The remaining Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an organic solvent like dioxane or methanol.

  • Salt Formation: Treatment of the freebase with two equivalents of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) will precipitate the desired this compound.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.

Analytical Characterization: Predicted Spectroscopic Profile

Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the number of methylene groups in different chemical environments. Key expected signals include:

  • NH Protons: Broad signals for the two secondary amine protons and the lactam N-H, likely in the downfield region (δ 7-9 ppm), which would exchange with D₂O.

  • Methylene Protons: A series of overlapping multiplets in the δ 1.5-3.5 ppm range corresponding to the methylene groups of the piperidine and azepane rings. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display 10 distinct signals:

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a lactam carbonyl (δ 170-180 ppm).

  • Spiro Carbon: A quaternary carbon signal, typically in the δ 50-70 ppm range.

  • Methylene Carbons: Several signals in the aliphatic region (δ 20-60 ppm) corresponding to the methylene carbons of the two rings.

Infrared (IR) Spectroscopy (Predicted)

Key vibrational bands expected in the IR spectrum include:

  • N-H Stretching: Broad absorptions in the 3200-3400 cm⁻¹ region for the amine and amide N-H bonds.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretching: A strong, sharp absorption band characteristic of a lactam carbonyl, typically around 1650-1680 cm⁻¹.

Mass Spectrometry (Predicted)
  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the freebase (C₁₀H₁₈N₂O) would be observed, allowing for confirmation of the molecular formula. The expected monoisotopic mass is 182.1419 g/mol . The dihydrochloride salt would likely show the protonated molecular ion of the free base [M+H]⁺ at m/z 183.1497.

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for this compound is not yet published, the broader class of diazaspirocycles has shown significant promise in neuroscience and other therapeutic areas.

Potential as a GABA Receptor Modulator

The structural rigidity and the presence of nitrogen atoms make diazaspirocycles excellent scaffolds for targeting ion channels and G-protein coupled receptors. Notably, related 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.[3]

G cluster_0 Potential Therapeutic Applications anxiety Anxiety Disorders epilepsy Epilepsy sleep Sleep Disorders scaffold 3,9-Diazaspiro[5.6]dodecan-10-one Scaffold gaba_r GABA-A Receptor Modulation scaffold->gaba_r Potential Target gaba_r->anxiety gaba_r->epilepsy gaba_r->sleep

Caption: Potential therapeutic avenues for 3,9-Diazaspiro[5.6]dodecan-10-one based on related compounds.

Use as a Scaffold in Library Synthesis

The two secondary amine functionalities provide convenient handles for combinatorial library synthesis. Derivatization at these positions can be used to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. The following recommendations are based on the general properties of amine hydrochlorides and lactams.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data is not available. Assume the compound is harmful if swallowed, and may cause skin and eye irritation. In case of exposure, follow standard first aid procedures and seek medical attention.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, chemical entity. Its spirocyclic framework is a privileged scaffold in medicinal chemistry, and its structural features suggest a high potential for biological activity, particularly in the realm of neuroscience. This guide has provided a comprehensive overview based on available data and theoretical principles. The next critical steps for the scientific community will be the publication of a detailed, reproducible synthesis and the full experimental characterization of its physicochemical and pharmacological properties. Such studies will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in the development of novel therapeutics.

References

  • Angene Chemical. This compound. [Link]

  • Angene Chemical. 3,9-diazaspiro[5.6]dodecan-10-one. [Link]

  • MDPI. (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. [Link]

  • PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubMed. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]

  • University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]

  • Google Patents. Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • PubMed Central (PMC). GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • PubMed. GABAA receptor π forms channels that stimulate ERK through a G-protein-dependent pathway. [Link]

  • PubMed Central (PMC). Evidence that GABA ρ subunits contribute to functional ionotropic GABA receptors in mouse cerebellar Purkinje cells. [Link]

Sources

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties compared to traditional flat aromatic structures.[1] This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for a valuable spirocyclic building block: this compound. The synthetic strategy is logically designed based on established chemical principles, such as the double aza-Michael addition, providing a robust framework for its practical execution.[2][3] Furthermore, this document outlines the full suite of analytical techniques required to confirm the structure and purity of the target compound, including NMR and IR spectroscopy, and mass spectrometry.

Introduction: The Significance of Spirocyclic Scaffolds

In the quest for novel therapeutics, drug discovery programs are increasingly exploring beyond flat, sp²-rich chemical space. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, enabling more specific and effective interactions with biological targets.[1] This structural rigidity often translates into superior physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[1]

The 3,9-diazaspiro[5.6]dodecan-10-one core, a lactam-containing diazaspirocycle, represents a versatile and valuable scaffold.[4] The presence of two nitrogen atoms at distinct positions offers multiple points for diversification, allowing for the generation of libraries of compounds for screening. The lactam functionality provides a rigid polar core that can participate in hydrogen bonding interactions with protein targets. This guide presents a rational and detailed methodology for the synthesis and rigorous characterization of this important molecule in its dihydrochloride salt form, ensuring stability and solubility for downstream applications.

Proposed Synthetic Strategy and Experimental Protocols

Retrosynthetic Analysis & Rationale

The core of the proposed synthesis is the construction of the piperidinone ring via a double aza-Michael addition. This reaction is an atom-economical method for forming cyclic amines from primary amines and divinyl ketones or their equivalents.[3] Our retrosynthetic analysis disconnects the two C-N bonds of the piperidinone ring, leading back to a primary amine and a suitable α,β-unsaturated carbonyl precursor derived from cycloheptanone.[7][8]

The forward synthesis, therefore, initiates with the functionalization of cycloheptanone to create the necessary electrophilic centers for the key cyclization step.

G Target 3,9-Diazaspiro[5.6]dodecan-10-one Intermediate2 Spirocyclic Diamine Free Base Target->Intermediate2 HCl Salt Formation Intermediate1 N-Protected Spirocyclic Diamine Intermediate2->Intermediate1 Deprotection Precursor Key Cyclization Precursor (e.g., α,β-Unsaturated Ester/Ketone) Intermediate1->Precursor Double Michael Addition & Cyclization Start Cycloheptanone & 1,3-Diaminopropane derivative Precursor->Start Functional Group Interconversion

Caption: Proposed Retrosynthetic Workflow.

Detailed Experimental Protocol

PART A: Synthesis of the Free Base (3,9-Diazaspiro[5.6]dodecan-10-one)

This protocol is a proposed multi-step synthesis. Researchers should perform appropriate small-scale trials and optimizations.

Step 1: Synthesis of 2,7-dibenzylidenecycloheptanone

  • To a stirred solution of cycloheptanone (1.0 eq) and benzaldehyde (2.2 eq) in ethanol at 0°C, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 2,7-dibenzylidenecycloheptanone.

    • Causality: This is a standard base-catalyzed crossed-aldol (Claisen-Schmidt) condensation. The α-protons of cycloheptanone are acidic and deprotonated by NaOH to form an enolate, which then attacks the benzaldehyde carbonyl. A second condensation occurs at the other α-position.

Step 2: Double aza-Michael Addition to form the Piperidinone Ring

  • Dissolve 2,7-dibenzylidenecycloheptanone (1.0 eq) and a suitable primary amine, such as benzylamine (1.1 eq), in a high-boiling point solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120°C and stir for 48-72 hours under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected spirocyclic intermediate.

    • Causality: Benzylamine acts as the nitrogen nucleophile in a conjugate addition to the α,β-unsaturated ketone system. A second intramolecular Michael addition follows, leading to the formation of the six-membered piperidinone ring.[2][3]

Step 3: Deprotection to yield the Spirocyclic Diamine

  • Dissolve the protected intermediate from Step 2 in methanol.

  • Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.

  • Subject the mixture to hydrogenation (H₂ gas, typically 50-60 psi) in a Parr shaker apparatus for 24 hours or until TLC indicates the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of 3,9-Diazaspiro[5.6]dodecan-10-one. Further purification can be achieved via column chromatography if necessary.

    • Causality: Catalytic hydrogenation is a standard and effective method for removing benzyl protecting groups from nitrogen atoms. The Pd/C catalyst facilitates the cleavage of the C-N bond and reduction to the secondary amine.

PART B: Formation of the Dihydrochloride Salt

  • Dissolve the purified free base in a minimal amount of anhydrous methanol or ethanol.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of hydrochloric acid in diethyl ether (typically 2 M, 2.2 equivalents) dropwise with stirring.

  • A precipitate should form. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.

    • Causality: The basic nitrogen atoms of the diamine are protonated by HCl to form the corresponding ammonium chloride salts. The dihydrochloride salt is typically a crystalline solid that is more stable and easier to handle than the free base.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure.[9][10]

Physical and Chemical Properties
PropertyValue
Molecular Formula (Free Base)C₁₀H₁₈N₂O
Molecular Weight (Free Base)182.26 g/mol
Molecular Formula (Dihydrochloride)C₁₀H₂₀Cl₂N₂O
Molecular Weight (Dihydrochloride)255.19 g/mol
AppearanceExpected to be a white to off-white solid
Exact Mass (Free Base, [M+H]⁺)183.1492 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Caption: Atom Numbering for NMR Assignments.

Predicted ¹H NMR Data (500 MHz, D₂O) Chemical shifts (δ) are approximate and will be influenced by solvent and pH.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.4 - 3.6m4HH-7, H-8Protons α to a protonated amine are deshielded.
~ 3.2 - 3.4m4HH-11, H-12Protons α to the amide nitrogen and spiro center.
~ 1.5 - 1.9m8HH-1, H-2, H-4, H-5Aliphatic protons of the cycloheptane ring.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (ppm)AssignmentRationale
~ 175 - 180C-10 (C=O)Typical chemical shift for a lactam carbonyl carbon.
~ 55 - 60C-6 (Spiro)Quaternary spiro carbon, shifted downfield.
~ 45 - 50C-11, C-12Carbons α to the amide nitrogen.
~ 40 - 45C-7, C-8Carbons α to the protonated amine.
~ 25 - 35C-1, C-2, C-4, C-5Aliphatic carbons of the cycloheptane ring.
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.[11]

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200 (broad)Medium-StrongN-H StretchSecondary Amine (NH) & Amide (NH)
2930 - 2850StrongC-H StretchAliphatic CH₂
~ 2700 - 2400 (broad)Broad, MediumN⁺-H StretchAmmonium Salt
~ 1650StrongC=O Stretch (Amide I)Cyclic Amide (Lactam)
~ 1550MediumN-H Bend (Amide II)Secondary Amide
1250 - 1020MediumC-N StretchAmine/Amide

Rationale: The spectrum is expected to be dominated by a strong carbonyl (Amide I) band characteristic of a six-membered lactam (~1650 cm⁻¹).[11][12] Broad absorptions in the high-frequency region (3400-2400 cm⁻¹) are indicative of the N-H stretching vibrations of the amide and the protonated secondary amine (ammonium salt).[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) is used to confirm the elemental composition of the synthesized molecule.

  • Analysis of the Free Base:

    • Predicted Ion: [M+H]⁺

    • Calculated m/z: 183.1492

    • Expected Elemental Composition: C₁₀H₁₉N₂O

  • Rationale: Electrospray ionization (ESI) in positive mode will readily protonate one of the basic nitrogen atoms, resulting in the pseudomolecular ion [M+H]⁺. The high-resolution measurement allows for the confirmation of the molecular formula with high accuracy (typically < 5 ppm error).[16][17]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies like the double aza-Michael addition, a plausible and efficient route to this valuable spirocyclic scaffold is detailed. The outlined characterization protocols, including predicted data for NMR, IR, and HRMS, offer researchers a clear roadmap for structure verification and quality control. The availability of such well-characterized, three-dimensional building blocks is crucial for advancing drug discovery programs and exploring novel chemical space.

References

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Spectroscopic Characterization of 3,9-diazaspiro[5.6]dodecan-10-one Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-diazaspiro[5.6]dodecan-10-one and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry due to their rigid three-dimensional structure, which can provide precise orientations for pharmacophoric groups. The dihydrochloride salt form enhances solubility and stability, making it a common choice for drug development candidates. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring structural integrity, purity, and batch-to-batch consistency. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride. The methodologies and interpretation strategies detailed herein are grounded in established spectroscopic principles and tailored to the unique structural features of this spirocyclic compound.

Molecular Structure and Spectroscopic Considerations

The structure of 3,9-diazaspiro[5.6]dodecan-10-one features a spirocyclic system with a piperidine and an azacycloheptanone ring sharing a quaternary carbon. The presence of two nitrogen atoms, which are protonated in the dihydrochloride salt, and a carbonyl group significantly influences the electronic environment and, consequently, the NMR and MS data.

Key Structural Features:

  • Spiro Center: The quaternary spiro carbon introduces conformational rigidity, which can lead to complex NMR spectra due to diastereotopic protons.

  • Heterocyclic Rings: The piperidine and azacycloheptanone rings will exhibit characteristic proton and carbon signals.

  • Amide Functionality: The carbonyl group and the adjacent nitrogen of the lactam will influence the chemical shifts of nearby protons and carbons.

  • Dihydrochloride Salt: The protonation of the two nitrogen atoms will lead to the presence of exchangeable N-H protons, which are best observed in aprotic polar solvents like DMSO-d₆. Protonation also affects the chemical shifts of adjacent carbons and protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton chemical shifts for this compound. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
N-H (Amide)8.0 - 9.0Broad SingletExchangeable proton, signal intensity and sharpness can vary with sample concentration and water content.
N-H (Amine)9.0 - 10.0Broad SingletExchangeable proton, significantly deshielded due to protonation.
CH₂ (alpha to C=O)2.5 - 3.0Triplet
CH₂ (alpha to spiro C)1.8 - 2.2MultipletComplex splitting due to diastereotopicity.
CH₂ (piperidine ring)3.0 - 3.5MultipletDeshielded due to adjacent protonated nitrogen.
CH₂ (azacycloheptanone ring)1.6 - 2.0Multiplet
Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Amide Carbonyl)170 - 180The most deshielded carbon.
Spiro Carbon50 - 60Quaternary carbon, will appear as a singlet in a proton-decoupled spectrum.
CH₂ (alpha to C=O)40 - 50
CH₂ (piperidine ring)40 - 50
CH₂ (azacycloheptanone ring)20 - 40
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons.[1]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs should be utilized. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise.

NMR Data Interpretation Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structure Elucidation H1 ¹H NMR: - Identify proton signals - Integrate for proton count - Analyze multiplicities COSY COSY: - Establish H-H couplings - Trace spin systems H1->COSY HSQC HSQC: - Correlate protons to directly attached carbons H1->HSQC C13 ¹³C NMR: - Identify carbon signals - Note chemical shifts C13->HSQC Assign Assign all ¹H and ¹³C signals COSY->Assign HMBC HMBC: - Identify long-range H-C correlations (2-3 bonds) - Connect fragments HSQC->HMBC HMBC->Assign Confirm Confirm connectivity and finalize structure Assign->Confirm

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For a dihydrochloride salt like this compound, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Expected Mass Spectral Data

The analysis will be performed in positive ion mode. The expected major ions are:

Ion Description Predicted m/z
[M+H]⁺Protonated free base183.15
[M+2H]²⁺Diprotonated molecule92.08
[M+Na]⁺Sodium adduct of the free base205.13

M refers to the neutral free base (C₁₀H₁₈N₂O, Exact Mass: 182.1419)

The presence of the dihydrochloride salt may not be directly observed as the chloride ions are counterions. However, under certain ESI conditions, adducts with chloride might be detectable in negative ion mode.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps in promoting protonation.

Instrument Parameters (ESI-TOF or ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 8 L/min, 300 °C).

  • Nebulizer Pressure: 30 - 40 psi

  • Mass Range: m/z 50 - 500

Mass Spectrometry Workflow

MS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H₂O + 0.1% FA) Infusion Direct Infusion or LC-MS Introduction SamplePrep->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MassAnalyzer Mass Analysis (TOF or QTOF) ESI->MassAnalyzer DataAcq Data Acquisition (Full Scan Spectrum) MassAnalyzer->DataAcq DataAnalysis Data Analysis: - Identify [M+H]⁺, [M+2H]²⁺ - Determine accurate mass - Confirm elemental composition DataAcq->DataAnalysis

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR and MS techniques. While this guide provides a predictive framework and detailed methodologies, it is imperative for researchers to acquire high-quality experimental data. The inherent rigidity of the spirocyclic system may present challenges in spectral interpretation, necessitating the use of 2D NMR techniques for complete structural assignment. Mass spectrometry provides a rapid and accurate determination of the molecular weight, complementing the detailed structural insights from NMR. Adherence to the outlined protocols will ensure the generation of reliable and reproducible spectroscopic data, which is fundamental for advancing research and development involving this promising chemical scaffold.

References

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Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as "privileged scaffolds." Their rigid, three-dimensional structures provide a unique vector for exploring chemical space, often leading to enhanced binding affinity and metabolic stability compared to their flatter, acyclic counterparts. This guide focuses on a specific and promising example: this compound, a building block poised for application in the development of next-generation therapeutics. As a Senior Application Scientist, this document serves to consolidate the critical technical information required by researchers and drug development professionals to effectively procure, handle, and utilize this compound.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. This compound is a specific salt form of the parent spirocyclic compound, designed to improve handling and aqueous solubility.

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1609403-56-6[1][2]

  • Molecular Formula: C₁₀H₁₈N₂O · 2HCl[1]

  • Synonyms: Not widely available, often identified by CAS number or supplier-specific codes.

The chemical structure, depicted below, consists of a piperidine ring and an azepan-4-one ring joined by a spirocyclic carbon atom.

Caption: Figure 1: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes key computational and physical properties, which are critical for experimental design, including solubility testing and formulation.

PropertyValueSource
Molecular Weight 255.18 g/mol [2]
Exact Mass 254.095 g/mol [2]
Topological Polar Surface Area 41.1 Ų[2]
Complexity (Computational) 197[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Form Solid (predicted)

Section 2: Sourcing and Procurement

This compound is available through specialized chemical suppliers catering to the research and development sector. It is crucial to verify purity and obtain a certificate of analysis (CoA) upon purchase.

SupplierProduct/Catalog NumberAvailability
Sigma-Aldrich ChemBridge ID: CH4424847491Inquire
Angene Chemical AG00J28IInquire
ChemBridge BB-4036474Inquire

Note: Availability is subject to change. Researchers should contact suppliers directly for current stock and lead times.

Section 3: Exemplary Synthesis Pathway

While specific synthetic routes for this exact molecule are proprietary, a general, logical pathway can be inferred from established organic chemistry principles and related literature. The synthesis of such spirocyclic diamines often involves multi-step sequences. The final step, formation of the dihydrochloride salt, is typically straightforward.

The diagram below illustrates a plausible high-level workflow for the synthesis and salt formation.

synthesis_workflow start Commercially Available Starting Materials step1 Step 1: Spirocycle Core Formation (e.g., Michael Addition, Cyclization) start->step1 step2 Step 2: Functional Group Interconversion & Purification step1->step2 free_base 3,9-Diazaspiro[5.6]dodecan-10-one (Free Base) step2->free_base step3 Step 3: Salt Formation (Dissolve in Solvent, Add HCl) free_base->step3 final_product Final Product: 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride step3->final_product qc QC Analysis (NMR, MS, Purity) final_product->qc caption Figure 2: Generalized Synthetic Workflow

Caption: Figure 2: A high-level, generalized workflow for the synthesis of the target compound.

Protocol for Dihydrochloride Salt Formation (Exemplary)

This protocol is based on a standard method for converting a free-base amine to its hydrochloride salt, as described for a similar spirocyclic compound.[3]

  • Dissolution: Dissolve the purified free-base, 3,9-diazaspiro[5.6]dodecan-10-one, in a suitable anhydrous solvent (e.g., methanol or diethyl ether).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2 equivalents of HCl in methanol or gaseous HCl) to the dissolved free base. The choice of HCl source is critical to prevent the introduction of water.

  • Precipitation: The dihydrochloride salt, being less soluble in the organic solvent, will typically precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and then dry under vacuum to yield the final product.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block. The diazaspiro[5.6]dodecane core is a larger, more complex variant of scaffolds like diazaspiro[5.5]undecane, which have shown significant biological activity in various therapeutic areas, including pain, obesity, and psychotic disorders.[4]

Core Directive: A Scaffold for Library Synthesis

The two distinct nitrogen atoms and the ketone functional group offer three points for chemical modification, allowing for the rapid generation of a library of diverse derivatives.

scaffold_logic cluster_derivatives Potential Derivative Classes core 3,9-Diazaspiro[5.6]dodecan-10-one N3 Position N9 Position C10 Ketone deriv1 Alkylation/ Acylation at N3 core:n3->deriv1 deriv2 Alkylation/ Acylation at N9 core:n9->deriv2 deriv3 Reductive Amination at C10 core:c10->deriv3 deriv4 Combinatorial Derivatization core->deriv4 caption Figure 3: Role as a core scaffold for chemical diversification.

Sources

An In-Depth Technical Guide to the Purity and Stability of 3,9-diazaspiro[5.6]dodecan-10-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on ensuring the purity and stability of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride. Given the limited specific literature on this compound, this document synthesizes established analytical principles and stability testing protocols for structurally related spirocyclic diamines, ketones, and hydrochloride salts to provide a robust framework for its characterization and handling.

Introduction: The Significance of this compound

3,9-diazaspiro[5.6]dodecan-10-one is a unique spirocyclic scaffold containing two nitrogen atoms and a ketone functional group. Spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel interactions with biological targets. The diamine and ketone moieties offer multiple points for functionalization, making this a versatile building block for the synthesis of new chemical entities. The dihydrochloride salt form is typically employed to enhance aqueous solubility and crystallinity.

The purity and stability of this compound are paramount for its application in research and drug development. Impurities can lead to erroneous biological data and pose safety risks, while degradation can result in a loss of potency and the formation of potentially toxic byproducts. This guide will delineate a comprehensive strategy for the assessment of purity and a thorough investigation of the stability profile of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for predicting its stability.

PropertyValueSource
CAS Number 1609403-56-6[1][2]
Molecular Formula C₁₀H₂₀Cl₂N₂O[1]
Molecular Weight 255.18 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge of hydrochloride salts

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound requires a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities.

Potential Impurities

Impurities can arise from the synthetic route or degradation. For spirocyclic diamines, common impurities may include starting materials, reagents, byproducts from incomplete reactions, and stereoisomers. Identifying these is critical for process optimization and regulatory filings.

A proposed workflow for impurity identification and characterization is outlined below:

G cluster_0 Impurity Identification Workflow synthesis Synthesis of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride hplc Purity Profiling by Stability-Indicating HPLC synthesis->hplc Crude & Purified Product lcms LC-MS for Mass Identification hplc->lcms Peaks exceeding threshold isolation Isolation of Unknown Impurities (Prep-HPLC) lcms->isolation Unknown m/z nmr Structural Elucidation by NMR (1H, 13C, 2D) isolation->nmr synthesis_impurity Synthesis of Reference Standard nmr->synthesis_impurity Proposed Structure

Caption: Workflow for the identification and characterization of impurities.

Chromatographic Methods

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity and stability assessment.[3][4] The method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water to ensure good peak shape for the amine functional groups.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: A gradient from 5% to 95% B over 20-30 minutes is recommended to elute a wide range of potential impurities.

  • Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., 210-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation of the target compound and the elucidation of unknown impurities.[5][6]

  • ¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, which is crucial for assigning the structure of complex molecules and impurities.

  • LC-MS: Combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the rapid determination of the molecular weights of impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition data.

Stability Profile: A Comprehensive Investigation

A thorough understanding of the stability of this compound is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[7]

G cluster_0 Forced Degradation Workflow api 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride hydrolysis Hydrolytic (Acid, Base, Neutral) api->hydrolysis oxidation Oxidative (e.g., H₂O₂) api->oxidation thermal Thermal (Dry Heat) api->thermal photolytic Photolytic (UV/Vis Light) api->photolytic analysis Analysis by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

  • Hydrolytic Degradation:

    • Acidic: 0.1 M HCl at 60 °C for 24-48 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Neutral: Water at 60 °C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Solid compound at 105 °C for 48 hours. The thermal stability of amines can be influenced by the presence of CO₂ and the solvent.[9][10][11]

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Hygroscopicity

As a dihydrochloride salt, this compound has the potential to be hygroscopic.[2][13][14] Hygroscopicity is the tendency of a substance to absorb moisture from the air, which can impact its physical and chemical stability.

Protocol: Hygroscopicity Assessment

  • Dynamic Vapor Sorption (DVS): This is the preferred method for characterizing hygroscopicity. A sample is subjected to a range of relative humidity (RH) conditions (e.g., 0% to 95% RH) at a constant temperature (e.g., 25 °C), and the change in mass is recorded.

  • Classification: The degree of hygroscopicity can be classified based on the percentage of moisture uptake.

ClassificationMoisture Uptake (% w/w) at 25°C/80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Moderately hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Recommended Handling and Storage

Based on the anticipated chemical properties and stability profile, the following handling and storage recommendations are provided:

  • Storage: Store in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Conclusion

This guide provides a comprehensive framework for assessing the purity and stability of this compound. By employing a combination of chromatographic and spectroscopic techniques, and by conducting thorough forced degradation and hygroscopicity studies, researchers can ensure the quality and reliability of this important chemical entity. The protocols and workflows outlined herein are designed to be a valuable resource for scientists and developers working with this and other related spirocyclic compounds.

References

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The Emerging Potential of the 3,9-Diazaspiro[5.6]dodecan-10-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the modern era of drug discovery, there is a significant shift away from flat, aromatic molecules towards more three-dimensional structures.[1] Spirocyclic compounds, which feature two rings sharing a single atom, are at the forefront of this movement.[2][3] Their rigid, complex architectures offer a distinct advantage in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[1][4][5] The conformational restriction imposed by the spiro center can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets and reducing off-target effects.[1]

This guide focuses on a promising yet underexplored scaffold: 3,9-diazaspiro[5.6]dodecan-10-one . This unique structure, comprising a spiro-fused piperidine and an azacycloheptanone ring, presents a novel framework for the development of new therapeutics. While direct literature on this specific scaffold is sparse, this guide will provide a comprehensive technical overview of its potential by drawing upon established knowledge of related diazaspirocycles. We will explore plausible synthetic strategies, propose a prospective analysis of analog design and structure-activity relationships (SAR), and discuss potential therapeutic applications.

Synthetic Strategies: Building the Core

The synthesis of diazaspirocycles is a well-established field, with several robust methodologies available.[6][7] Based on these, we can propose a logical and efficient retrosynthetic analysis for the 3,9-diazaspiro[5.6]dodecan-10-one core.

A plausible forward synthesis would involve a multi-step sequence, beginning with readily available starting materials. The key steps would likely include a Michael addition to construct the azacycloheptanone ring, followed by reductive amination and a subsequent cyclization to form the spirocyclic core.

Proposed Synthetic Workflow

G A Commercially Available Starting Materials (e.g., substituted piperidones, acrylic acid derivatives) B Michael Addition A->B C Intermediate A B->C D Reductive Amination C->D E Intermediate B D->E F Intramolecular Cyclization E->F G 3,9-Diazaspiro[5.6]dodecan-10-one Core F->G H Derivatization (N-alkylation, N-arylation, etc.) G->H I Library of Analogs H->I

Caption: Proposed synthetic workflow for 3,9-diazaspiro[5.6]dodecan-10-one.

This synthetic approach offers multiple points for diversification. Substituents can be introduced on the starting materials or through modification of the final core, allowing for the generation of a diverse library of analogs for biological screening.

Analog Design and SAR: A Prospective Analysis

Given the structural similarity to other biologically active diazaspiro compounds, we can hypothesize potential biological targets for derivatives of 3,9-diazaspiro[5.6]dodecan-10-one. For instance, the related 3,9-diazaspiro[5.5]undecane scaffold has been explored for its activity as a GABA-A receptor antagonist.[8][9]

A prospective SAR study would focus on systematically modifying the core structure to probe interactions with a hypothesized biological target. Key areas for modification would include:

  • N3 and N9 positions: Alkylation, arylation, or acylation at these positions can significantly impact potency and selectivity.

  • Azacycloheptanone ring: Introduction of substituents on the carbon backbone could influence binding and pharmacokinetic properties.

  • Piperidine ring: Modifications to this ring can alter the overall shape and basicity of the molecule.

Hypothetical Structure-Activity Relationship

G cluster_0 3,9-Diazaspiro[5.6]dodecan-10-one Core cluster_1 Potential Biological Impact A N9-R1 D Potency A->D Modulates binding affinity B N3-R2 E Selectivity B->E Influences target selectivity C Ring Substituents (R3) F ADME Properties C->F Affects solubility and metabolism Core

Caption: Hypothetical SAR for 3,9-diazaspiro[5.6]dodecan-10-one analogs.

Table of Hypothetical Analogs and Predicted Impact
Analog IDR1 (N9)R2 (N3)R3 (Ring)Predicted Impact on a Hypothetical CNS Target
DS-001 HHHBaseline activity
DS-002 MethylHHIncreased lipophilicity, potential for improved BBB penetration
DS-003 BenzylHHPotential for pi-stacking interactions with the target
DS-004 HAcetylHReduced basicity, altered binding mode
DS-005 HH4-FluoroImproved metabolic stability

Potential Therapeutic Applications

Drawing parallels from related diazaspirocycles, derivatives of 3,9-diazaspiro[5.6]dodecan-10-one could find applications in a variety of therapeutic areas. The inherent properties of the spirocyclic scaffold make it an attractive starting point for developing drugs with improved efficacy and safety profiles.

  • Central Nervous System (CNS) Disorders: The rigid conformation could be ideal for targeting specific receptor subtypes in the brain, potentially leading to treatments for epilepsy, anxiety, or neuropathic pain.

  • Oncology: Spirooxindoles, a class of spirocyclic compounds, have shown promise as anticancer agents.[3] The 3,9-diazaspiro[5.6]dodecan-10-one core could serve as a novel scaffold for the development of new oncology drugs.

  • Pain Management: As analogs of known analgesics, derivatives could be developed as novel pain therapeutics with reduced side effects.

Hypothetical Experimental Protocols

Synthesis of a Representative Analog (N9-Benzyl-3,9-diazaspiro[5.6]dodecan-10-one)
  • Step 1: Michael Addition: React 1-benzylpiperidin-4-one with ethyl acrylate in the presence of a base (e.g., sodium ethoxide) in ethanol to yield the corresponding Michael adduct.

  • Step 2: Reductive Amination: Reduce the keto group of the adduct using a reducing agent such as sodium borohydride to the corresponding alcohol. Convert the alcohol to a leaving group (e.g., mesylate) and displace with an amine source (e.g., ammonia) to introduce the second nitrogen atom.

  • Step 3: Intramolecular Cyclization: Treat the resulting amino ester with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to induce intramolecular cyclization and formation of the 3,9-diazaspiro[5.6]dodecan-10-one ring system.

  • Step 4: Purification: Purify the final product by column chromatography on silica gel.

Primary Biological Screening: GABA-A Receptor Binding Assay
  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain.

  • Binding Assay: Incubate the prepared membranes with a radiolabeled GABA-A receptor antagonist (e.g., [3H]bicuculline methiodide) in the presence of varying concentrations of the test compound (3,9-diazaspiro[5.6]dodecan-10-one analog).

  • Detection: After incubation, filter the samples and measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Conclusion and Future Directions

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold represents a novel and promising area of exploration in medicinal chemistry. While this guide has presented a prospective analysis, the true potential of this scaffold can only be unlocked through empirical research. The proposed synthetic routes require experimental validation, and the hypothesized biological activities need to be confirmed through rigorous screening and SAR studies.

Future research should focus on:

  • Developing and optimizing a scalable synthesis for the 3,9-diazaspiro[5.6]dodecan-10-one core.

  • Synthesizing a diverse library of analogs to explore the chemical space around the scaffold.

  • Screening these analogs against a broad panel of biological targets to identify promising lead compounds.

  • Conducting in-depth preclinical studies on any identified hits to evaluate their therapeutic potential.

The journey from a novel scaffold to a clinically approved drug is long and challenging, but the unique structural features of 3,9-diazaspiro[5.6]dodecan-10-one make it a worthy candidate for further investigation.

References

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The Ascendance of Diazaspiro Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible molecules. This paradigm shift has propelled spirocyclic scaffolds, particularly diazaspirocycles, to the forefront of modern drug discovery.[1] These rigid, three-dimensional frameworks offer a unique set of advantages, enabling the precise spatial arrangement of pharmacophoric elements and facilitating interactions with complex biological targets.[2] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted role of diazaspiro scaffolds, from their fundamental properties and synthesis to their successful application in clinical candidates.

The Diazaspiro Advantage: Unveiling the Structural and Physicochemical Benefits

The defining feature of a diazaspiro scaffold is the presence of two nitrogen-containing rings fused at a single carbon atom. This arrangement imparts a rigid, non-planar geometry that profoundly influences a molecule's properties and its interactions with biological targets.

Enhanced Three-Dimensionality and Target Engagement

The inherent three-dimensionality of diazaspiro scaffolds allows for the exploration of previously inaccessible chemical space.[2] This is particularly advantageous when targeting complex protein-protein interactions or challenging enzyme active sites. The rigid framework minimizes the entropic penalty upon binding, potentially leading to higher affinity and potency.[2] Furthermore, the defined exit vectors from the spirocyclic core enable a more precise and predictable orientation of substituents, optimizing interactions with specific residues within a binding pocket.[2]

Physicochemical Property Modulation for Improved "Drug-Likeness"

The incorporation of a diazaspiro scaffold can significantly modulate a molecule's physicochemical properties, often leading to a more favorable "drug-like" profile. A key parameter in this regard is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is generally associated with improved clinical success rates. Diazaspiro scaffolds, being rich in sp3 carbons, inherently increase the Fsp3 of a molecule.

This structural feature often translates to:

  • Improved Aqueous Solubility: The non-planar, polar nature of diazaspirocycles can disrupt crystal packing and increase hydration, leading to enhanced aqueous solubility compared to their flatter aromatic counterparts.

  • Modulated Lipophilicity: While increasing three-dimensionality, diazaspiro scaffolds can help control lipophilicity (logP/logD), a critical parameter for balancing permeability and solubility.

  • Enhanced Metabolic Stability: The rigid structure can shield metabolically susceptible sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[3]

The following diagram illustrates the general structure of a diazaspiro scaffold and its key features.

G cluster_0 Diazaspiro Scaffold Spiro Carbon Spiro Carbon N1 N Spiro Carbon->N1 N2 N Spiro Carbon->N2 C1 C Spiro Carbon->C1 C2 C Spiro Carbon->C2 C3 C N1->C3 C4 C N2->C4 C3->C1 C4->C2 Rigid 3D Structure Rigid 3D Structure Defined Exit Vectors Defined Exit Vectors Improved Physicochemical Properties Improved Physicochemical Properties

Caption: General structure and key features of a diazaspiro scaffold.

Synthetic Strategies: Building the Diazaspiro Core

The successful application of diazaspiro scaffolds in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several strategies have emerged for the construction of these complex architectures, ranging from classical cyclization reactions to modern catalytic approaches.

Reductive Amination and Cyclization

A practical and widely used method for the synthesis of diazaspirocycles, such as 2,6-diazaspiro[3.3]heptanes, involves the reductive amination of a suitable aldehyde precursor followed by intramolecular cyclization.[4][5] This approach is amenable to both library synthesis and large-scale production.[4]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [4]

  • Reductive Amination:

    • To a solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in tetrahydrofuran (THF) (1.5 mL), add potassium tert-butoxide (t-BuOK) (1.53 mL of a 1.0 M solution in THF, 1.53 mmol).

    • Heat the reaction mixture at 70 °C in a sealed tube.

    • After 90 minutes, add an additional portion of t-BuOK (0.7 mL of a 1.0 M solution in THF, 0.7 mmol) and continue heating for another hour.

  • Workup and Purification:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture to remove potassium chloride.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the synthesis of various diazaspirocycles, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane systems.[6][7] This method is particularly useful for constructing larger ring systems and offers good functional group tolerance.[6][7]

Multi-component Reactions

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex diazaspiro scaffolds. For instance, the synthesis of diazaspiro[5.5]undecane-1,5,9-triones can be achieved through a one-pot reaction of barbituric acid, aromatic aldehydes, and urea under ultrasound irradiation.[8]

The following diagram illustrates a general workflow for the synthesis and derivatization of diazaspiro scaffolds in a drug discovery program.

G cluster_0 Diazaspiro Scaffold Synthesis and Application Workflow Start Design of Diazaspiro Scaffold Synthesis Synthesis of Core Scaffold Start->Synthesis Purification Purification and Characterization Synthesis->Purification Derivatization Derivatization/Library Synthesis Purification->Derivatization Biological_Screening Biological Screening Derivatization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Derivatization Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End Approved Drug Clinical_Trials->End

Caption: A typical workflow for the integration of diazaspiro scaffolds in a drug discovery pipeline.

Diazaspiro Scaffolds in Action: Case Studies and Therapeutic Applications

The theoretical advantages of diazaspiro scaffolds have been translated into tangible success in numerous drug discovery programs across various therapeutic areas.

As Bioisosteres of Common Motifs

One of the most powerful applications of diazaspiro scaffolds is their use as bioisosteres for commonly employed motifs like piperazine.[9][10][11] While piperazine is found in over 100 FDA-approved drugs, it can be associated with metabolic liabilities.[9] The rigid 2,6-diazaspiro[3.3]heptane has emerged as a successful replacement, often leading to improved properties.[9]

Case Study: Olaparib Analogs

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, replacement of the piperazine ring in the FDA-approved drug Olaparib with diazaspiro cores was investigated.[12] This modification led to the identification of analogs with retained high affinity for PARP-1 but with reduced DNA damage and cytotoxicity, suggesting a potential for developing safer anticancer agents or therapeutics for inflammatory diseases.[12]

Table 1: Comparison of Physicochemical Properties: Piperazine vs. 2,6-Diazaspiro[3.3]heptane (DSH)

PropertyPiperazine2,6-Diazaspiro[3.3]heptane (DSH)Rationale for Difference
Topology Flexible six-membered ringRigid spirocyclic systemFused four-membered rings in DSH impart significant rigidity.[9]
Aqueous Solubility HighGenerally HighBoth contain two basic nitrogen atoms, but the 3D structure of DSH can further enhance solubility.[9]
Lipophilicity (logP) LowGenerally LowerThe more compact and polar nature of DSH can lead to lower lipophilicity.
Metabolic Stability Can be susceptible to metabolismOften more stableThe rigid scaffold can protect potential metabolic sites.[3]
Therapeutic Applications

Diazaspiro-containing compounds have demonstrated significant potential in a wide range of therapeutic areas:

  • Oncology: Dispiro-indolinones have shown notable anticancer activity.[13] For instance, compound DS-3032b, which features a spiro-oxindole core, is in Phase I clinical trials for various cancers.[13]

  • Central Nervous System (CNS) Disorders: The unique three-dimensional structure of diazaspiro scaffolds makes them well-suited for targeting CNS receptors. Their ability to modulate physicochemical properties can also be leveraged to optimize blood-brain barrier penetration.

  • Infectious Diseases: A 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been incorporated into benzothiazinones, leading to compounds with broad-spectrum antimycobacterial activity.[14]

  • Metabolic Diseases: 1,9-Diazaspiro[5.5]undecane derivatives have been investigated for the treatment of obesity.[15]

  • Inflammatory Diseases: Dual NK1/NK2 antagonists containing a 1,9-diazaspiro[5.5]undecane core have been developed for the potential treatment of inflammatory conditions.[15]

Biological Evaluation of Diazaspiro-Containing Compounds

A critical aspect of developing drugs based on diazaspiro scaffolds is the rigorous evaluation of their biological activity and safety profile. A suite of in vitro and in vivo assays is employed to characterize these compounds.

In Vitro ADME Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates.[8][16][17][18]

Experimental Protocol: In Vitro Metabolic Stability Assay [8][17]

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Cytotoxicity Assays

Assessing the potential toxicity of new compounds is a fundamental step in drug discovery.[19][20][21]

Experimental Protocol: MTT Cell Viability Assay [21]

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the diazaspiro compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Target Engagement and Binding Assays

To understand the mechanism of action, it is essential to confirm that the compound interacts with its intended biological target.

Experimental Protocol: Competitive Radioligand Binding Assay [7][22][23][24][25]

  • Reagent Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Prepare serial dilutions of the unlabeled diazaspiro compound (competitor) and a fixed concentration of a radiolabeled ligand known to bind to the target.

  • Incubation: In a multi-well plate, incubate the membranes/receptors with the radiolabeled ligand and varying concentrations of the competitor compound in an appropriate assay buffer.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Determine the IC50 value of the diazaspiro compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

Diazaspiro scaffolds have firmly established themselves as a valuable asset in the medicinal chemist's toolbox. Their inherent three-dimensionality, coupled with their ability to favorably modulate physicochemical properties, offers a powerful strategy to overcome many of the challenges associated with traditional drug discovery approaches. The continued development of novel and efficient synthetic routes will undoubtedly expand the accessible chemical space of diazaspirocycles, paving the way for the discovery of next-generation therapeutics with superior efficacy and safety profiles. As our understanding of complex biological systems deepens, the unique structural features of diazaspiro scaffolds will be increasingly leveraged to design highly selective and potent modulators of challenging drug targets.

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The Strategic Modulation of Physicochemical Properties in Drug Discovery: An In-depth Technical Guide to Diazaspiro[5.6]dodecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior control over physicochemical properties is a paramount objective. Among the myriad of structures explored, diazaspiro[5.6]dodecanes have emerged as a compelling class of compounds, offering a unique three-dimensional architecture that can be strategically manipulated to optimize drug-like characteristics. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and therapeutic potential of diazaspiro[5.6]dodecane derivatives for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

The introduction of spirocyclic motifs into drug candidates has proven to be a valuable strategy for optimizing a range of critical parameters. These include conformational restriction, which can enhance binding affinity and selectivity, as well as modulation of key physicochemical properties such as lipophilicity, aqueous solubility, basicity (pKa), and metabolic stability.[1] The rigid, three-dimensional nature of spirocycles allows for a more precise exploration of chemical space compared to their linear or monocyclic counterparts.[2] This can lead to the development of compounds with improved pharmacokinetic and pharmacodynamic profiles.

The diazaspiro[5.6]dodecane core, featuring a six-membered and a seven-membered nitrogen-containing ring fused at a single carbon atom, presents a versatile platform for derivatization. The presence of two nitrogen atoms offers multiple points for substitution, allowing for fine-tuning of the molecule's properties to meet the demands of a specific biological target and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Synthetic Strategies for Accessing the Diazaspiro[5.6]dodecane Core

The construction of the diazaspiro[5.6]dodecane framework can be achieved through various synthetic routes. A common and effective approach involves a multi-step sequence starting from readily available starting materials. The following provides a representative, though not exhaustive, synthetic scheme.

Illustrative Synthetic Protocol: Synthesis of a Substituted 2,8-Diazaspiro[5.6]dodecane Derivative

This protocol outlines a general strategy for the synthesis of a 2,8-diazaspiro[5.6]dodecan-1-one derivative, a key intermediate for further functionalization.

Step 1: Synthesis of the Spirocyclic Precursor

A key step often involves the formation of the spirocyclic core through a cyclization reaction. For instance, a base-promoted double Michael addition can be employed to construct a related diazaspiro[5.5]undecane system, and similar principles can be adapted for the [5.6] system.

Step 2: Functionalization of the Diazaspiro Core

With the core structure in hand, the nitrogen atoms can be selectively functionalized. For example, acylation or alkylation reactions can be performed to introduce a variety of substituents, thereby modulating the physicochemical properties and biological activity of the final compounds.

G cluster_synthesis Illustrative Synthetic Pathway Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Key Ring Formation Diazaspiro[5.6]dodecane Core Diazaspiro[5.6]dodecane Core Cyclization Reaction->Diazaspiro[5.6]dodecane Core Functionalization Functionalization Diazaspiro[5.6]dodecane Core->Functionalization Introduction of R1, R2 Target Derivatives Target Derivatives Functionalization->Target Derivatives

Caption: A generalized workflow for the synthesis of diazaspiro[5.6]dodecane derivatives.

Key Physicochemical Properties and Their Modulation

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties. The diazaspiro[5.6]dodecane scaffold offers several avenues for the strategic modulation of these properties.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5]

The diazaspiro[5.6]dodecane framework allows for precise control over lipophilicity. The introduction of polar functional groups at the nitrogen atoms can significantly decrease the octanol-water partition coefficient (LogP) or the distribution coefficient at physiological pH (LogD). Conversely, the addition of non-polar moieties can increase lipophilicity. Interestingly, the introduction of a spirocyclic center can sometimes lead to a counterintuitive decrease in lipophilicity despite the addition of a carbon atom, an effect that has been rationalized by changes in basicity and conformation.[2]

Table 1: Predicted Physicochemical Properties of a Model Diazaspiro[5.6]dodecane Derivative

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~250-450 g/mol Influences solubility and permeability.
cLogP1.5 - 3.5A key indicator of lipophilicity and ADMET properties.
Topological Polar Surface Area (TPSA)40 - 80 ŲCorrelates with membrane permeability.
Hydrogen Bond Donors1 - 2Affects solubility and target binding.
Hydrogen Bond Acceptors2 - 4Influences solubility and target interactions.
pKa7.5 - 9.5Determines the ionization state at physiological pH.

Note: These are generalized predicted values and will vary significantly based on the specific substitutions on the diazaspiro[5.6]dodecane core.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and hinder the development of a viable drug candidate. The diazaspiro[5.6]dodecane scaffold, with its two nitrogen atoms, provides opportunities to enhance solubility through the introduction of ionizable groups or polar substituents. The formation of salts at the basic nitrogen centers is a common strategy to improve the aqueous solubility of amine-containing drugs.

Basicity (pKa)

The basicity of the nitrogen atoms in the diazaspiro[5.6]dodecane ring system, quantified by the pKa value, is a critical parameter that influences a compound's solubility, lipophilicity (LogD), and interaction with biological targets. The pKa determines the extent of ionization at a given pH.[6] For many drug targets, a specific ionization state is required for optimal binding. The electronic nature of the substituents on the nitrogen atoms can be varied to fine-tune the pKa to the desired range.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is essential for establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR).

Protocol for Kinetic Solubility Assay

This protocol provides a high-throughput method for assessing the kinetic solubility of diazaspiro[5.6]dodecane derivatives.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent).

  • Plate shaker.

  • UV-Vis microplate reader.

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the corresponding wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any visible precipitate.

  • Measure the absorbance of the solution in each well using a UV-Vis microplate reader at a wavelength where the compound has maximum absorbance.

  • The kinetic solubility is determined by comparing the absorbance of the test compound solution to a standard curve of the same compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water).

G cluster_solubility Kinetic Solubility Workflow Compound in DMSO Compound in DMSO Dilution in PBS Dilution in PBS Compound in DMSO->Dilution in PBS Incubation & Shaking Incubation & Shaking Dilution in PBS->Incubation & Shaking Precipitate Observation Precipitate Observation Incubation & Shaking->Precipitate Observation UV-Vis Measurement UV-Vis Measurement Precipitate Observation->UV-Vis Measurement Solubility Calculation Solubility Calculation UV-Vis Measurement->Solubility Calculation

Caption: A streamlined workflow for the determination of kinetic solubility.

Structure-Activity and Structure-Property Relationships

The systematic derivatization of the diazaspiro[5.6]dodecane core allows for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as T-type calcium channel antagonists, demonstrating the potential of this class of compounds in targeting ion channels.[7] In another study, diazaspiro cores were investigated as bioisosteres for piperazine in the framework of the PARP inhibitor olaparib, leading to compounds with altered DNA damaging properties.[8][9] These studies highlight how modifications to the diazaspiro scaffold can profoundly impact biological activity.

Therapeutic Potential and Future Directions

Diazaspiro[5.6]dodecane derivatives and their close analogs have shown promise in a variety of therapeutic areas. For example, related diazaspiro[4.5]decanones have been identified as potent RIPK1 kinase inhibitors for the treatment of inflammatory diseases and as selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[10][11] Furthermore, other spirocyclic systems have demonstrated potential as muscarinic agonists for neurodegenerative disorders and as antifungal agents.[12][13]

The future of diazaspiro[5.6]dodecane chemistry in drug discovery is bright. The continued development of novel synthetic methodologies will enable the creation of more diverse and complex derivatives. The integration of computational modeling with experimental screening will accelerate the identification of compounds with optimal physicochemical properties and potent biological activity. As our understanding of the interplay between three-dimensional molecular architecture and biological function deepens, the diazaspiro[5.6]dodecane scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

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  • Hopkins, M. D., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5519-5534.
  • Hopkins, M. D., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Karageorgis, G., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1128.
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  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(11), 2589.
  • Meguro, K., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(16), 2556-2565.
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  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 647-658.
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Whitepaper: A Methodological Guide to the In Silico Modeling and Conformational Analysis of 3,9-diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Computational Scientists

Abstract: Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. The 3,9-diazaspiro[5.6]dodecan-10-one core represents a synthetically accessible and versatile template for library development. However, its therapeutic potential is intrinsically linked to its conformational behavior, which dictates how it presents key pharmacophoric features to a biological target. This technical guide provides a comprehensive, step-by-step workflow for the in silico conformational analysis of 3,9-diazaspiro[5.6]dodecan-10-one. We detail a multi-tiered computational approach, beginning with molecular mechanics for an extensive conformational search, followed by high-level Density Functional Theory (DFT) for accurate geometry optimization and energy calculation. Finally, we outline the use of Molecular Dynamics (MD) simulations to understand the scaffold's dynamic stability in a simulated physiological environment. This document serves as a practical blueprint for researchers seeking to rigorously characterize novel spirocyclic entities and accelerate their progression in the drug discovery pipeline.

The Strategic Imperative for Conformational Analysis in Drug Design

The transition from two-dimensional chemical structures to three-dimensional biological reality is a critical juncture in drug discovery. A molecule's biological activity is not determined by its static structure but by the ensemble of low-energy conformations it can adopt to interact with a target protein.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are particularly compelling due to their inherent structural rigidity and defined exit vectors for substitution.[2] This rigidity can reduce the entropic penalty upon binding, a favorable characteristic for potent ligands.[3]

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold is of particular interest. It combines a piperidine ring and an azacycloheptan-4-one ring, offering multiple points for chemical modification and hydrogen bonding interactions. However, the non-planar nature of both rings, especially the seven-membered ring, implies the existence of multiple potential low-energy conformers. A thorough understanding of this conformational landscape is paramount; it allows for the rational design of derivatives by predicting which substitutions will be oriented correctly for target engagement and which may lead to steric clashes or unfavorable geometries.

This guide eschews a simple recitation of steps, instead focusing on the causal logic behind the chosen computational cascade. Our objective is to equip researchers with a robust, self-validating workflow to dissect the conformational preferences of this spirocyclic core, thereby providing a solid foundation for future structure-activity relationship (SAR) studies.

Foundational Computational Methodologies

Our approach integrates two pillars of computational chemistry—Quantum Mechanics (QM) and Molecular Mechanics (MM)—to balance computational expense with predictive accuracy.

  • 2.1 Density Functional Theory (DFT): The Gold Standard for Electronic Structure: For accurately determining the geometry and relative energies of small molecules, DFT is a widely applied quantum mechanical method.[4] It models the electronic structure of a molecule to derive its properties, providing a level of accuracy often unattainable with classical methods.[5] The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical decision, representing a trade-off between accuracy and computational cost. Hybrid functionals like B3LYP are workhorses in the field, proven to deliver reliable results for a wide range of organic molecules.[6]

  • 2.2 Molecular Mechanics (MM) and Molecular Dynamics (MD): Exploring Conformational Space and Time: While DFT is highly accurate, it is too computationally intensive for exploring the vast number of possible conformations a flexible molecule can adopt. Here, we leverage MM, which uses a simplified, classical physics-based model called a force field to calculate molecular energies much more rapidly. This speed allows for extensive conformational searches. Subsequently, Molecular Dynamics (MD) simulations employ these same force fields to simulate the physical movement of atoms over time, providing invaluable insights into the stability of a given conformation and the flexibility of different regions of the molecule under physiological conditions.[7][8]

The Computational Workflow: A Practical, Step-by-Step Protocol

The following section details a validated, multi-step protocol for a comprehensive conformational analysis. The entire workflow is designed to systematically narrow down the conformational possibilities from a vast search space to a few, highly probable, low-energy structures.

Caption: Workflow for comprehensive in silico conformational analysis.

Protocol: 2D Structure to 3D Model Generation
  • Sketching: Draw the 2D structure of 3,9-diazaspiro[5.6]dodecan-10-one using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion: Convert the 2D sketch into an initial 3D structure using built-in software tools. This step generates a single, arbitrary 3D conformation.

  • Initial Cleaning: Perform a quick energy minimization using a universal force field (e.g., UFF) to resolve any unrealistic bond lengths or angles. This produces a plausible, albeit not necessarily low-energy, starting structure for the conformational search.

Protocol: Broad Conformational Search (MM)
  • Rationale: The goal here is to efficiently sample as much of the conformational space as possible to avoid missing a relevant low-energy state.

  • Method Selection: Employ a stochastic or systematic conformational search algorithm (e.g., Monte Carlo Multiple Minimum, Low-Mode search).

  • Force Field: Select a robust, general-purpose organic force field such as MMFF94 or OPLS3e. These are well-parameterized for drug-like molecules.

  • Execution: Initiate the search, generating several thousand conformers. The software will rotate torsion angles and evaluate the steric energy of each generated structure.

  • Filtering and Clustering: After the search, filter the results to retain only unique conformers within a defined energy window (e.g., 10 kcal/mol) of the identified global minimum. Cluster these conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.

Protocol: Geometry Optimization and Energy Refinement (DFT)
  • Rationale: MM force fields are excellent for rapid searching but lack the accuracy to definitively rank-order closely spaced energy minima. We now use DFT to refine the geometry and obtain high-quality relative energies for the most promising conformers identified in the previous step.[9]

  • Input Preparation: Take the top 5-10 unique conformers from the MM search.

  • Calculation Setup:

    • Method: Select a hybrid functional, B3LYP is a well-validated choice.

    • Basis Set: Use a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), which is necessary to accurately model non-covalent interactions and lone pairs.[6]

    • Solvation Model: Incorporate an implicit solvation model (e.g., PCM, SMD) with water as the solvent to better approximate physiological conditions.

  • Execution: Run a geometry optimization for each conformer. This process adjusts the atomic coordinates until a stationary point on the potential energy surface is found.

  • Verification: Following optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output also provides thermodynamic data like Gibbs Free Energy.

Protocol: Molecular Dynamics Simulation (MD)
  • Rationale: A static, gas-phase or implicitly solvated DFT structure does not capture the dynamic nature of the molecule in solution. MD simulation allows us to observe the stability of the lowest-energy conformer over time and assess the flexibility of its constituent rings.[10]

  • System Setup:

    • Take the global minimum energy structure from the DFT calculations.

    • Place it in the center of a periodic box (e.g., a cube of 10 Å sides).

    • Solvate the box with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Minimize the energy of the entire system to remove clashes between the molecule and solvent.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the solute.

    • Run a series of short equilibration simulations at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.

  • Production Run: Run the simulation for a duration sufficient to observe conformational stability, typically 50-100 nanoseconds, without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps).

Illustrative Results and Data Interpretation

The following tables present hypothetical but realistic data that would be generated from the preceding workflow, demonstrating how to structure and interpret the findings.

Conformational Energy Landscape

This table summarizes the relative energies of the most stable conformers as calculated by DFT. The energy of the most stable conformer (Global Minimum) is set to 0.00.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Structural Feature
Conf-01 0.00 0.00 Chair-like piperidine, Twist-boat azacycloheptanone
Conf-021.251.40Chair-like piperidine, Chair-like azacycloheptanone
Conf-032.893.15Boat-like piperidine, Twist-chair azacycloheptanone
Conf-044.674.95Chair-like piperidine, Boat-like azacycloheptanone
  • Interpretation: The data indicates that Conf-01 is the global minimum energy structure. The small energy difference to Conf-02 suggests that both conformations may be significantly populated at room temperature. Higher energy conformers are less likely to be biologically relevant unless a specific interaction with a receptor can overcome this energy penalty.

Properties of the Global Minimum Conformer (Conf-01)

This table details key geometric and electronic properties derived from the DFT analysis of the most stable conformer.

PropertyValueSignificance
Dipole Moment 3.15 DIndicates moderate polarity, influencing solubility and potential for dipole-dipole interactions.
HOMO Energy -6.8 eVRelated to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -0.5 eVRelated to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[9]
Mulliken Charge (N3) -0.45 eThe negative charge on this nitrogen suggests it is a likely hydrogen bond acceptor.
Mulliken Charge (N9-H) +0.28 eThe positive charge on this hydrogen indicates it is a potential hydrogen bond donor.
Analysis of Dynamic Behavior
  • Root-Mean-Square Deviation (RMSD): An analysis of the RMSD of the molecule's backbone atoms over the 100 ns MD simulation would show its deviation from the initial minimized structure. A low and stable RMSD (e.g., plateauing around 1-2 Å) indicates that the initial conformation is stable in solution and does not undergo major structural changes.

  • Root-Mean-Square Fluctuation (RMSF): An RMSF plot would show the fluctuation of each individual atom. Higher fluctuations in certain areas, for instance, the seven-membered ring compared to the six-membered ring, would highlight regions of greater intrinsic flexibility.

Implications for Rational Drug Development

The comprehensive analysis outlined provides a powerful platform for advancing drug discovery efforts centered on the 3,9-diazaspiro[5.6]dodecan-10-one scaffold.

  • Informing Library Design: By understanding the stable conformations, chemists can design derivatives where substituents are appended to positions with defined spatial vectors. This avoids synthesizing compounds that are sterically hindered or that orient functionality in non-productive ways. For example, decorating the piperidine ring versus the more flexible azacycloheptanone ring will have different conformational consequences.

  • Building Pharmacophore Models: The lowest energy conformer(s) serve as the ideal input for generating pharmacophore hypotheses. The precise 3D arrangement of hydrogen bond donors (N9-H), acceptors (N3, C10=O), and the hydrophobic spirocyclic core can be used to screen virtual libraries for molecules with complementary features.[11]

  • Guiding Docking Studies: Initiating molecular docking simulations with a pre-calculated, low-energy conformation of the ligand is far more effective than relying on the docking software's internal conformer generation.[7] This increases the probability of identifying a biologically relevant binding pose.

  • Predicting ADMET Properties: The conformational profile, particularly properties like the dipole moment and the exposure of polar surface area, are critical inputs for computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12]

Conclusion

The 3,9-diazaspiro[5.6]dodecan-10-one core is a promising scaffold for medicinal chemistry. However, realizing its full potential requires a rigorous, upfront characterization of its conformational behavior. The multi-tiered computational workflow presented in this guide—integrating MM, DFT, and MD—provides a scientifically sound and efficient strategy to achieve this. By elucidating the conformational landscape, identifying the most stable structures, and understanding the dynamic behavior of the scaffold, research teams can make more informed decisions, prioritize synthetic efforts, and ultimately enhance the probability of success in discovering novel therapeutics. This in silico characterization is not merely an academic exercise; it is an essential, data-driven foundation for modern, rational drug design.

References

  • Patsnap Synapse. (2025). What are computational methods for rational drug design?
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  • Ghaffari, M., Ghasemi, J. B., & Riahi, S. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[1][7][13]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics, 39(8), 2916–2930. Retrieved from

  • Scott, A. D., O'Connor, G., & Dowling, M. R. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(5), 820–825.
  • El-Sabbagh, N. A., El-Moghazy, S. M., & Aboul-Enein, H. Y. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity, 19(10), e202200632.
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Methodological & Application

Application Notes and Protocols for 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Spirocyclic Scaffolds in Oncology

Spirocyclic systems, characterized by their unique three-dimensional architecture, are gaining significant attention in medicinal chemistry as privileged scaffolds for the development of novel therapeutics.[1] Their inherent rigidity and ability to present substituents in precise spatial orientations can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to their linear or planar counterparts.[1] Within this class of compounds, diazaspiro derivatives have demonstrated a broad range of biological activities, with a notable emphasis on anticancer applications.[2][3]

Several studies have highlighted the potential of spiro compounds to modulate key pathways in cancer progression. A prominent mechanism involves the inhibition of the p53-MDM2 protein-protein interaction, a critical regulator of apoptosis.[2] By disrupting this interaction, spirocyclic inhibitors can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and programmed cell death in cancer cells.[2] Furthermore, various spiro-isoxazoline and dispiro-indolinone derivatives have exhibited potent cytotoxic effects against a panel of human cancer cell lines, including those of the breast, prostate, and leukemia.[3][4][5]

This document provides a comprehensive guide for researchers utilizing 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride , a novel spirocyclic compound with potential as an anticancer agent. These application notes and protocols are designed to offer a robust framework for its initial characterization, from handling and solubilization to the execution of foundational in vitro assays for assessing its cytotoxic and antiproliferative effects.

Compound Profile: this compound

Property Value Source
IUPAC Name 3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloridePubChem
CAS Number 1609403-56-6Vendor Data
Molecular Formula C₁₀H₂₀Cl₂N₂OVendor Data
Molecular Weight 255.19 g/mol Vendor Data
Physical Form Solid
Storage Store at room temperature, protected from moisture.General laboratory practice for hydrochloride salts.

Experimental Workflows

The following diagram outlines the general workflow for the initial in vitro evaluation of this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action (MoA) Investigation (Follow-up Studies) A Compound Handling & Safety Precautions B Stock Solution Preparation A->B Solubilization D Cytotoxicity Assay (MTT Protocol) B->D Compound Treatment C Cell Line Selection & Culture C->D Cell Seeding E Data Analysis (IC50 Determination) D->E Absorbance Reading F Apoptosis Assay (e.g., Annexin V/PI Staining) E->F Based on IC50 G Cell Cycle Analysis E->G H Western Blot for Apoptotic Markers F->H

Caption: General workflow for the in vitro evaluation of the test compound.

Protocols

Handling and Safety Precautions

As with any novel chemical entity, this compound should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Clean the affected area thoroughly.

  • Storage: Store the solid compound in a tightly sealed container in a dry place at room temperature. For long-term storage of stock solutions, refer to the stability data, or if unavailable, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

The dihydrochloride salt form of 3,9-diazaspiro[5.6]dodecan-10-one suggests good solubility in aqueous solutions. However, for in vitro studies, a high-concentration stock in an organic solvent that is miscible with cell culture media is standard practice. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = 10 mM * 255.19 g/mol * Volume (L)

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Note on Solvent Choice: While DMSO is the primary choice, for specific assays where DMSO may interfere, solubility in other solvents like sterile water or PBS should be tested. The dihydrochloride nature of the salt should facilitate aqueous solubility.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Recommended Cell Lines: Based on literature for related spirocyclic compounds, the following human cancer cell lines are suggested for initial screening:

  • MCF-7: Breast adenocarcinoma (p53 wild-type)

  • MDA-MB-231: Breast adenocarcinoma (p53 mutant)[2]

  • PC-3: Prostate adenocarcinoma (p53 null)[4]

  • HCT116: Colorectal carcinoma (p53 wild-type)[6]

  • K562: Chronic myelogenous leukemia[3]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture the selected cell lines to ~80% confluency. b. Trypsinize and resuspend the cells in a complete medium. c. Determine the cell density using a hemocytometer or automated cell counter. d. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). b. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100 c. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. d. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Potential Follow-up Studies: Investigating the Mechanism of Action

A promising IC₅₀ value from the cytotoxicity screen warrants further investigation into the compound's mechanism of action.

G cluster_0 Initial Finding cluster_1 Hypothesized Mechanisms cluster_2 Experimental Validation A Potent Cytotoxicity (Low IC50) B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Annexin V / PI Staining (Flow Cytometry) B->D E Caspase Activity Assays B->E G Western Blot for p53, MDM2, Bax, Bcl-2 B->G Investigate p53 pathway F DNA Content Analysis (Propidium Iodide Staining) C->F

Caption: Logical flow for investigating the mechanism of action.

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed. This will distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Staining cells with a DNA-intercalating dye like propidium iodide and analyzing by flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Western Blotting: Based on the known targets of similar spirocyclic compounds, Western blot analysis can be used to probe for changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, MDM2, Bax, Bcl-2, and various cyclins and cyclin-dependent kinases.[2][7]

Conclusion

This compound represents a promising scaffold for the development of new anticancer agents. The protocols outlined in this document provide a solid foundation for its initial in vitro characterization. By systematically evaluating its cytotoxicity and delving into its mechanism of action, researchers can effectively assess the therapeutic potential of this novel spirocyclic compound.

References

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. National Institutes of Health. Available at: [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health. Available at: [Link]

  • Contained but not constrained. Cleanroom Technology. Available at: [Link]

  • Safe Handling of Highly Potent Substances. GMP Journal. Available at: [Link]

  • (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. MDPI. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Compounding. Hospira. Available at: [Link]

  • 4,7-Diazaspiro(2.5)octane dihydrochloride. PubChem. Available at: [Link]

  • In Vitro Cell Based Assays. National Institutes of Health. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride in high-throughput screening (HTS) assays. While the specific biological targets of this compound are not yet fully elucidated, its spirocyclic scaffold represents a class of molecules with significant potential in drug discovery. These application notes are designed to be illustrative, providing robust frameworks for screening this compound and similar chemical entities against a variety of biological targets using established HTS technologies.

Introduction to this compound

This compound is a spirocyclic compound featuring a unique three-dimensional architecture.[1][2] Spirocycles are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space compared to traditional flat aromatic structures. These characteristics can lead to improved target specificity and better pharmacological properties. The dihydrochloride salt form enhances solubility in aqueous buffers, a critical attribute for HTS applications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₂₀Cl₂N₂O
Molecular Weight 255.18 g/mol
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 41.1 Ų

The presence of secondary amines and a ketone in the structure of 3,9-Diazaspiro[5.6]dodecan-10-one suggests its potential to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. High-throughput screening is an essential tool for systematically exploring these potential interactions.[3][4]

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from assay development to hit validation. The goal is to efficiently screen large compound libraries to identify "hits" that modulate the activity of a biological target.[3][5]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Opt Assay Optimization & Miniaturization Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor) Assay_Opt->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Ready for HTS Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Confirmed Hits Dose_Resp Dose-Response (IC50/EC50) Hit_Conf->Dose_Resp Secondary_Assays Secondary/Orthogonal Assays Dose_Resp->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note 1: Competitive Binding Assay using Fluorescence Polarization (FP)

Objective: To identify compounds that bind to a target protein by displacing a fluorescently labeled ligand (tracer).

Principle of the Assay: Fluorescence Polarization (FP) is a technique used to measure changes in the apparent size of a molecule.[6] A small fluorescent tracer, when excited with polarized light, tumbles rapidly in solution, resulting in low polarization of the emitted light. When the tracer binds to a larger protein, its rotation slows, and the emitted light remains highly polarized. In a competitive binding assay, a test compound that binds to the protein will displace the tracer, causing a decrease in polarization.

FP_Assay_Principle cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor P Protein PT Protein-Tracer Complex P->PT T Tracer T->PT label_high_FP High FP Signal P_I Protein PI Protein-Inhibitor Complex P_I->PI T_I Tracer label_low_FP Low FP Signal I Inhibitor (Test Compound) I->PI

Caption: Principle of a competitive binding assay using Fluorescence Polarization.

Protocol: FP-Based Competitive Binding Assay

Materials and Reagents:

  • Target protein of interest

  • Fluorescently labeled tracer (ligand for the target protein)

  • This compound (and other test compounds)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should be at or below the Kd of the tracer-protein interaction.[6]

    • Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer to a 4X final concentration.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of 4X test compound solution to the sample wells.

    • For positive controls (high FP signal), add 5 µL of assay buffer with DMSO.

    • For negative controls (low FP signal), add 5 µL of a known unlabeled ligand or buffer.

  • Addition of Protein and Tracer:

    • Add 5 µL of the 2X target protein solution to all wells except the negative controls (add buffer instead).

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.[7]

Data Analysis:

The data is typically normalized to the controls, and the percent inhibition is calculated. A dose-response curve can be generated for active compounds to determine the IC₅₀ value.

Table 2: Example Plate Layout for FP Assay

Well TypeCompoundProteinTracerExpected Signal
SampleTest CompoundYesYesVariable
Positive ControlDMSOYesYesHigh FP
Negative ControlBufferNoYesLow FP

Application Note 2: Cell-Based Reporter Gene Assay

Objective: To identify compounds that modulate a specific signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase or GFP).

Principle of the Assay: Cell-based assays provide a more physiologically relevant context for screening.[8][9][10] In a reporter gene assay, cells are engineered to express a reporter protein under the control of a promoter that is responsive to a specific signaling pathway. Modulation of this pathway by a test compound leads to a measurable change in the reporter signal (e.g., luminescence or fluorescence).[11]

Protocol: Cell-Based Reporter Assay for a Hypothetical GPCR Target

Materials and Reagents:

  • A stable cell line expressing the target GPCR and a cAMP-responsive element (CRE) driving luciferase expression.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • A known agonist for the target GPCR.

  • Luciferase assay reagent.

  • 384-well, white, solid-bottom microplates.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.[8]

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the diluted compounds to the cells.

  • Cell Stimulation (for antagonist screening):

    • Incubate the cells with the test compounds for a specified period.

    • Add a known agonist at its EC₈₀ concentration to stimulate the signaling pathway.

  • Incubation and Lysis:

    • Incubate the plates for a period sufficient to allow for reporter gene expression (typically 4-6 hours).

    • Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

For an antagonist screen, the percent inhibition of the agonist-induced signal is calculated. For an agonist screen, the fold activation over the basal signal is determined.

Cell_Based_Assay cluster_pathway Cellular Signaling Pathway Compound Test Compound (e.g., Agonist) GPCR GPCR Compound->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CRE CRE Promoter CREB->CRE Reporter Reporter Gene (Luciferase) CRE->Reporter Signal Luminescent Signal Reporter->Signal

Caption: A hypothetical signaling pathway for a cell-based reporter gene assay.

Application Note 3: AlphaScreen® Proximity Assay

Objective: To detect the interaction or disruption of interaction between two biological molecules.

Principle of the Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology.[12][13] It utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. This results in the emission of light from the Acceptor bead at 520-620 nm.[12][13][14]

Protocol: AlphaScreen Competition Assay

Materials and Reagents:

  • Biotinylated binding partner A.

  • GST-tagged binding partner B.

  • Streptavidin-coated Donor beads.

  • Anti-GST-conjugated Acceptor beads.

  • This compound.

  • AlphaScreen assay buffer.

  • 384-well ProxiPlates.

  • An AlphaScreen-capable plate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of biotinylated partner A, GST-tagged partner B, and test compounds at appropriate concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add test compound dilutions to the wells.

    • Add the biotinylated partner A and GST-tagged partner B.

    • Incubate to allow for binding to occur.

  • Bead Addition:

    • Prepare a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads in the assay buffer.

    • Add the bead mixture to all wells. It is crucial to perform this step under subdued lighting as the beads are light-sensitive.[15]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-protein binding.

    • Read the plate on an AlphaScreen-compatible reader.

Data Analysis:

A decrease in the AlphaScreen signal indicates that the test compound has disrupted the interaction between the two binding partners. The IC₅₀ value can be determined from a dose-response curve.

Trustworthiness and Self-Validation

For all protocols, the inclusion of appropriate controls is paramount for data integrity.

  • Z'-factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6] It is calculated using the means and standard deviations of the positive and negative controls.

  • Dose-Response Curves: For any identified "hit," generating a full dose-response curve is essential to confirm its activity and determine its potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using a different assay technology (an orthogonal assay) to rule out artifacts and false positives.

By adhering to these principles of assay design and validation, researchers can confidently screen this compound and other novel compounds to uncover their therapeutic potential.

References
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1573, 57-67. Retrieved from [Link]

  • Wang, K., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in Molecular Biology, 2035, 341-354. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest me a good protocol for performing intracellar High-throughput (HTS) FRET assay in 96 well plate? Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Profiling for Large Chemical Databases. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3,9-diazaspiro[5.6]dodecan-10-one. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Retrieved from [Link]

  • Chemsigma. (n.d.). 3-methyl-3,9-diazaspiro[5.6]dodecane(SALTDATA: 1.9HCl 0.5H2O). Retrieved from [Link]

  • MDPI. (2018). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Retrieved from [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 3 Application of High-throughput Screening Techniques to Drug Discovery. Retrieved from [Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-7,10-diazaspiro[5.6]dodecane. Retrieved from [Link]

Sources

Application Note & Protocols: A Modular Approach to the Synthesis of 3,9-Diazaspiro[5.6]dodecan-10-one Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,9-diazaspiro[5.6]dodecan-10-one scaffold represents a compelling, three-dimensional framework for drug discovery. Spirocyclic structures are increasingly sought after in medicinal chemistry for their ability to confer conformational rigidity and novel intellectual property.[1] Their inherent three-dimensionality offers more precise vectoral presentation of pharmacophoric elements, which can lead to enhanced potency, greater selectivity, and improved physicochemical properties such as aqueous solubility.[2] This guide details a robust and flexible synthetic strategy for producing a library of 3,9-diazaspiro[5.6]dodecan-10-one derivatives, designed specifically for comprehensive structure-activity relationship (SAR) exploration. We present a strategy centered on a multicomponent reaction followed by a key cyclization step, enabling the efficient generation of a core scaffold, and provide general protocols for its subsequent diversification at two distinct nitrogen positions.

Part 1: Synthesis of the Core Scaffold: 3,9-Diazaspiro[5.6]dodecan-10-one

Principle and Rationale for Synthetic Strategy

To facilitate rapid SAR studies, a convergent and diversity-oriented synthetic approach is paramount. We have designed a strategy based on the Ugi four-component reaction (U-4CR), a cornerstone of multicomponent reaction chemistry known for its efficiency in generating molecular complexity from simple building blocks in a single step.[3] The Ugi reaction adduct is then subjected to a post-Ugi transformation—in this case, an intramolecular cyclization—to construct the target spirocyclic lactam.[4]

This approach was chosen for several key reasons:

  • Convergence: Three of the four key components can be varied, allowing for the rapid generation of diverse intermediates.

  • Complexity Generation: The Ugi reaction efficiently assembles a complex acyclic precursor in one pot.

  • Adaptability: The post-Ugi cyclization is a reliable method for forming the requisite lactam ring system. The overall sequence is amenable to the production of a library of analogs for screening.[5][6]

Detailed Experimental Protocol: Synthesis of Core Scaffold (Compound 3)

This protocol outlines the synthesis of the core 3,9-diazaspiro[5.6]dodecan-10-one scaffold, starting from commercially available precursors. The key steps are an Ugi four-component reaction to form the linear precursor 2 , followed by an acid-catalyzed deprotection and intramolecular lactamization to yield the spirocyclic core 3 .

Reaction Scheme: Step 1: Ugi Four-Component Reaction 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid + 2-aminoethanol + Benzyl isocyanide + Cyclohexanone -> Intermediate Amide (2)

Step 2: Deprotection and Intramolecular Lactamization Intermediate Amide (2) + Trifluoroacetic acid (TFA) -> 3,9-Diazaspiro[5.6]dodecan-10-one (3)

Materials and Reagents:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • 2-Aminoethanol

  • Benzyl isocyanide

  • Cyclohexanone

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Ugi Reaction (Formation of Intermediate 2):

    • To a 250 mL round-bottom flask, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq), 2-aminoethanol (1.0 eq), and cyclohexanone (1.0 eq).

    • Dissolve the components in anhydrous methanol (approx. 0.2 M concentration relative to the carboxylic acid).

    • Stir the solution at room temperature for 30 minutes to facilitate pre-condensation and imine formation.[3]

    • Add benzyl isocyanide (1.0 eq) to the mixture dropwise over 5 minutes. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

    • Seal the flask and stir the reaction at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Ugi product 2 . This intermediate is often used in the next step without further purification.

  • Deprotection and Lactamization (Formation of Core Scaffold 3):

    • Dissolve the crude intermediate 2 in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise. Caution: Strong acid, handle with care.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The TFA serves to both remove the Boc protecting group and catalyze the intramolecular amide formation.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases and the pH is basic (~8-9).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-15% methanol in dichloromethane) to afford the pure 3,9-diazaspiro[5.6]dodecan-10-one core scaffold 3 .

Characterization of the Core Scaffold

The identity and purity of the final compound 3 should be rigorously confirmed using a combination of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the lactam carbonyl (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

  • HPLC/UPLC: To determine the purity of the final compound.

Part 2: Derivative Library Synthesis for SAR Studies

Strategy for Structural Diversification

The core scaffold 3 possesses two secondary amine functionalities at the N-3 and N-9 positions. These positions are ideal for chemical modification to explore the chemical space around the core and establish a structure-activity relationship. The primary diversification strategies are N-alkylation and N-acylation.

  • N-3 Position: This nitrogen is part of the piperidine ring. Its modification will primarily influence the conformation of that ring and the vector of the substituent into solvent space.

  • N-9 Position: This nitrogen is part of the seven-membered lactam ring. Substituents here will be in closer proximity to the spiro center and the lactam carbonyl, potentially influencing hydrogen bonding capabilities and local steric interactions.

General Protocol for Parallel N-Alkylation (Reductive Amination)

This protocol allows for the introduction of a wide variety of alkyl and aryl-alkyl groups.

  • In an array of reaction vials, dispense the core scaffold 3 (1.0 eq).

  • To each vial, add a unique aldehyde or ketone (1.2 eq).

  • Dissolve the contents of each vial in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Seal the vials and agitate at room temperature for 12-24 hours.

  • Quench the reactions by adding saturated NaHCO₃ solution.

  • Extract with DCM, and process the organic layers. Purification is typically achieved via preparative HPLC or silica gel chromatography.

General Protocol for Parallel N-Acylation

This protocol introduces amide functionalities, which can act as hydrogen bond acceptors/donors and introduce different electronic properties.

  • In an array of reaction vials, dispense the core scaffold 3 (1.0 eq).

  • Dissolve the contents of each vial in an anhydrous aprotic solvent like DCM or THF, containing a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • To each vial, add a unique acid chloride or sulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reactions to warm to room temperature and agitate for 4-12 hours.

  • Quench the reactions with water.

  • Extract with DCM, and process the organic layers. Purification is typically achieved via preparative HPLC or silica gel chromatography.

Data Summary for SAR Analysis

Systematic collection of data is crucial for effective SAR analysis. All synthesized derivatives should be cataloged with their corresponding analytical and biological data.

Compound IDR¹ Substituent (N-3)R² Substituent (N-9)MethodYield (%)Purity (%)Activity (IC₅₀, µM)Notes
3 HH-->98BaselineCore
4a -CH₃HA75>99Data
4b -CH₂PhHA81>98Data
5a H-C(O)CH₃B88>99Data
5b H-C(O)PhB85>98Data
.....................
Method A: Reductive Amination; Method B: Acylation

Part 3: Visualization of Workflow and Logic

Synthetic and Screening Workflow

The following diagram illustrates the integrated workflow from synthesis to SAR analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Screening & Analysis start Starting Materials Selection ugcr Ugi 4-Component Reaction start->ugcr cyclization Deprotection & Intramolecular Cyclization ugcr->cyclization core Core Scaffold 3 (Purity >98%) cyclization->core library Parallel Derivatization (Alkylation / Acylation) core->library purification Library Purification (Prep-HPLC) library->purification screening Biological Screening (e.g., IC50 Assay) purification->screening data Data Collation & Analysis screening->data sar SAR Determination data->sar sar->library Design Next Generation SAR_Strategy cluster_R1 N-3 Position (R1) cluster_R2 N-9 Position (R2) core Core Scaffold (R1=H, R2=H) r1_node Modify R1 (R2 = H) core->r1_node r2_node Modify R2 (R1 = H) core->r2_node r1_small Small Alkyl (Me, Et) r1_node->r1_small r1_bulky Bulky / Lipophilic (iPr, Cy, Bn) r1_node->r1_bulky r1_polar Polar / H-Bond (CH2CH2OH) r1_node->r1_polar SAR Combine Optimal R1 and R2 Groups r1_node->SAR r2_acyl Acyl / Sulfonyl (Ac, Bz, Ms) r2_node->r2_acyl r2_alkyl Small Alkyl (Me, Et) r2_node->r2_alkyl r2_aryl Aryl / Heteroaryl (Ph, Pyridyl) r2_node->r2_aryl r2_node->SAR

Caption: Logic diagram for systematic SAR exploration at N-3 and N-9.

References

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  • Basso, A., Banfi, L., Riva, R., et al. (2017). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. National Center for Biotechnology Information. [Link]

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Angewandte Chemie International Edition, 50(29), 6378-6403. [Link]

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Application Note: Leveraging the 3,9-Diazaspiro[5.6]dodecan-10-one Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compelling Case for Three-Dimensional Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter has increasingly pivoted from planar, aromatic systems towards molecules with greater three-dimensionality. Spirocyclic scaffolds, where two rings share a single atom, are at the forefront of this evolution.[1][2] Their rigid, well-defined spatial arrangement offers a powerful tool to orient functional groups into specific vectors, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the higher fraction of sp³-hybridized carbons (Fsp³) in these scaffolds often correlates with improved physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, which are critical for successful clinical development.[2][3]

The 3,9-diazaspiro[5.6]dodecan-10-one core represents a particularly strategic scaffold for combinatorial chemistry and library synthesis. It features three distinct points of orthogonal diversification: two secondary amine nitrogens (N3 and N9) and a central ketone (C10). This trifunctionality allows for the systematic and divergent construction of large, structurally diverse compound libraries from a single, common intermediate, accelerating the hit-identification and lead-optimization phases of drug discovery.[4][5] This guide provides detailed protocols and expert insights for leveraging this versatile scaffold in parallel synthesis workflows.

Part 1: A Divergent Strategy for Library Elaboration

The core principle of using the 3,9-diazaspiro[5.6]dodecan-10-one scaffold is a divergent synthesis strategy. This approach allows for the introduction of three distinct diversity elements (R¹, R², and R³) in a controlled, stepwise manner. The workflow is designed to be amenable to parallel synthesis formats, enabling the rapid generation of hundreds to thousands of unique analogues.[6]

A typical workflow involves initial functionalization of one or both nitrogen atoms, followed by modification of the ketone. The choice of protecting groups and the sequence of reactions are critical for achieving the desired chemical space.

G cluster_alt Alternative Pathways scaffold 3,9-Diazaspiro[5.6]dodecan-10-one (Core Scaffold) N_protected Step 1: N-Acylation / N-Sulfonylation (Introduce R¹ at N3 or N9) scaffold->N_protected R¹-COCl or R¹-SO₂Cl N_dialkylated Step 1b: Di-N-Acylation (Introduce R¹ & R²) scaffold->N_dialkylated Excess R-COCl reductive_amination Step 2: Reductive Amination (Introduce R³ at C10) N_protected->reductive_amination R³-CHO, Reducing Agent ugi Alternative Step 2: Ugi 4-CR (Introduce R³, R⁴, R⁵) N_protected->ugi R³-CHO, R⁴-NC, R⁵-COOH N_dialkylated->reductive_amination library Final Compound Library (Diverse R¹, R², R³) reductive_amination->library ugi_library Complex Peptidomimetic Library ugi->ugi_library

Caption: Divergent synthesis workflow for library generation.

Part 2: Core Protocols for Scaffold Elaboration

The following protocols are designed as robust, validated starting points for the functionalization of the 3,9-diazaspiro[5.6]dodecan-10-one scaffold. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Mono-N-Functionalization via Acylation

This protocol describes the selective acylation of one of the scaffold's secondary amines. The reaction's stoichiometry is controlled to favor mono-acylation, leveraging the slight difference in reactivity between the two nitrogen atoms or by using a sub-stoichiometric amount of the acylating agent.

Causality: The use of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile, thus preventing unwanted side reactions and driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes both the scaffold and a wide range of acyl chlorides.

Step-by-Step Methodology:

  • Preparation: To a solution of 3,9-diazaspiro[5.6]dodecan-10-one (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reaction rate and minimize di-acylation.

  • Addition of Acylating Agent: Add a solution of the desired acyl chloride or sulfonyl chloride (0.95 eq) in DCM dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-16 hours (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

ParameterCondition/ReagentPurpose
Scaffold Conc. 0.1 MEnsures efficient reaction kinetics.
Acylating Agent Acyl Chlorides, Sulfonyl ChloridesIntroduces R¹ diversity element.
Base Triethylamine (TEA)HCl scavenger.
Solvent Dichloromethane (DCM), anhydrousInert reaction medium.
Temperature 0 °C to Room Temp.Controls reaction selectivity.
Expected Yield 60-90%Varies with substrate.
Protocol 2: C10-Functionalization via Reductive Amination

Reductive amination is a highly reliable method for converting the ketone at C10 into a secondary or tertiary amine, introducing the R³ diversity element.[7][8] The choice of a mild reducing agent like sodium triacetoxyborohydride is key to its success, as it selectively reduces the iminium ion formed in situ without reducing the starting ketone.[9]

Causality: The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to an iminium ion. This electrophilic iminium ion is then rapidly and irreversibly reduced by the hydride source. Acetic acid is often added to catalyze the formation of the iminium ion.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the N-functionalized spiro-ketone (from Protocol 1, 1.0 eq) and a primary amine (R³-NH₂, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (0.1 M).

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

ParameterCondition/ReagentPurpose
Substrate N-functionalized spiro-ketoneStarting material with R¹ group.
Amine Source Primary or Secondary AminesIntroduces R³ diversity element.
Reducing Agent Sodium TriacetoxyborohydrideSelectively reduces the iminium ion.
Catalyst Acetic AcidCatalyzes iminium ion formation.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent favoring imine formation.
Expected Yield 50-85%Dependent on the amine's steric hindrance.
Protocol 3: Advanced Diversification via the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex, peptidomimetic structures in a single step.[10][11] In this protocol, the scaffold's secondary amine and ketone participate as two of the four components.

Causality: The reaction mechanism begins with the condensation of the ketone and the scaffold's amine to form the key iminium ion intermediate.[11] This is followed by a nucleophilic attack from the isocyanide and subsequent intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[10] Methanol is an ideal solvent as it facilitates the initial imine formation and solubilizes the polar intermediates.

Ugi_Mechanism K Spiro-Ketone I Iminium Ion K->I A Scaffold Amine A->I Nitrile Nitrilium Intermediate I->Nitrile NC Isocyanide (R³-NC) NC->Nitrile COOH Carboxylic Acid (R⁴-COOH) Adduct O-acyl Isoamide (Mumm Precursor) COOH->Adduct Nitrile->Adduct Product Final Ugi Product (α-acylamino amide) Adduct->Product Mumm Rearrangement

Caption: Simplified Ugi four-component reaction mechanism.

Step-by-Step Methodology:

  • Preparation: To a solution of the 3,9-diazaspiro[5.6]dodecan-10-one scaffold (1.0 eq) in methanol (0.2 M) in a screw-cap vial, add the carboxylic acid component (1.1 eq).

  • Aldehyde/Isocyanide Addition: Add the aldehyde or a different ketone (1.1 eq) followed by the isocyanide component (1.1 eq). Note: Isocyanides are volatile and have strong, unpleasant odors; handle with extreme care in a fume hood.

  • Reaction: Tightly cap the vial and stir the mixture at room temperature for 48-72 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The residue is typically purified directly by preparative reverse-phase HPLC to isolate the desired product from unreacted starting materials and side products.

ComponentRoleDiversity Input
Scaffold Amine & KetoneCore Structure
Isocyanide Nucleophile/Electrophile
Carboxylic Acid NucleophileR⁴
Solvent MethanolFacilitates imine formation
Expected Yield 30-70%Highly dependent on all four components
Conclusion

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold is a high-value building block for the construction of diverse and three-dimensional compound libraries. Its trifunctional nature allows for the application of robust and orthogonal synthetic methodologies, including N-acylation, reductive amination, and the Ugi multicomponent reaction. By following the detailed protocols outlined in this guide, researchers and drug development professionals can efficiently explore vast regions of chemical space, significantly enhancing the probability of discovering novel bioactive molecules with desirable drug-like properties.

References
  • Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery.
  • ACS Publications. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry.
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • SpiroChem. (n.d.).
  • Figshare. (2016, February 26). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
  • NIH. (n.d.).
  • Frontiers. (n.d.). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.
  • PMC. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
  • White Rose Research Online. (2022, April 19).
  • NIH. (n.d.).
  • Thieme. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF.
  • NIH. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Google Patents. (n.d.).
  • PubMed. (2014, August 7). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds.
  • Sigma-Aldrich. (n.d.).

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Protocols for KLHDC2 inhibition assays using small molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Small Molecule Inhibitors for the E3 Ligase Substrate Receptor KLHDC2

Abstract

The E3 ubiquitin ligase substrate receptor Kelch Domain Containing 2 (KLHDC2) has emerged as a compelling target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD). As a key component of the Cullin-2 RING E3 Ligase (CRL2) complex, KLHDC2 recognizes proteins bearing a C-terminal diglycine degron, marking them for ubiquitination and subsequent proteasomal degradation.[1][2][3] The development of small molecules that inhibit this interaction can stabilize critical protein targets or serve as a foundational component for novel PROTACs (Proteolysis-Targeting Chimeras).[4][5][6] This guide provides a comprehensive overview and detailed protocols for establishing robust biochemical and cell-based assays to identify and characterize small molecule inhibitors of KLHDC2. We will delve into the rationale behind various assay formats, from high-throughput screening (HTS) methodologies like HTRF and AlphaScreen to essential cell-based validation assays, equipping researchers in drug discovery with the tools to effectively prosecute this target.

Introduction: The Therapeutic Potential of Targeting KLHDC2

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. E3 ubiquitin ligases, which number over 600 in humans, provide substrate specificity to the UPS, making them highly attractive targets for drug discovery.[7][8]

KLHDC2 functions as a substrate receptor within the CRL2 E3 ligase complex. This complex consists of the Cullin 2 (CUL2) scaffold protein, the RING-box protein 1 (RBX1), the adaptor proteins Elongin B and C (ELOB/C), and the substrate receptor, KLHDC2.[1][3] KLHDC2's primary role is to recognize and bind proteins that terminate with a specific C-end degron (C-degron), most notably a diglycine (Gly-Gly) motif.[3] This recognition event is the critical step that initiates the ubiquitination cascade for that specific substrate.

Inhibiting KLHDC2 offers two primary therapeutic strategies:

  • Direct Substrate Stabilization: A small molecule that blocks the substrate-binding pocket of KLHDC2 would prevent the degradation of its endogenous substrates, which could be therapeutically beneficial if these substrates are tumor suppressors or other disease-modifying proteins.

  • Development of Novel PROTACs: KLHDC2 has been identified as a highly effective E3 ligase for use in TPD.[9][10] Small molecule ligands that bind to KLHDC2 are essential "warheads" for constructing PROTACs that can redirect the ligase to degrade new proteins of interest.[4][11]

This document provides the technical framework for developing assays to discover and validate small molecules that bind to KLHDC2 and inhibit its substrate recognition function.

cluster_ub_cascade Ubiquitination Cascade cluster_outcome Outcome Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer RBX1 RBX1 (RING) E2->RBX1 Binds Charged E2 ATP ATP ATP->E1 Activates CUL2 CUL2 Scaffold CUL2->RBX1 EloBC Elongin B/C CUL2->EloBC Ub_Substrate Ubiquitinated Substrate CUL2->Ub_Substrate Catalyzes Ub Transfer KLHDC2 KLHDC2 Substrate Receptor EloBC->KLHDC2 Substrate Substrate Protein (with C-degron) Substrate->KLHDC2 Recognition Inhibitor Small Molecule Inhibitor Inhibitor->KLHDC2 Blocks Binding Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: The CRL2-KLHDC2 ubiquitination pathway and point of inhibition.

Assay Development Strategy: A Multi-Pronged Approach

A robust screening cascade for identifying KLHDC2 inhibitors requires both biochemical and cell-based assays. Biochemical assays offer a clean, controlled environment to measure the direct interaction between a compound and the target protein, making them ideal for primary HTS. Cell-based assays are crucial secondary and tertiary assays to confirm a compound's activity in a physiological context, assessing properties like cell permeability and on-target engagement.

Assay Type Methodology Purpose Throughput
Biochemical HTRF (TR-FRET)Primary HTS, IC50 DeterminationHigh
AlphaScreenPrimary HTS, IC50 DeterminationHigh
Fluorescence Polarization (FP)Orthogonal validation, Fragment ScreeningMedium-High
Cell-Based Substrate-Reporter StabilizationOn-target validation, Cell PermeabilityMedium
Western BlotGold-standard validation of endogenous substrateLow
Cellular Thermal Shift Assay (CETSA)Target Engagement ConfirmationLow-Medium

Table 1: Overview of recommended assays for a KLHDC2 inhibitor screening cascade.

Biochemical Assays for Primary Screening and Validation

Biochemical assays are the frontline of a screening campaign. They rely on purified, recombinant proteins of the CRL2-KLHDC2 complex (or a minimal version) and a labeled substrate peptide. The goal is to detect the proximity of KLHDC2 and its substrate, a process that will be disrupted by an effective inhibitor.

Causality Behind Component Selection
  • Protein Complex: For HTS, using the full CRL2 complex is often cumbersome. A minimal, functional complex of KLHDC2 bound to Elongin B/C (KLHDC2-EloB/C) is typically sufficient and more stable for screening. This retains the native conformation of the substrate-binding domain.

  • Substrate Peptide: A short peptide derived from a known KLHDC2 substrate, such as Selenoprotein K (SelK), containing the C-terminal diglycine degron is used.[9] This peptide must be modified with a suitable tag (e.g., Biotin, a fluorescent dye) for detection. A typical peptide sequence would be [Label]-peptide-linker-Gly-Gly-COOH.

Protocol: HTRF Proximity Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS that measures the proximity between a donor and an acceptor fluorophore.[12][13][14]

Principle: A KLHDC2-EloB/C complex tagged with a Terbium (Tb) cryptate donor and a substrate peptide labeled with a d2 acceptor are used. When the peptide binds to KLHDC2, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

cluster_no_inhibitor No Inhibitor: Binding Occurs cluster_fret High FRET Signal cluster_inhibitor With Inhibitor: No Binding cluster_no_fret Low FRET Signal KLHDC2_Tb KLHDC2-EloB/C (Tb Donor) Peptide_d2 Substrate Peptide (d2 Acceptor) KLHDC2_Tb->Peptide_d2 Binding Emission Emission (665 nm) Excitation Excitation (337 nm) Excitation->Emission Energy Transfer KLHDC2_Tb2 KLHDC2-EloB/C (Tb Donor) Peptide_d22 Substrate Peptide (d2 Acceptor) Inhibitor Inhibitor Inhibitor->KLHDC2_Tb2 Excitation2 Excitation (337 nm) Emission2 No Emission

Figure 2: Workflow diagram for the KLHDC2 HTRF inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • KLHDC2 Complex: Recombinant His-tagged KLHDC2-EloB/C complex.

    • Anti-His-Tb Antibody: Terbium cryptate-labeled anti-His antibody (donor).

    • Substrate Peptide: Biotinylated SelK C-terminal peptide (e.g., Biotin-Ahx-LSSGGSGG).

    • Streptavidin-d2: Streptavidin conjugated to d2 (acceptor).

    • Test Compounds: Serially diluted in DMSO, then in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound or DMSO (vehicle control) to appropriate wells.

    • Add 4 µL of a solution containing the Substrate Peptide and Streptavidin-d2.

    • Add 4 µL of a solution containing the KLHDC2 Complex and Anti-His-Tb Antibody.

    • Final concentrations should be optimized but start with: 5 nM KLHDC2, 5 nM Anti-His-Tb, 20 nM Peptide, 20 nM SA-d2.

    • Seal the plate, centrifuge briefly, and incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader (ex: 337 nm, em: 620 nm [cryptate] and 665 nm [d2]).

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize data to controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)).

    • Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50.

ControlCompoundKLHDC2 ComplexPeptide/SA-d2Expected HTRF Ratio
Max Signal DMSO++High
Min Signal DMSO-+Low
Test Inhibitor++Variable (Dose-dependent)

Table 2: Control setup for the KLHDC2 HTRF assay.

Protocol: AlphaScreen Proximity Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another highly sensitive, bead-based proximity assay suitable for HTS.[15][16][17]

Principle: A biotinylated substrate peptide binds to Streptavidin-coated Donor beads. A tagged KLHDC2 complex binds to antibody-coated Acceptor beads. When the peptide and KLHDC2 interact, the beads are brought into proximity (<200 nm). Laser excitation of the Donor bead produces singlet oxygen, which diffuses to the Acceptor bead, initiating a chemiluminescent signal. An inhibitor prevents this interaction, reducing the signal.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: As per HTRF protocol.

    • KLHDC2 Complex: Recombinant GST-tagged KLHDC2-EloB/C complex.

    • Substrate Peptide: Biotinylated SelK C-terminal peptide.

    • Donor Beads: Streptavidin-coated Donor beads.

    • Acceptor Beads: Anti-GST-coated Acceptor beads.

    • Test Compounds: Prepared as in HTRF protocol.

  • Assay Procedure (384-well plate format, low-light conditions):

    • Add 2 µL of test compound or DMSO to wells.

    • Add 4 µL of a solution containing the GST-KLHDC2 complex and the Biotin-Peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of Donor and Acceptor beads.

    • Final concentrations: 10 nM KLHDC2, 30 nM Peptide, 10 µg/mL beads.

    • Seal the plate, and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Normalize data to controls and calculate IC50 values as described for the HTRF assay.

Protocol: Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization (FP) is an excellent orthogonal assay to confirm hits from primary screens. It measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.[20][21][22]

Principle: A small, fluorescently labeled substrate peptide (e.g., with TAMRA or FITC) tumbles rapidly in solution, resulting in a low FP signal.[23] When it binds to the much larger KLHDC2-EloB/C protein, the complex tumbles more slowly, increasing the FP signal. An inhibitor that competes for the binding site will displace the fluorescent peptide, resulting in a low FP signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: As per HTRF protocol.

    • KLHDC2 Complex: Recombinant KLHDC2-EloB/C complex (untagged is fine).

    • Fluorescent Peptide: SelK C-terminal peptide labeled with a fluorophore (e.g., TAMRA-Ahx-LSSGGSGG).

    • Test Compounds: Prepared as in HTRF protocol.

  • Assay Procedure (384-well black plate):

    • Add 5 µL of test compound or DMSO to wells.

    • Add 5 µL of the Fluorescent Peptide.

    • Add 10 µL of the KLHDC2 complex.

    • Final concentrations: 20-50 nM Fluorescent Peptide, KLHDC2 concentration at its Kd for the peptide (e.g., 100-500 nM, must be determined empirically).

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a plate reader equipped with FP optics, using appropriate excitation and emission filters for the chosen fluorophore.

    • The output is typically in millipolarization (mP) units.

    • Normalize data and calculate IC50 values.

Cell-Based Assays for In-Situ Validation

Confirming that a compound works in a living cell is a critical step. Cell-based assays assess membrane permeability, stability, and on-target effects in a complex biological environment.

Protocol: Substrate-Reporter Stabilization Assay

This is the most direct method to measure functional KLHDC2 inhibition in cells.

Principle: A reporter protein (e.g., NanoLuc® luciferase or GFP) is fused with a C-terminal degron sequence from a known KLHDC2 substrate (e.g., SelK's ...SGG). When this construct is expressed in cells, the reporter is constitutively degraded via the KLHDC2 pathway.[24] Treatment with a cell-permeable KLHDC2 inhibitor will block this degradation, leading to an accumulation of the reporter and a corresponding increase in luminescence or fluorescence.[25][26]

cluster_workflow Substrate Stabilization Assay Workflow cluster_results Expected Results Step1 1. Transfect Cells with Reporter-Degron Construct Step2 2. Treat Cells with Inhibitor or DMSO Step1->Step2 Step3 3. Incubate (e.g., 6-24 hours) Step2->Step3 Step4 4. Lyse Cells & Measure Reporter Signal Step3->Step4 DMSO DMSO Control: Reporter is Degraded -> Low Signal Inhibitor Inhibitor Treatment: Reporter Accumulates -> High Signal

Figure 3: Logical workflow for the cell-based substrate stabilization assay.

Step-by-Step Protocol:

  • Cell Line and Construct:

    • Use a standard cell line (e.g., HEK293T, HeLa) known to have a functional UPS.

    • Clone a construct encoding a reporter (e.g., NanoLuc®) fused to a C-terminal SelK degron (NLuc-GS-SGG).

  • Assay Procedure (96-well white plate for luminescence):

    • Seed cells and allow them to adhere overnight.

    • Transfect cells with the NLuc-GS-SGG reporter plasmid.

    • After 24 hours, replace the medium with fresh medium containing serially diluted test compounds or DMSO.

    • Incubate for an appropriate time (e.g., 8 hours, requires optimization).

    • Wash cells with PBS.

    • Lyse cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Nano-Glo®).

  • Data Analysis:

    • A parallel plate should be run to assess cell viability (e.g., CellTiter-Glo®) to control for compound toxicity.

    • Normalize the reporter signal to the viability signal.

    • Plot the normalized signal vs. compound concentration to determine the EC50 (effective concentration).

Conclusion and Next Steps

The protocols outlined in this guide provide a robust framework for the identification and characterization of small molecule inhibitors of KLHDC2. A successful screening campaign should progress from high-throughput biochemical assays (HTRF or AlphaScreen) to an orthogonal biochemical assay (FP) for hit validation. Promising compounds must then be validated in cell-based substrate stabilization assays to confirm on-target activity and cell permeability. Hits that are validated through this cascade can then be advanced to more complex studies, including proteomic analysis of endogenous substrate stabilization and in vivo efficacy models. This systematic approach ensures the selection of high-quality chemical probes and potential therapeutic leads targeting the KLHDC2 E3 ligase.

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Application Notes and Protocols for the Study of 3,9-diazaspiro[5.6]dodecan-10-one in GABA Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its receptors, particularly the ionotropic GABA-A receptors, are the targets for a wide array of clinically significant drugs, including benzodiazepines, barbiturates, and general anesthetics, which are used to treat conditions such as anxiety, epilepsy, and insomnia.[3][4] The vast structural diversity of GABA-A receptors, which are pentameric ligand-gated ion channels assembled from a selection of 19 different subunits (e.g., α1–6, β1–3, γ1–3, δ), allows for a remarkable functional and pharmacological heterogeneity.[1][3][5] This diversity presents a significant opportunity for the development of novel, subtype-selective modulators with improved therapeutic profiles and fewer side effects.

Spirocyclic scaffolds have garnered considerable interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe the complex topographies of protein binding sites. The novel compound, 3,9-diazaspiro[5.6]dodecan-10-one, represents an intriguing new scaffold for investigation as a potential modulator of GABA receptors. While direct studies on this specific molecule are nascent, related diazaspiro compounds have demonstrated activity at GABA-A receptors, suggesting the potential for this chemical class to yield potent and selective ligands.[6]

These application notes provide a comprehensive guide for the initial characterization of 3,9-diazaspiro[5.6]dodecan-10-one and its derivatives in the context of GABA receptor modulation. The protocols outlined below are designed to be self-validating and are grounded in established methodologies, providing a robust framework for researchers to elucidate the compound's pharmacological profile.

Part 1: Initial Characterization - Radioligand Binding Assays

Radioligand binding assays are a fundamental first step in characterizing the interaction of a novel compound with its putative target. These assays directly measure the affinity of a ligand for a receptor, providing key quantitative data such as the inhibition constant (Ki).

Scientific Rationale

The goal is to determine if 3,9-diazaspiro[5.6]dodecan-10-one can displace a known radiolabeled ligand from the GABA-A receptor. [³H]Muscimol, a potent GABA-A agonist, is commonly used to label the GABA binding site.[7][8] By performing a competition binding assay, we can determine the affinity of our test compound for this site.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat brains in sucrose buffer p2 Centrifuge at 1,000 x g p1->p2 p3 Centrifuge supernatant at 140,000 x g p2->p3 p4 Wash and resuspend pellet in binding buffer p3->p4 a1 Incubate membranes with [³H]Muscimol and varying concentrations of test compound p4->a1 a2 Separate bound and free radioligand via filtration a1->a2 a3 Quantify radioactivity using liquid scintillation a2->a3 d1 Calculate specific binding a3->d1 d2 Generate competition curve d1->d2 d3 Determine IC50 and Ki values d2->d3

Caption: Workflow for GABA-A Receptor Radioligand Binding Assay.

Protocol 1: [³H]Muscimol Competition Binding Assay

Materials:

  • Test Compound: 3,9-diazaspiro[5.6]dodecan-10-one

  • Radioligand: [³H]Muscimol (specific activity ~20-30 Ci/mmol)

  • Non-specific Binding Control: GABA (10 mM)

  • Tissue Source: Whole rat brains (minus cerebellum and pons)

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated ultracentrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in 10 volumes of ice-cold homogenization buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]

    • Wash the pellet by resuspending in ice-cold binding buffer and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step three times to remove endogenous GABA.[7][8]

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: [³H]Muscimol (e.g., 5 nM final concentration) and membrane preparation.

      • Non-specific Binding: [³H]Muscimol, membrane preparation, and a saturating concentration of GABA (10 mM).

      • Competition: [³H]Muscimol, membrane preparation, and varying concentrations of 3,9-diazaspiro[5.6]dodecan-10-one (e.g., from 1 nM to 100 µM).

    • Incubate the plates at 4°C for 45 minutes.[7]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Example Value
IC50 Concentration of 3,9-diazaspiro[5.6]dodecan-10-one causing 50% displacement of [³H]Muscimol.e.g., 500 nM
Ki Inhibition constant, a measure of the compound's binding affinity.e.g., 250 nM
Hill Slope A measure of the steepness of the competition curve. A value near 1 suggests a competitive interaction at a single site.e.g., ~1.0

Part 2: Functional Characterization - Electrophysiology

While binding assays confirm affinity, they do not reveal the functional consequences of that binding. Electrophysiology, specifically the patch-clamp technique, is the gold standard for assessing how a compound modulates the function of an ion channel like the GABA-A receptor.[9][10]

Scientific Rationale

This protocol aims to determine whether 3,9-diazaspiro[5.6]dodecan-10-one acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors. By applying GABA in the presence and absence of the test compound, we can observe changes in the chloride current (I-GABA) and characterize the compound's functional effect.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis p1 Culture cells expressing GABA-A receptors (e.g., HEK293, primary neurons) p2 Plate cells on coverslips p1->p2 r1 Obtain whole-cell configuration p2->r1 r2 Apply GABA (EC20-EC50) to establish baseline current r1->r2 r3 Co-apply GABA and test compound r2->r3 r4 Washout and recovery r3->r4 d1 Measure peak current amplitude r4->d1 d2 Calculate percentage modulation of GABA current d1->d2 d3 Construct dose-response curve d2->d3

Caption: Workflow for Whole-Cell Patch-Clamp Analysis.

Protocol 2: Whole-Cell Voltage-Clamp Recordings

Materials:

  • Cell Line: HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) or primary cultured neurons.

  • Test Compound: 3,9-diazaspiro[5.6]dodecan-10-one

  • Agonist: GABA

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Methodology:

  • Cell Preparation:

    • Culture and plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Using a glass micropipette filled with internal solution, establish a gigaseal and obtain a whole-cell patch-clamp configuration.

    • Clamp the cell's membrane potential at -60 mV.

    • Establish a baseline GABA-evoked current by applying a submaximal concentration of GABA (e.g., EC20-EC50) for a short duration (e.g., 2-5 seconds).

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of 3,9-diazaspiro[5.6]dodecan-10-one.

    • To test for direct agonist activity, apply 3,9-diazaspiro[5.6]dodecan-10-one in the absence of GABA.

    • To confirm antagonist activity, construct a GABA dose-response curve in the absence and presence of a fixed concentration of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents.

    • Calculate the percentage modulation by the test compound relative to the control GABA response.

    • For Positive Allosteric Modulators (PAMs): Expect an increase in the GABA-evoked current.[4]

    • For Negative Allosteric Modulators (NAMs): Expect a decrease in the GABA-evoked current.

    • For Antagonists: Expect a rightward shift in the GABA dose-response curve with no change in the maximal response.

    • For Agonists: The compound will evoke a current in the absence of GABA.

Functional Effect Expected Electrophysiological Outcome
Agonist Evokes an inward chloride current alone.
Competitive Antagonist No effect alone; causes a parallel rightward shift of the GABA dose-response curve.
Positive Allosteric Modulator (PAM) No effect alone; enhances the current evoked by a submaximal concentration of GABA.
Negative Allosteric Modulator (NAM) No effect alone; reduces the current evoked by a submaximal concentration of GABA.

Part 3: In Vivo Behavioral Assays

Following in vitro characterization, it is crucial to assess the compound's effects in a living organism. Behavioral assays can provide insights into the potential therapeutic applications (e.g., anxiolytic, anticonvulsant) of a novel GABAergic modulator.

Scientific Rationale

Enhancing GABAergic inhibition in the CNS is known to produce anxiolytic and sedative effects.[11] Behavioral tests such as the elevated plus maze (anxiety) and assessment of locomotor activity (sedation) are standard methods to evaluate these potential effects in rodents.[12]

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

Materials:

  • Subjects: Adult male mice or rats.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Test Compound: 3,9-diazaspiro[5.6]dodecan-10-one, dissolved in an appropriate vehicle.

  • Control: Vehicle solution.

  • Equipment: Video tracking system.

Methodology:

  • Dosing:

    • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (to control for general locomotor effects).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

Protocol 4: Open Field Test for Locomotor Activity

Materials:

  • Subjects: Adult male mice or rats.

  • Apparatus: A square arena with high walls.

  • Test Compound: 3,9-diazaspiro[5.6]dodecan-10-one, dissolved in an appropriate vehicle.

  • Control: Vehicle solution.

  • Equipment: Video tracking system with automated analysis software.

Methodology:

  • Dosing:

    • Administer the test compound or vehicle to the animals 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 15-30 minutes).

    • Record the session.

  • Data Analysis:

    • Analyze the recording to quantify:

      • Total distance traveled.

      • Time spent mobile vs. immobile.

      • Rearing frequency.

    • A sedative or locomotor-suppressant effect is indicated by a significant decrease in the total distance traveled and an increase in time spent immobile.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust, multi-tiered approach to systematically evaluate the pharmacological properties of 3,9-diazaspiro[5.6]dodecan-10-one as a potential GABA receptor modulator. Beginning with receptor binding to confirm target engagement, progressing to electrophysiology to define the functional nature of the interaction, and culminating in behavioral assays to assess in vivo efficacy, this framework will enable a thorough characterization of this novel chemical entity.

Should 3,9-diazaspiro[5.6]dodecan-10-one demonstrate promising activity, further studies would be warranted. These could include investigating its subtype selectivity using cell lines expressing different GABA-A receptor subunit combinations, exploring its mechanism of action in more detail, and assessing its potential in animal models of specific neurological disorders such as epilepsy or neuropathic pain. The unique spirocyclic structure of this compound holds promise for the development of a new generation of GABAergic therapeutics.

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  • Vik, A., & Hansen, T. V. (2012). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. Marine Drugs, 10(12), 2636–2646. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 3,9-diazaspiro[5.6]dodecan-10-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This document provides a comprehensive guide to the purification of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride, a spirocyclic diamine of significant interest in medicinal chemistry and drug development.[1][2] Recognizing the critical role of compound purity in research and development, this guide details robust, field-proven protocols for obtaining high-purity material. The methodologies described herein are grounded in fundamental chemical principles and are designed to be both effective and reproducible. We will explore purification strategies including recrystallization and column chromatography, offering step-by-step instructions and explaining the scientific rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable purification workflows for this class of compounds.

Introduction: The Importance of Purity for this compound

3,9-diazaspiro[5.6]dodecan-10-one and its derivatives represent a class of spirocyclic compounds with potential applications in various therapeutic areas.[1][2] The dihydrochloride salt form of this diamine is often preferred due to its improved solubility and stability.[3] As with any active pharmaceutical ingredient (API) or advanced intermediate, achieving a high degree of purity is paramount. Impurities can arise from the synthetic route, including unreacted starting materials, by-products, and reagents, or from degradation of the final compound. These impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) studies, and pose safety risks in downstream applications.

This guide provides detailed protocols for the purification of this compound, focusing on techniques that are readily implemented in a standard organic chemistry laboratory.

Understanding the Molecule: Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₂₀Cl₂N₂O
Molecular Weight 255.19 g/mol [4]
Appearance Typically a solid[5]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and less soluble in nonpolar organic solvents.[6]
Key Functional Groups Two secondary amine hydrochlorides, one ketone.-

The presence of two protonated amine groups makes the molecule highly polar and water-soluble.[6] The ketone functionality offers an additional site for potential interactions. These properties will dictate the choice of solvents and chromatographic conditions for purification.

Potential Impurities in Synthesis

The purification strategy must be designed to remove potential impurities that may arise during the synthesis of this compound. While the specific impurities will depend on the synthetic route, common classes of impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be various precursors to the spirocyclic core.

  • Reaction By-products: Incomplete cyclization or side reactions can lead to a variety of structurally related impurities.

  • Reagents and Catalysts: Any reagents or catalysts used in the synthesis that are not fully removed during workup.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

A general workflow for the purification of amine compounds is depicted below:

Figure 1: General purification workflow for this compound.

Purification Techniques and Protocols

Based on the polar and ionic nature of this compound, two primary purification techniques are recommended: recrystallization and column chromatography.

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified. For hydrochloride salts of amines, polar protic solvents are often a good starting point.[6]

Principle: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble at all temperatures (and can be removed by hot filtration).

Protocol 4.1.1: Recrystallization from an Alcohol/Ether System

This protocol utilizes a polar protic solvent to dissolve the salt and a less polar anti-solvent to induce crystallization. 2-Propanol is often a good choice for recrystallizing hydrochloride salts as it is less likely to dissolve them at room temperature compared to methanol or ethanol.[6]

Materials:

  • Crude this compound

  • 2-Propanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 2-propanol to just cover the solid.

  • Heating: Gently heat the mixture with stirring on a hot plate. Add 2-propanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Inducing Further Precipitation: Once crystallization has initiated at room temperature, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 2-propanol, followed by a wash with cold diethyl ether to remove residual solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Causality Behind Choices:

  • 2-Propanol: Chosen for its ability to dissolve the polar hydrochloride salt at elevated temperatures while having lower solvating power at room temperature compared to more polar alcohols.[6]

  • Diethyl Ether: Used as an anti-solvent to decrease the solubility of the product and induce precipitation due to its nonpolar nature.[6]

  • Slow Cooling: Promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

Column Chromatography: For Non-Crystalline or Difficult-to-Purify Samples

When recrystallization is ineffective or the compound is not crystalline, column chromatography is a viable alternative. Due to the polar and basic nature of the free amine, special considerations are necessary when using silica gel. However, as a hydrochloride salt, the compound is less likely to interact strongly with the acidic silica. For challenging separations, reversed-phase chromatography is also an excellent option.

Protocol 4.2.1: Normal-Phase Column Chromatography on Silica Gel

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute later.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (optional, for the corresponding free base)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low percentage of MeOH in DCM).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with a nonpolar solvent (e.g., DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Systems for Amines: For the free base form, solvent systems containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., DCM/MeOH/NH₄OH in ratios like 80:20:1) can be used to prevent peak tailing.[7] However, for the hydrochloride salt, a simple DCM/MeOH gradient is often sufficient.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Figure 2: Step-by-step workflow for column chromatography purification.

Protocol 4.2.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Nonpolar compounds are retained more strongly. This is an excellent method for purifying polar, water-soluble compounds like amine salts.

Materials:

  • Crude this compound

  • C18 HPLC column (preparative scale)

  • Water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases: 'A' (e.g., 0.1% formic acid in water) and 'B' (e.g., 0.1% formic acid in acetonitrile). The acidic modifier helps to ensure the amines remain protonated and improves peak shape.

  • Sample Preparation: Dissolve the crude sample in mobile phase 'A' or a mixture of 'A' and 'B'. Filter the sample through a 0.45 µm filter before injection.

  • Elution Program: Develop a suitable gradient elution method. A typical gradient might start with a low percentage of 'B' (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over a set period.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, as detected by a UV detector.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile or methanol) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.

Causality Behind Choices:

  • Reversed-Phase (C18): Ideal for polar compounds that are not well-retained on normal-phase silica.

  • Acidic Modifier (Formic Acid/TFA): Maintains the protonated state of the amines, leading to better peak shape and reproducibility.[8]

  • Lyophilization: A gentle method for removing the aqueous mobile phase without degrading the purified compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. An area percentage of ≥95% is typically required for research-grade material, with ≥98% or higher for preclinical development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are distinct from those of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved through standard laboratory techniques. Recrystallization is the preferred method for obtaining high-purity crystalline material and should be the first approach considered. For samples that are difficult to crystallize or contain impurities with similar solubility profiles, normal-phase or reversed-phase column chromatography offer robust alternatives. The choice of the optimal purification strategy will depend on the specific impurity profile of the crude material and the desired final purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement effective purification workflows for this important class of spirocyclic diamines.

References

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  • ResearchGate. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

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Analytical methods for quantifying 3,9-diazaspiro[5.6]dodecan-10-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3,9-diazaspiro[5.6]dodecan-10-one in Human Plasma using LC-MS/MS

Introduction

3,9-diazaspiro[5.6]dodecan-10-one is a novel spirocyclic compound with potential therapeutic applications. As with any new chemical entity, a robust and reliable bioanalytical method is crucial for its development, enabling accurate pharmacokinetic and toxicokinetic studies.[1][2] This application note presents a detailed protocol for the quantification of 3,9-diazaspiro[5.6]dodecan-10-one in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.[1] The method described herein is developed to be highly selective, sensitive, and reproducible, in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3]

The primary challenge in quantifying analytes in biological matrices is the presence of endogenous compounds that can interfere with the analysis, leading to what is known as the "matrix effect".[4][5] To mitigate this, a robust sample preparation strategy is paramount. This protocol employs a solid-phase extraction (SPE) technique, which offers superior cleanup compared to simpler methods like protein precipitation, thereby enhancing the signal-to-noise ratio and overall method reliability.[6][7]

Method Development Strategy

The development of a reliable bioanalytical method requires a systematic approach. The strategy for 3,9-diazaspiro[5.6]dodecan-10-one was based on the following principles:

  • Selection of Analytical Technique : LC-MS/MS was chosen for its inherent selectivity and sensitivity, which are critical for quantifying low concentrations of drugs in complex biological fluids.[8][9]

  • Sample Preparation : A mixed-mode cation exchange solid-phase extraction (SPE) was selected. The rationale is based on the predicted chemical properties of 3,9-diazaspiro[5.6]dodecan-10-one, which contains two secondary amine groups that will be protonated at physiological pH, making them amenable to cation exchange chromatography. The spirocyclic structure also imparts a degree of hydrophobicity, which can be exploited for retention on a non-polar stationary phase. This dual-mode extraction provides a more rigorous cleanup than single-mode SPE.[6]

  • Chromatography : Reversed-phase chromatography using a C18 column was chosen to separate the analyte from any remaining matrix components. The use of formic acid in the mobile phase serves to maintain the analyte in its protonated state, which is beneficial for both chromatographic retention and mass spectrometric detection.[10]

  • Mass Spectrometry : Electrospray ionization (ESI) in the positive ion mode is proposed, as the secondary amine groups are readily protonated. A suitable internal standard (IS) with a similar structure and ionization efficiency should be used to compensate for any variability in sample processing and instrument response. For this application note, a hypothetical stable isotope-labeled (SIL) version of the analyte, 3,9-diazaspiro[5.6]dodecan-10-one-d4, is proposed as the ideal IS.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is mix Vortex add_is->mix load_spe Load onto SPE Plate mix->load_spe wash_spe Wash SPE Plate load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Overall bioanalytical workflow from sample preparation to data analysis.

Detailed Protocol

Materials and Reagents
  • 3,9-diazaspiro[5.6]dodecan-10-one reference standard

  • 3,9-diazaspiro[5.6]dodecan-10-one-d4 (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Mixed-mode cation exchange SPE plates (e.g., Oasis MCX)

Instrumentation
  • A validated HPLC or UPLC system

  • A triple quadrupole mass spectrometer with an ESI source

  • Analytical balance

  • Centrifuge

  • Positive pressure manifold for SPE

  • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction

The logic of the SPE procedure is to first retain the analyte and internal standard on the solid phase while washing away interferences, and then to selectively elute the compounds of interest.

spe_protocol cluster_spe Solid-Phase Extraction (SPE) Protocol condition 1. Condition (Methanol, then Water) equilibrate 2. Equilibrate (Aqueous Buffer, e.g., 2% Formic Acid) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash1 4. Wash 1 (Aqueous wash, e.g., 2% Formic Acid) load->wash1 wash2 5. Wash 2 (Organic wash, e.g., Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute

Caption: Step-by-step logic of the mixed-mode solid-phase extraction protocol.

Step-by-Step Procedure:

  • Prepare Samples: Thaw human plasma samples and vortex to ensure homogeneity.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 3,9-diazaspiro[5.6]dodecan-10-one-d4 in 50:50 methanol:water).

  • Pre-treat Sample: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. This step lyses the cells and precipitates some proteins.

  • Centrifuge: Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Plate Conditioning: Place the SPE plate on the manifold. Condition the wells with 500 µL of methanol followed by 500 µL of LC-MS grade water.

  • SPE Plate Equilibration: Equilibrate the wells with 500 µL of 2% formic acid in water.

  • Load Sample: Load the supernatant from the pre-treated sample onto the SPE plate. Apply gentle positive pressure to slowly pass the sample through the sorbent.

  • Wash Plate:

    • Wash 1: Add 500 µL of 2% formic acid in water to each well to remove polar interferences.

    • Wash 2: Add 500 µL of methanol to each well to remove non-polar, non-basic interferences.

  • Elute Analyte: Elute the analyte and internal standard with 2 x 250 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporate to Dryness: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure analyte is protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 3 minutesA standard gradient to ensure elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume to minimize peak broadening.
Column Temp 40°CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI PositiveSecondary amines are readily protonated.
MRM Transitions Analyte: TBD; IS: TBDTo be determined by infusion of the reference standards.
Collision Energy TBDTo be optimized for each transition.

Note: The specific MRM transitions and collision energies must be optimized by infusing the reference standard of 3,9-diazaspiro[5.6]dodecan-10-one and its internal standard into the mass spectrometer.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[1][11] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (based on FDA Guidance)[3]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run analysis of Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6). Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma from 6 sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability Bench-top, freeze-thaw (at least 3 cycles), and long-term stability in plasma should be demonstrated. Analyte concentration should be within ±15% of the nominal concentration.

Troubleshooting

  • Low Recovery : May indicate incomplete elution from the SPE plate. Ensure the elution solvent is sufficiently strong (e.g., check the concentration of ammonium hydroxide).

  • High Matrix Effect : If significant ion suppression or enhancement is observed, further optimization of the sample cleanup or chromatography is required. Consider a different SPE sorbent or a more efficient chromatographic gradient.[5]

  • Poor Peak Shape : Can be caused by issues with the reconstitution solvent or the LC column. Ensure the reconstitution solvent is weaker than the initial mobile phase conditions.

  • Inconsistent Results : Often traced back to variability in the sample preparation steps. Ensure consistent and accurate pipetting, especially of the internal standard.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of 3,9-diazaspiro[5.6]dodecan-10-one in human plasma. By employing a systematic approach to method development and adhering to regulatory guidelines for validation, researchers can generate high-quality data to support preclinical and clinical studies of this novel compound.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001).
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  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

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  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
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Application Notes and Protocols for 3,9-Diazaspiro[5.6]dodecan-10-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, complementing traditional high-throughput screening by exploring chemical space with smaller, less complex molecules.[1][2] This approach hinges on the principle that small fragments, despite their low initial binding affinity, can form high-quality interactions with a protein target, serving as efficient starting points for optimization into potent, drug-like candidates.[3] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of molecular three-dimensionality for achieving improved physicochemical properties and accessing novel biological targets has spurred a shift towards fragments with greater sp³ character.[4]

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold represents a compelling, yet underexplored, fragment for next-generation FBDD campaigns. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a rigid and well-defined orientation of functional groups, which can lead to enhanced binding affinity and selectivity.[5][6][7] Spirocyclic systems are known to improve aqueous solubility, metabolic stability, and basicity compared to their non-spirocyclic counterparts, addressing key challenges in the hit-to-lead optimization phase.[5] The presence of two nitrogen atoms and a ketone provides multiple vectors for chemical elaboration, making it an ideal starting point for fragment growing, merging, or linking strategies.[8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation and utilization of 3,9-diazaspiro[5.6]dodecan-10-one in FBDD workflows. We will detail the rationale behind its selection, protocols for library preparation and screening, and a roadmap for hit-to-lead optimization, grounded in established biophysical techniques and medicinal chemistry principles.

Part 1: The Rationale for 3,9-Diazaspiro[5.6]dodecan-10-one in FBDD

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign.[1] The 3,9-diazaspiro[5.6]dodecan-10-one scaffold possesses several key attributes that make it a high-value addition to any fragment collection.

Physicochemical Properties and the "Rule of Three"

A foundational guideline in FBDD is the "Rule of Three" (Ro3), which suggests optimal physicochemical properties for fragments to be efficient starting points.[11] The core 3,9-diazaspiro[5.6]dodecan-10-one structure aligns well with these principles.

Property"Rule of Three" Guideline3,9-Diazaspiro[5.6]dodecan-10-one (Unsubstituted)Rationale for FBDD Suitability
Molecular Weight (MW)≤ 300 Da~182.25 DaLow molecular weight allows for significant scope for chemical elaboration during hit-to-lead optimization without exceeding drug-like molecular weight ranges.
cLogP≤ 3Predicted to be lowThe presence of polar nitrogen and oxygen atoms contributes to a favorable hydrophilicity, which is often associated with better solubility, a key requirement for many biophysical screening techniques.[12][13]
Hydrogen Bond Donors≤ 32 (secondary amines)Provides key interaction points for target binding.
Hydrogen Bond Acceptors≤ 33 (two nitrogens, one ketone)Offers multiple opportunities for forming hydrogen bonds with the protein target, a hallmark of efficient binding.
Rotatable Bonds≤ 3Low (rigid scaffold)The rigid spirocyclic core reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[14]
Structural Advantages of the Spirocyclic Scaffold

The rigid, three-dimensional nature of the 3,9-diazaspiro[5.6]dodecan-10-one core is its most significant advantage.

  • Enhanced 3D Character: Moving away from "flatland," this scaffold can explore binding pockets that are inaccessible to planar fragments, potentially unlocking novel target classes or allosteric sites.[12][15][16]

  • Improved Selectivity: The well-defined spatial arrangement of substituents can lead to more specific interactions with the target protein, reducing off-target effects.[6]

  • Novel Chemical Space: The inclusion of such scaffolds increases the structural diversity of a fragment library, enhancing the probability of identifying unique hits.[1]

Part 2: Experimental Protocols

The successful application of 3,9-diazaspiro[5.6]dodecan-10-one in FBDD requires robust and sensitive biophysical screening methods to detect its binding to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful techniques for this purpose.[17][18]

Protocol 1: Fragment Screening by Protein-Observed NMR Spectroscopy

Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are highly effective for identifying fragment binding and mapping the interaction site on the protein.[19][20][21]

Objective: To identify binding of 3,9-diazaspiro[5.6]dodecan-10-one to a ¹⁵N-labeled target protein by monitoring chemical shift perturbations (CSPs).

Materials:

  • ¹⁵N-labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 3,9-diazaspiro[5.6]dodecan-10-one stock solution (e.g., 100 mM in d₆-DMSO)

  • NMR tubes

  • NMR spectrometer with a cryoprobe

Methodology:

  • Protein Preparation: Ensure the ¹⁵N-labeled protein is stable and soluble at the concentrations required for NMR experiments.[21]

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline for comparison.

  • Fragment Addition: Add a small aliquot of the 3,9-diazaspiro[5.6]dodecan-10-one stock solution to the protein sample to a final concentration typically 10-100 times that of the protein (e.g., 1-10 mM).

  • Second Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions as the reference spectrum.

  • Data Analysis: Overlay the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding.

    • Causality: The binding of the fragment to the protein alters the local chemical environment of nearby amino acid residues, causing a change in the resonance frequency (chemical shift) of their amide protons and nitrogens.

  • Hit Validation (Titration): For confirmed hits, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations. This allows for the determination of the dissociation constant (Kd) and provides further confidence in the binding event.[22]

Protocol 2: Fragment Screening by X-ray Crystallography

X-ray crystallography provides unparalleled structural detail of the protein-fragment interaction, revealing the precise binding mode and guiding subsequent structure-based drug design efforts.[11][23][24]

Objective: To determine the three-dimensional structure of the target protein in complex with 3,9-diazaspiro[5.6]dodecan-10-one.

Materials:

  • High-quality crystals of the target protein

  • 3,9-diazaspiro[5.6]dodecan-10-one solution (e.g., 10-50 mM in a cryo-protectant solution compatible with the crystals)

  • Crystallization plates and tools

  • Synchrotron X-ray source

Methodology:

  • Crystal Preparation: Grow robust crystals of the target protein that diffract to a high resolution (ideally <2.5 Å).[24]

  • Crystal Soaking: Transfer the protein crystals into a solution containing the 3,9-diazaspiro[5.6]dodecan-10-one fragment. The soaking time can range from minutes to hours, depending on the crystal system.

    • Causality: The fragment diffuses through the solvent channels of the crystal and binds to the protein's active or allosteric sites.

  • Cryo-cooling: Flash-cool the soaked crystals in liquid nitrogen to prevent radiation damage during data collection.

  • X-ray Diffraction Data Collection: Collect a high-resolution diffraction dataset from the soaked crystal at a synchrotron source.[23]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the native protein structure as a model.

  • Binding Site Analysis: Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein. Specialized software can aid in detecting low-occupancy binders.[24]

Part 3: Hit-to-Lead Optimization Strategies

Once 3,9-diazaspiro[5.6]dodecan-10-one is identified as a hit, the next phase is to evolve it into a more potent lead compound.[25] The functional groups on the scaffold provide clear vectors for optimization.

Fragment Growing

This is often the most direct strategy, where chemical moieties are added to the core fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.[9][10]

  • Vector 1 (N3/N9 Amines): The secondary amines are ideal points for derivatization via reactions such as acylation, alkylation, or reductive amination. This allows for the introduction of groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds.

  • Vector 2 (C10 Ketone): The ketone can be modified, for example, through reductive amination or conversion to other functional groups, to explore different interactions within the binding site.

Fragment Merging and Linking

If another fragment is found to bind in a proximal but distinct sub-pocket, the two can be either merged (if they have overlapping features) or linked together with a suitable chemical linker.[8][9] The 3,9-diazaspiro[5.6]dodecan-10-one scaffold can serve as a rigid anchor for such strategies.

Visualizations

FBDD Workflow Diagram

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation cluster_3 Optimization Lib Fragment Library (incl. 3,9-diazaspiro[5.6]dodecan-10-one) Screen Biophysical Screening (NMR, X-ray, SPR) Lib->Screen Screen against Target Protein HitVal Hit Validation (Titration, Orthogonal Methods) Screen->HitVal Identify Hits SBDD Structure-Based Design (X-ray, Modeling) HitVal->SBDD Structural Info H2L Hit-to-Lead Chemistry (Growing, Linking, Merging) SBDD->H2L Design Analogs H2L->SBDD Iterative Cycles Lead Lead Compound H2L->Lead

Caption: FBDD workflow incorporating the spirocyclic fragment.

Hit-to-Lead Optimization Diagram

Hit_to_Lead cluster_Hit cluster_Strategies Hit Hit Fragment (3,9-diazaspiro[5.6]dodecan-10-one) Growing Fragment Growing (Add groups to N3, N9, C10) Hit->Growing Merging Fragment Merging (Combine with another fragment) Hit->Merging Linking Fragment Linking (Connect to another fragment) Hit->Linking Lead Potent Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Hit-to-lead optimization strategies from the core scaffold.

Conclusion

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold is a prime candidate for inclusion in modern fragment libraries. Its inherent three-dimensionality, favorable physicochemical properties, and multiple vectors for chemical modification position it as a valuable starting point for tackling challenging biological targets. By employing robust biophysical screening techniques such as NMR and X-ray crystallography, researchers can effectively identify and characterize its binding. The subsequent application of established hit-to-lead strategies can then translate these initial fragment hits into potent and selective lead compounds, ultimately accelerating the drug discovery pipeline.

References

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Diagram].
  • BenchChem. (2025). Application Notes and Protocols for Detecting Fragment Binding Using NMR Spectroscopy.
  • Urick, A. K., et al. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC - NIH.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. [Protocol].
  • Springer Nature. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • National Institutes of Health (NIH). (2020, February 18).
  • YouTube. (2022, November 2).
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Life Chemicals. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
  • National Institutes of Health (NIH). (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • National Institutes of Health (NIH). (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. PubMed.
  • Springer Nature. (n.d.). Crystallographic Fragment Screening.
  • YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Video].
  • National Institutes of Health (NIH). (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Taylor & Francis Online. (2021, March 26). What makes a good fragment in fragment-based drug discovery?
  • ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • ResearchGate. (n.d.). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection.
  • HitGen OpenDEL™. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Request PDF].
  • National Institutes of Health (NIH). (2014, August 15). The use of spirocyclic scaffolds in drug discovery. PubMed.
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design.
  • Sareum. (n.d.). Fragment-Based Drug Design.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • MDPI. (n.d.). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride.
  • MedchemExpress.com. (n.d.). tert-Butyl 3,9-diazaspiro[5.
  • AngeneChemical. (n.d.). 9-butyl-3,9-diazaspiro[5.6]dodecane.
  • PubChemLite. (n.d.). 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Solubilizing 3,9-diazaspiro[5.6]dodecan-10-one Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride. As Senior Application Scientists, we understand that achieving consistent and reliable results in your in vitro assays begins with proper sample preparation. Dihydrochloride salts of amine-containing compounds, like this spirocyclic diamine, present a common yet critical challenge: their solubility is intrinsically linked to pH. This guide provides a framework for understanding and overcoming these solubility hurdles, ensuring the integrity and reproducibility of your experiments.

The core issue arises from the need to dissolve the compound, which is most stable and soluble in an acidic aqueous environment, and then introduce it into a biological assay system typically buffered to a neutral physiological pH (e.g., pH 7.4). This pH shift can cause the less soluble free base form of the compound to precipitate, leading to inaccurate concentration measurements and failed experiments. This guide offers both quick answers and in-depth troubleshooting workflows to navigate this problem effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral buffer (e.g., PBS, pH 7.4)?

A: This is the most common issue encountered. 3,9-diazaspiro[5.6]dodecan-10-one is a weak base that is formulated as a dihydrochloride salt to enhance its aqueous solubility and stability.[1][2][3] In this salt form, the two amine groups are protonated (positively charged), making them highly polar and thus more soluble in water. However, this solubility is highly pH-dependent.[4][5][6] When you add the salt to a neutral or alkaline buffer (pH > 7), the buffer's hydroxyl ions neutralize the protons on the amine groups. This converts the compound to its neutral, "free base" form, which is significantly less polar and, therefore, much less soluble in water, causing it to precipitate.[2][4]

Q2: What is the best starting solvent to prepare a stock solution?

A: For hydrochloride salts, the recommended starting solvent is high-purity, sterile water.[1] Often, the compound will readily dissolve in unbuffered water, creating a slightly acidic solution that maintains its protonated, soluble state. If aqueous solubility is insufficient even in acidic conditions, Dimethyl Sulfoxide (DMSO) is the next best choice for creating a highly concentrated organic stock solution.

Q3: My compound dissolves in water or DMSO, but precipitates immediately when I dilute it into my assay medium. What is happening?

A: This is a classic case of exceeding the solubility limit in the final buffer system. When you add a small volume of your concentrated stock solution to the large volume of neutral assay buffer, the final pH of the solution is dictated by the buffer (~7.4). As explained in Q1, this pH shift causes the compound to convert to its less soluble free base form. If the final concentration in the well is above the solubility limit of this free base at pH 7.4, it will precipitate out of the solution.

Q4: Can I use heat or sonication to help dissolve the compound?

A: Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be used cautiously to aid dissolution, particularly when preparing a concentrated stock solution. These methods increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution. However, prolonged exposure to high heat should be avoided as it may risk thermal degradation of the compound. Always visually inspect the solution after it cools to room temperature to ensure the compound does not precipitate back out.

Section 2: Systematic Troubleshooting Guide

If the FAQs above do not resolve your issue, this systematic guide provides a logical workflow to diagnose and solve solubility problems.

G start START: Compound fails to dissolve in final assay buffer. check_stock Was a concentrated stock solution prepared? start->check_stock prep_stock Action: Prepare a high-concentration stock solution. check_stock->prep_stock No check_precip Does the stock precipitate upon dilution into the final assay buffer? check_stock->check_precip Yes aqueous_stock Refer to Protocol 1: Acidified Aqueous Stock prep_stock->aqueous_stock dmso_stock Refer to Protocol 2: DMSO Stock prep_stock->dmso_stock success SUCCESS: Compound is soluble at the desired final concentration. check_precip->success No analyze_precip Precipitation Cause Analysis check_precip->analyze_precip Yes too_high_conc Issue: Final concentration exceeds solubility at assay pH. analyze_precip->too_high_conc ph_issue Issue: pH shift is causing free-base precipitation. analyze_precip->ph_issue action_lower_conc Action: Lower the final test concentration. too_high_conc->action_lower_conc action_lower_conc->success action_acidify Action: Use Acidified Aqueous Stock (Protocol 1). This lowers the stock pH before dilution. ph_issue->action_acidify action_acidify->success

Caption: Troubleshooting Decision Tree for Solubility Issues.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methods for preparing solutions of this compound.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

This is the preferred method as it avoids the use of organic solvents which can sometimes interfere with biological assays. The principle is to create a concentrated stock in a slightly acidic environment to ensure the compound remains fully protonated and dissolved.

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Dispensing: Weigh the calculated amount of this compound into a sterile conical tube.

  • Solvent Addition: Add approximately 80% of the final required volume of sterile, high-purity water. For example, to make 1 mL of stock, add 800 µL of water.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • pH Adjustment (If Necessary): If dissolution is still incomplete, it indicates that the solution pH is not low enough. Add a small volume of dilute sterile HCl (e.g., 1-5 µL of 1 N HCl) and vortex again. The solution should clarify. This step ensures the equilibrium is shifted entirely to the soluble protonated form.

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution

This method is a reliable alternative if high aqueous solubility cannot be achieved, even with acidification.

  • Calculate and Weigh: Weigh the required mass of the compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add DMSO: Add the desired volume of anhydrous, molecular biology grade DMSO.

  • Dissolve: Vortex the solution for 2-3 minutes until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used if needed. Ensure the solution is clear at room temperature.

  • Storage: Store the DMSO stock at -20°C in small aliquots. Be aware that DMSO freezes at this temperature; allow it to thaw completely and vortex before use.

Protocol 3: Serial Dilution into Assay Buffer - Best Practices

This final step is critical for preventing precipitation in the assay plate.

G weigh 1. Weigh Compound solvent 2. Select Solvent (Acidified H2O or DMSO) weigh->solvent dissolve 3. Dissolve (Vortex/Sonicate) solvent->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter intermediate 5. Create Intermediate Dilution in Assay Buffer filter->intermediate final 6. Add to Final Assay Well intermediate->final inspect 7. Visually Inspect for Precipitation final->inspect

Caption: Experimental Workflow for Sample Preparation.

  • Thaw Stock: Thaw your aqueous or DMSO stock solution completely and vortex to ensure homogeneity.

  • Intermediate Dilution: Perform an intermediate dilution step. Do not add the highly concentrated stock directly to the final well. First, dilute the stock into a small volume of your assay buffer. For example, pipette 95 µL of assay buffer into a tube and add 5 µL of your stock. Mix immediately and vigorously by pipetting up and down.

  • Final Dilution: Add the required volume of this intermediate dilution to the final assay wells. This two-step process helps to mitigate localized high concentrations that can trigger precipitation.

  • Visual Confirmation: After preparing your assay plates, always perform a quick visual inspection under a microscope to confirm there is no precipitate in the wells before proceeding with your assay.

Section 4: Data Summary & Quick Reference

This table summarizes the key parameters for solubilizing this compound.

ParameterRecommended Solvent/ConditionRationale & Key Considerations
Primary Stock Solvent Sterile, High-Purity WaterThe dihydrochloride salt form is designed for aqueous solubility. The resulting solution will be slightly acidic, which favors dissolution.
Secondary Stock Solvent Anhydrous DMSOUse if high concentration (>10-20 mM) aqueous stock is not achievable. Final DMSO concentration in assays should typically be <0.5%.
Working Solvent Assay-specific buffer (e.g., PBS, HBSS, DMEM)This is the final medium for the experiment. The key challenge is maintaining solubility upon dilution into this neutral pH environment.
pH for Stock Solution Acidic (pH < 6)Maintaining a low pH keeps the amine groups protonated (R-NH3+), maximizing water solubility.[7]
Aids to Dissolution Vortexing, Sonication, Gentle Warming (37°C)These methods increase the rate of dissolution. Use with caution to avoid compound degradation.
Critical Factor Final Concentration vs. pH The compound's solubility is lowest at physiological pH (~7.4). Ensure the final concentration in the assay does not exceed the solubility limit of the free base form.[2][8]

Section 5: Best Practices Summary

  • Start with Water: Always attempt to make an aqueous stock solution first.

  • Think pH: Understand that for amine hydrochloride salts, solubility is fundamentally a pH-driven problem. The compound is most soluble at acidic pH.[4][5]

  • Stock Concentrated, Dilute Smart: Prepare a high-concentration stock and use a multi-step dilution process to introduce it into the final assay buffer, ensuring rapid mixing at each step.

  • Validate Visually: Always check your final assay wells for any signs of precipitation before starting your measurements.

  • Know Your Limits: If precipitation persists, the requested final concentration may be above the compound's thermodynamic solubility limit in your specific assay medium. The only solution is to lower the final concentration.

References

  • Quora. (2017). What is an HCL stock solution (chemistry)?. Retrieved from [Link]

  • Hopax. (2024). Pharmaceutical Buffers. Retrieved from [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]

  • AAPS PharmSciTech. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing buffer solutions for in vitro drug solubility testing.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PubMed Central. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • NIH. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • UW-Madison. (2023). Preparation of Standard HCl Solution. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • NIH. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

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Optimizing reaction conditions for the synthesis of diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.6]dodecan-10-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. My objective is to combine established chemical principles with field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Introduction: The Synthetic Challenge

The diazaspiro[5.6]dodecan-10-one core is a valuable scaffold in medicinal chemistry, present in a variety of compounds with potential therapeutic applications.[1] Its synthesis, typically achieved through a tandem or cascade reaction, involves the formation of multiple C-N and C-C bonds in a single pot, a strategy that enhances synthetic efficiency.[2][3] The most common approach involves a double Michael addition followed by an intramolecular cyclization/condensation.

This guide will focus on a plausible and widely adaptable synthetic route: the reaction of a suitable diamine with an α,β-unsaturated cyclic ketone. Specifically, we will consider the reaction of 1,4-diaminobutane with cyclohept-2-en-1-one. The complexity of this tandem reaction, however, means that it is susceptible to various competing pathways and side reactions, making optimization crucial.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of diazaspiro[5.6]dodecan-10-one?

A1: The reaction proceeds through a cascade sequence. First, one amine group of 1,4-diaminobutane undergoes a conjugate (aza-Michael) addition to cyclohept-2-en-1-one.[4][5] This is followed by an intramolecular cyclization, where the second amine group attacks the ketone carbonyl, forming a hemiaminal intermediate. Finally, dehydration of the hemiaminal yields the spirocyclic product. The entire sequence must be carefully controlled to favor the desired intramolecular cyclization over intermolecular polymerization or other side reactions.

Q2: What are the critical starting materials and reagents?

A2:

  • 1,4-Diaminobutane: The quality of the diamine is crucial. It should be pure and free of moisture.

  • Cyclohept-2-en-1-one: This α,β-unsaturated ketone is the Michael acceptor. Its purity will directly impact the reaction's success.

  • Catalyst: An acid or base catalyst is often required to facilitate the Michael addition and the subsequent cyclization. Organocatalysts like L-proline have been shown to be effective in similar Mannich and Michael reactions.[6]

  • Solvent: The solvent must be chosen to ensure the solubility of all reactants and intermediates while not interfering with the reaction.

Q3: Which analytical techniques are best for monitoring reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product. A co-spot of the starting materials and the reaction mixture is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is ideal. It allows you to monitor the disappearance of reactants and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z). The expected [M+H]+ for the target compound would be around 197.13 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product after isolation and purification.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue and can be attributed to several factors.

  • Q: My reaction shows a low conversion of starting materials. What is the likely cause?

    • A: Ineffective Catalysis. The choice of catalyst is critical. If you are using a catalyst, it may be inactive or inappropriate for the reaction conditions.

      • Solution 1: Catalyst Screening. If using an acid catalyst, consider screening Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃). For organocatalysis, L-proline or a thiourea-based catalyst could be effective.[6][8]

      • Solution 2: Catalyst Loading. Ensure the correct catalyst loading, typically between 5-20 mol%. Too little may not drive the reaction, while too much can lead to side reactions.

  • Q: I see the formation of some product by LC-MS, but the reaction stalls. Why?

    • A: Unfavorable Reaction Conditions. Temperature and concentration play a significant role in tandem reactions.[2]

      • Solution 1: Temperature Optimization. The reaction may require heating to overcome the activation energy for the cyclization step. Screen temperatures from room temperature up to the reflux temperature of your chosen solvent.

      • Solution 2: Concentration Adjustment. Reactions performed at very high dilution may disfavor the intramolecular cyclization. Conversely, very high concentrations can promote intermolecular polymerization. A typical starting point is a 0.1 M to 0.5 M solution.

  • Q: My starting materials are consumed, but I don't see my product. What happened?

    • A: Polymerization or Decomposition. Michael acceptors are prone to polymerization, especially under basic conditions or at high temperatures.

      • Solution 1: Slow Addition. Add the Michael acceptor (cyclohept-2-en-1-one) slowly to a solution of the diamine and catalyst. This keeps the concentration of the acceptor low at any given time, minimizing polymerization.

      • Solution 2: Lower the Temperature. If polymerization is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Problem 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or several peaks in an LC chromatogram indicates a lack of selectivity.

  • Q: I have a major byproduct with a mass corresponding to the addition of one diamine to one enone without cyclization. How can I promote cyclization?

    • A: Incomplete Reaction Cascade. The final cyclization and dehydration step may be the rate-limiting step.

      • Solution 1: Increase Reaction Time/Temperature. As mentioned, providing more energy (heating) or allowing more time can facilitate the final ring closure.

      • Solution 2: Switch Catalyst Type. An acid catalyst is often more effective at promoting the dehydration of the hemiaminal intermediate to form the final product.

  • Q: I am observing a complex mixture of products and what appears to be oligomers. What is the cause?

    • A: Intermolecular Side Reactions. This occurs when one molecule of the Michael adduct reacts with another molecule of the starting enone before it has a chance to cyclize intramolecularly.

      • Solution: High Dilution Conditions. To favor the intramolecular reaction, you can try running the synthesis under high dilution conditions (e.g., 0.01-0.05 M). This can be done practically using a syringe pump for the slow addition of one of the reactants.

Experimental Protocols & Data

Baseline Experimental Protocol
  • To a stirred solution of 1,4-diaminobutane (1.0 eq.) in methanol (0.2 M) at room temperature, add L-proline (0.2 eq.).

  • Stir the mixture for 10 minutes to ensure homogeneity.

  • Add cyclohept-2-en-1-one (1.1 eq.) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired diazaspiro[5.6]dodecan-10-one.

  • Characterize the final product by NMR and MS to confirm its structure and purity.[7]

Data Presentation: Catalyst and Solvent Screening

To optimize the reaction, a screening of catalysts and solvents should be performed. The following tables provide a template for organizing your results.

Table 1: Catalyst Screening Results

EntryCatalyst (20 mol%)SolventTemperature (°C)Time (h)Yield (%)
1L-ProlineMethanol651245
2p-TsOHDichloromethane401830
3Sc(OTf)₃Acetonitrile80865
4No CatalystMethanol6524<5

Table 2: Solvent Optimization with Sc(OTf)₃

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol65855
2Acetonitrile80865
3Toluene110675
4Dioxane100672

Visualizing the Workflow & Logic

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and optimization process.

G reagent_prep Reagent Preparation (Diamine, Enone, Solvent, Catalyst) reaction_setup Reaction Setup (Inert atmosphere, Stirring) reagent_prep->reaction_setup addition Slow Addition of Enone reaction_setup->addition reaction_progress Reaction Monitoring (TLC, LC-MS) addition->reaction_progress workup Aqueous Workup & Extraction reaction_progress->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization

Caption: General workflow for the synthesis of diazaspiro[5.6]dodecan-10-one.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G start Problem Encountered low_yield Low / No Yield start->low_yield byproducts Multiple Byproducts start->byproducts cause1 Cause: Inactive Catalyst? low_yield->cause1 cause2 Cause: Suboptimal Conditions? low_yield->cause2 cause3 Cause: Polymerization? low_yield->cause3 cause4 Cause: Incomplete Cyclization? byproducts->cause4 cause5 Cause: Intermolecular Rxn? byproducts->cause5 solution1 Solution: Screen Catalysts (e.g., Sc(OTf)₃, p-TsOH) cause1->solution1 solution2 Solution: Optimize Temp & Conc. cause2->solution2 solution3 Solution: Slow Addition / Lower Temp cause3->solution3 solution4 Solution: Increase Time/Temp, Use Acid Catalyst cause4->solution4 solution5 Solution: Use High Dilution cause5->solution5

Caption: Decision tree for troubleshooting common synthesis problems.

References

  • Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Sci-Hub.[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.[Link]

  • Tandem Reaction Sequences. Macmillan Group.[Link]

  • VII Tandem Reactions / Cascade Processes. University of Liverpool.[Link]

  • A transition metal-free regioselective aza-Michael strategy for spiro-heterocycles through a formal [3 + 2]/[4 + 2] spiro-annulation of haloamines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Scheme 1 Preparation of spiroheterocycles through the Mannich reaction. ResearchGate.[Link]

  • Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. ResearchGate.[Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH.[Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.[Link]

Sources

Troubleshooting common issues in diazaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diazaspirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these vital heterocyclic scaffolds, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address the most frequent issues arising during the synthesis of diazaspirocycles, from initial reaction setup to final product characterization.

Section 1.1: Low or No Product Yield

Question: My intramolecular Mannich reaction to form a diazaspirocycle is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?

Answer: Low yields in intramolecular Mannich reactions for diazaspirocycle synthesis are a common hurdle. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: The quality of your formaldehyde source is critical. Paraformaldehyde, a common choice, can vary in purity and degree of polymerization. Use fresh, high-quality paraformaldehyde. If results are inconsistent, consider switching to a formalin solution, though this will introduce water, which can affect the reaction.

    • Amine Component: Ensure the purity of your primary or secondary amine precursor. Impurities can participate in side reactions or inhibit the desired cyclization.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component may be necessary to drive the reaction to completion, but significant deviations can lead to the formation of side products.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some intramolecular Mannich reactions require refluxing for several hours to proceed to completion.[1] Experiment with a range of temperatures to find the optimal conditions for your specific substrates.

    • Solvent: Protic solvents such as ethanol, methanol, or water are frequently used as they can facilitate the formation of the key electrophilic iminium ion.[1] The choice of solvent can influence both reaction rates and yields, so a solvent screen may be beneficial.

    • pH Control: The formation of the iminium ion is acid-catalyzed. If the reaction is sluggish, the addition of a catalytic amount of a non-interfering acid, such as acetic acid or a Lewis acid, can be beneficial.

  • Substrate Reactivity:

    • Nucleophilicity of the Enol/Enolate: The rate-limiting step can be the nucleophilic attack of the enol or enolate onto the iminium ion. If your substrate has a less acidic α-proton, consider using a stronger acid catalyst to promote enol formation.

    • Steric Hindrance: Steric hindrance around the reacting centers can significantly slow down or prevent the desired intramolecular cyclization. Molecular modeling can sometimes predict unfavorable conformations.

Question: My [3+2] cycloaddition reaction using a diazo compound to form a diazaspirocycle is failing. What should I investigate?

Answer: [3+2] cycloadditions are powerful for heterocycle synthesis, but they have their own set of challenges.

  • Diazo Compound Stability: Diazo compounds can be unstable and prone to decomposition. It is often best to prepare them fresh and use them immediately. Decomposition can be accelerated by heat, light, and the presence of acid.

  • Dipolarophile Reactivity: The reactivity of your dipolarophile is crucial. Electron-deficient alkenes or alkynes generally react more readily with diazo compounds. If your dipolarophile is electron-rich, the reaction may require higher temperatures or catalysis.

  • Catalyst Choice: While many [3+2] cycloadditions are thermal, some benefit from catalysis. For example, copper(I) and rhodium(II) catalysts are known to promote dinitrogen extrusion from diazo compounds to form metal carbenes, which can then undergo cycloaddition.[2] The choice of catalyst and ligands can significantly impact yield and selectivity.

  • Side Reactions: A common side reaction is the dimerization of the diazo compound or the formation of azines. This can often be suppressed by adding the diazo compound slowly to the reaction mixture containing the dipolarophile.

Section 1.2: Side Product Formation

Question: I'm observing significant side products in my intramolecular Mannich reaction. What are they likely to be, and how can I minimize them?

Answer: The formation of byproducts is a frequent issue in Mannich reactions. Here are some common culprits and mitigation strategies:

  • Bis-Mannich Products: If your active hydrogen compound has more than one acidic proton, the formation of a bis-Mannich base, where two aminomethyl groups are added, can occur.[1]

    • Solution: Carefully control the stoichiometry of the reactants. Using a limited amount of formaldehyde and the amine can favor the formation of the mono-Mannich product.

  • Aldol Condensation: Self-condensation of the starting ketone or aldehyde can compete with the Mannich reaction, particularly under basic conditions.[1]

    • Solution: The use of an amine hydrochloride salt helps maintain acidic conditions, which generally favors the Mannich reaction over aldol condensation.

  • Polymerization of Formaldehyde: Using a dropwise addition of a formaldehyde solution can help to minimize its polymerization.

Section 1.3: Purification and Isolation Challenges

Question: My diazaspirocycle is proving difficult to purify by column chromatography on silica gel. I'm seeing significant streaking and poor separation. What can I do?

Answer: The basic nature of the nitrogen atoms in diazaspirocycles leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes the observed streaking and poor separation. Here are several effective strategies to overcome this:

  • Mobile Phase Modification:

    • Addition of a Competing Amine: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-2%), into your mobile phase can neutralize the acidic sites on the silica gel. This is a very common and effective technique.

    • Ammonia in Methanol: For more polar amines, a mobile phase containing a small percentage of a 7N solution of ammonia in methanol can be highly effective.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica gel is an excellent option. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, leading to much-improved peak shape and separation.

    • Basic or Neutral Alumina: Alumina is another alternative to silica gel. For the purification of amines, basic or neutral alumina should be used.

  • Reversed-Phase Chromatography:

    • If your compound has sufficient lipophilicity, reversed-phase chromatography can be a good option. Using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide or triethylamine) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.

Purification Method Advantages Disadvantages Best For
Silica Gel with Amine Additive Readily available and inexpensive.Can be difficult to remove the additive from the final product.General purpose purification of basic compounds.
Amine-Functionalized Silica Excellent peak shape and reproducibility. No need for mobile phase additives.More expensive than standard silica gel.Difficult separations where baseline resolution is required.
Basic/Neutral Alumina Good for separating highly basic compounds.Can be less predictable than silica gel.Compounds that are unstable on silica gel.
Reversed-Phase (High pH) Excellent for polar, ionizable compounds.Requires a pH-stable column. Solvents can be more difficult to remove.Water-soluble or highly polar diazaspirocycles.
Section 1.4: Characterization and Structural Verification

Question: I have a product that I believe is my target diazaspirocycle, but the NMR spectrum is complex. What are the key NMR features I should be looking for?

Answer: NMR spectroscopy is the most powerful tool for the structural elucidation of diazaspirocycles. Here are some key features to look for:

  • ¹H NMR:

    • Diastereotopic Protons: Protons on the methylene groups adjacent to the spirocenter are often diastereotopic, meaning they are chemically non-equivalent. This will result in them appearing as two separate signals, often as doublets or as part of a more complex multiplet (an AB quartet, for example).

    • Protons α to Nitrogen: Protons on the carbons directly attached to the nitrogen atoms will be shifted downfield (typically in the 2.5-4.0 ppm range) due to the electron-withdrawing effect of the nitrogen.

    • NH Protons: If your diazaspirocycle contains N-H bonds, these protons will appear as broad singlets that are exchangeable with D₂O. Their chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • Spirocyclic Carbon: The spirocyclic carbon atom, being a quaternary carbon, will typically appear as a singlet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift will depend on the nature of the rings it connects, but it is often found in the 50-80 ppm range.

    • Carbons α to Nitrogen: Similar to the protons, the carbons adjacent to the nitrogen atoms will be shifted downfield, typically appearing in the 40-70 ppm range.

    • Symmetry: The overall symmetry of the molecule will be reflected in the number of signals in the ¹³C NMR spectrum. A highly symmetric diazaspirocycle will have fewer signals than a less symmetric one.[3]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment is invaluable for establishing proton-proton coupling networks, helping to trace the connectivity of the atoms within the rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the spirocyclic carbon (by looking for correlations from nearby protons) and for confirming the overall connectivity of the molecule.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthesis of a diazaspirocyclic scaffold.

Protocol 2.1: Synthesis of a Diazaspirocycle via Intramolecular Mannich Reaction

This protocol describes a general procedure for the synthesis of a diazaspiro[4.4]nonane derivative.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ketone Ketone ReactionVessel Solvent, Acid Catalyst Reflux Ketone->ReactionVessel Diazaspirocycle Diazaspirocycle ReactionVessel->Diazaspirocycle Amine Amine Amine->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel

A generic intramolecular Mannich reaction for diazaspirocycle synthesis.

Materials:

  • Appropriate α,ω-diamino ketone precursor

  • Paraformaldehyde (fresh)

  • Ethanol (or other suitable protic solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone (for precipitation)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the α,ω-diamino ketone precursor (1.0 eq), paraformaldehyde (2.2 eq), and ethanol to form a slurry.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain it for the desired time (typically 2-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Add a sufficient volume of acetone to the cooled, concentrated solution to precipitate the diazaspirocycle hydrochloride salt.

  • Cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystalline product by filtration, wash it with cold acetone, and dry it under vacuum.

Part 3: Visualizations and Logical Relationships

This section provides diagrams to visualize key concepts in diazaspirocycle synthesis and troubleshooting.

Diagram 3.1: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low or No Yield reagent_check Check Reagent Quality (Amine, Formaldehyde) start->reagent_check conditions_check Review Reaction Conditions (Temp, Solvent, Time) reagent_check->conditions_check Reagents OK optimization Systematic Optimization (Solvent Screen, Temp Screen) reagent_check->optimization Impurities Found stoichiometry_check Verify Stoichiometry conditions_check->stoichiometry_check Conditions OK conditions_check->optimization Suboptimal Conditions purification_check Analyze Crude Mixture (Product Decomposition?) stoichiometry_check->purification_check Stoichiometry OK stoichiometry_check->optimization Incorrect Ratios purification_check->optimization Crude OK, low conversion success Improved Yield purification_check->success Decomposition during workup -> Milder Conditions optimization->success

A decision tree for troubleshooting low product yield in diazaspirocycle synthesis.

Diagram 3.2: Purification Method Selection

PurificationSelection start Crude Diazaspirocycle polarity_check Assess Polarity (TLC in Hex/EtOAc) start->polarity_check high_polarity High Polarity (Streaking on Silica) polarity_check->high_polarity Streaks at baseline low_polarity Low to Medium Polarity polarity_check->low_polarity Moves on TLC amine_silica Amine-Functionalized Silica high_polarity->amine_silica Difficult Separation alumina Basic/Neutral Alumina high_polarity->alumina Very Basic Compound reverse_phase Reversed-Phase HPLC (High pH) high_polarity->reverse_phase Water Soluble silica_tea Silica Gel + TEA/NH3 low_polarity->silica_tea Minor Streaking

A decision-making guide for selecting the appropriate purification method.

References

  • Wender, P. A., et al. (1989). The [3+2]Cycloaddition Reaction. Journal of the American Chemical Society, 111, 8954 and 8957.
  • New Journal of Chemistry. (Year). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. Royal Society of Chemistry.
  • Jarosław Romański. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles.
  • Journal of the American Chemical Society. (2019). Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-Cycloaddition of Thiocarbonyl Ylides. American Chemical Society.
  • ScienceDirect. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions.
  • Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Synthesis Workshop.
  • Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles.
  • Liu, X., et al. (2019). Diazaspirocycles: novel platforms for efficient phosphorescent organic light-emitting diodes.
  • Organic Syntheses. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds.
  • Zhang, X., et al. (2022). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. Green Processing and Synthesis.
  • ResearchGate. (Year). Table 1 .
  • Chen, Z., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions.
  • Chemistry Steps. (Year). Mannich Reaction.
  • Hu, W., et al. (2015). Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds.
  • ResearchGate. (2016).
  • Larock, R. C., et al. (2008). Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. The Journal of Organic Chemistry, 73(1), 219-226.
  • University of Rochester, Department of Chemistry. (Year). How To: Troubleshoot a Reaction.
  • Organic Chemistry Frontiers. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Royal Society of Chemistry.
  • Nature Communications. (2024). Photo-cycloaddition reactions of vinyldiazo compounds.
  • Aubé, J., et al. (2001). Intramolecular reactions of benzylic azides with ketones: competition between Schmidt and Mannich pathways. The Journal of Organic Chemistry, 66(3), 886-889.
  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ECHEMI. (Year).
  • The Journal of Organic Chemistry. (2023). One-Pot (3 + 2)
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Organic & Biomolecular Chemistry. (Year). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Royal Society of Chemistry.
  • ResearchGate. (Year). Mannich Reaction in the Synthesis of Azaperoxides.
  • Russian Chemical Bulletin. (2019). New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles.
  • Carretero, J. C., & Arrayás, R. G. (2009). Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. Chemical Society Reviews, 38(7), 1940-1948.
  • Sohtome, Y., et al. (2007). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 129(46), 14166-14167.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.
  • Ashenhurst, J. (2022). 13-C NMR – How Many Signals. Master Organic Chemistry.
  • Advanced Synthesis & Catalysis. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)
  • ResearchGate. (Year). ChemInform Abstract: Synthesis of Enantioenriched 1,2-trans-Diamines Using the Borono-Mannich Reaction with N-Protected α-Amino Aldehydes.

Sources

Identifying and removing impurities from 3,9-diazaspiro[5.6]dodecan-10-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,9-diazaspiro[5.6]dodecan-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the identification and removal of impurities from your synthesized samples. As your partner in scientific discovery, we aim to equip you with the knowledge to ensure the highest purity of your compounds for reliable downstream applications.

Introduction: The Challenge of Purity in Spirocyclic Scaffolds

3,9-Diazaspiro[5.6]dodecan-10-one is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis can often lead to a variety of impurities that can be challenging to separate from the desired product. These impurities can arise from unreacted starting materials, side reactions, or degradation of the product. This guide will walk you through the common challenges and provide robust solutions for obtaining highly pure 3,9-diazaspiro[5.6]dodecan-10-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude 3,9-diazaspiro[5.6]dodecan-10-one sample?

A1: Based on typical synthetic routes, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the spirocyclic core.

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates where not all cyclization or functional group transformations have occurred are common.

  • Byproducts of Side Reactions: These can include dimers, polymers, or products from undesired intramolecular reactions.

  • Isomers: Structural or stereoisomers may form depending on the reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as any catalysts or reagents, may be present in the final product.[1]

Q2: What is the best initial analytical technique to assess the purity of my sample?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent first-line technique for purity assessment.[2] It provides a good overview of the number of components in your sample and their relative abundance. For more detailed structural information on the impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[3]

Q3: I'm observing a persistent impurity with a similar polarity to my product. What are my options?

A3: This is a common challenge. Here are a few strategies:

  • Optimize your chromatography: Experiment with different solvent systems (both normal and reverse phase), gradients, and column stationary phases. Sometimes a small change in the mobile phase composition can significantly improve separation.

  • Recrystallization: This is a powerful technique for removing closely related impurities. A systematic solvent screen is recommended to find the optimal solvent or solvent mixture that will selectively crystallize your desired product, leaving the impurity in the mother liquor.

  • Derivatization: In some cases, you can selectively react either your product or the impurity to alter its polarity, making it easier to separate. The derivative can then be reversed if necessary.

Q4: Can I use Gas Chromatography (GC) to analyze my 3,9-diazaspiro[5.6]dodecan-10-one sample?

A4: While GC is excellent for volatile impurities like residual solvents, it may not be the primary choice for analyzing the purity of 3,9-diazaspiro[5.6]dodecan-10-one itself. The compound has a relatively high molecular weight and boiling point, which may require high temperatures that could lead to degradation in the GC inlet. HPLC is generally a more suitable technique for non-volatile organic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3,9-diazaspiro[5.6]dodecan-10-one.

Issue 1: My NMR spectrum shows broad peaks, suggesting the presence of paramagnetic impurities.
  • Probable Cause: Residual metal catalysts (e.g., Palladium, Nickel, Ruthenium) from hydrogenation or cross-coupling steps are a common cause of peak broadening in NMR spectra.

  • Solution:

    • Metal Scavengers: Treat a solution of your crude product with a metal scavenger. There are various commercially available scavengers with different functional groups (e.g., thiol, amine, phosphine) that can selectively bind to specific metals.

    • Activated Carbon Treatment: Stirring a solution of your compound with activated carbon can effectively adsorb residual metal catalysts. The carbon can then be removed by filtration through celite.

    • Filtration through a Short Plug of Silica Gel: Sometimes, a quick filtration of a solution of your product through a small pad of silica gel can remove baseline impurities and some metal residues.

Issue 2: My isolated product is an oil, but I need a crystalline solid.
  • Probable Cause: The presence of even small amounts of impurities can inhibit crystallization. Residual solvents can also play a role.

  • Solution:

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying your sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Purification by Column Chromatography: If not already performed, purify the oil by flash column chromatography to remove impurities.

    • Systematic Crystallization Study:

      • Start with a small amount of the purified oil.

      • Attempt to dissolve it in a small amount of a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, heptane, toluene).

      • If it dissolves, slowly add an anti-solvent (a solvent in which your compound is insoluble) until turbidity is observed, then allow it to stand.

      • If it doesn't dissolve at room temperature, gently heat the mixture until it dissolves, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Solvent for Dissolution Potential Anti-Solvent
DichloromethaneHeptane, Diethyl Ether
MethanolWater, Diethyl Ether
AcetoneHeptane, Water
Ethyl AcetateHeptane

This table provides a starting point for a crystallization solvent screen.

Issue 3: I have multiple spots on my TLC plate even after column chromatography.
  • Probable Cause:

    • Incomplete Separation: The chosen solvent system for your column may not have been optimal.

    • On-Column Degradation: Your compound might be unstable on silica gel.

    • Tailing: Your compound may be interacting strongly with the stationary phase, leading to poor separation.

  • Solution:

    • TLC Solvent System Optimization: Before running a column, meticulously optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your product and good separation from all impurities.

    • Use of an Amine Additive: For basic compounds like 3,9-diazaspiro[5.6]dodecan-10-one, adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can neutralize acidic sites on the silica gel, reducing tailing and improving separation.

    • Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS
  • Sample Preparation: Prepare a stock solution of your crude 3,9-diazaspiro[5.6]dodecan-10-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1 mL/min.

    • UV Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

    • Mass Range: Scan a wide mass range (e.g., 100-1000 m/z) to capture the molecular ions of your product and potential impurities.

  • Data Analysis: Correlate the peaks in your UV chromatogram with the mass spectra to determine the molecular weights of the impurities. This information can help you hypothesize their structures.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent, ensuring there are no air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Purity Assessment Crude Sample Crude Sample HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Sample->HPLC/LC-MS Analysis NMR Analysis NMR Analysis Crude Sample->NMR Analysis Identify Impurities Identify Impurities HPLC/LC-MS Analysis->Identify Impurities NMR Analysis->Identify Impurities Column Chromatography Column Chromatography Identify Impurities->Column Chromatography Multiple Impurities Crystallization Crystallization Identify Impurities->Crystallization Closely Related Impurities Metal Scavenging Metal Scavenging Identify Impurities->Metal Scavenging Paramagnetic Impurities Pure Product Pure Product Column Chromatography->Pure Product Crystallization->Pure Product Metal Scavenging->Column Chromatography Final QC (HPLC, NMR) Final QC (HPLC, NMR) Pure Product->Final QC (HPLC, NMR)

Caption: A typical workflow for identifying and removing impurities.

Logical Relationship of Purification Techniques

G Crude Product Crude Product Filtration Filtration Crude Product->Filtration Insoluble Impurities Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration->Liquid-Liquid Extraction Gross Purification Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Fine Purification Crystallization Crystallization Column Chromatography->Crystallization Final Polishing Pure Solid Pure Solid Crystallization->Pure Solid

Sources

Technical Support Center: Navigating the Solution Stability of 3,9-diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3,9-diazaspiro[5.6]dodecan-10-one. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this spirocyclic diamine in solution. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower your experimental design and ensure the integrity of your results.

Introduction: Understanding the Stability Landscape

3,9-diazaspiro[5.6]dodecan-10-one is a unique scaffold with promising applications in medicinal chemistry. However, its chemical architecture, featuring a ketone and two amine functionalities within a rigid spirocyclic system, presents specific stability concerns in solution. The primary degradation pathways of concern are acid-catalyzed hydrolysis of the ketone and a potential retro-aza-Michael reaction. This guide will walk you through identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a decrease in the concentration of my 3,9-diazaspiro[5.6]dodecan-10-one stock solution over time. What could be the cause?

A decrease in concentration is a common indicator of degradation. The most likely culprits are hydrolysis or other solvent-mediated degradation pathways. The rate of degradation is often influenced by the pH, temperature, and composition of your solvent system. To begin troubleshooting, it is crucial to systematically investigate these factors. We recommend conducting a forced degradation study to identify the specific conditions under which your compound is unstable.[1][2][3]

Q2: What is a forced degradation study and why is it necessary?

A forced degradation or stress study is an essential component of understanding a molecule's intrinsic stability.[1][2][3] It involves subjecting the compound to conditions more severe than it would typically encounter during storage or use, such as high temperatures, a range of pH values, oxidizing agents, and light exposure.[4] The primary objectives of a forced degradation study are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.

Q3: What are the most likely degradation pathways for 3,9-diazaspiro[5.6]dodecan-10-one?

Based on its structure, two primary degradation pathways are of concern:

  • Acid-Catalyzed Hydrolysis: The ketone functional group can be susceptible to hydrolysis under acidic conditions, leading to ring opening.

  • Retro-aza-Michael Reaction: The cyclic amino ketone structure may undergo a base-catalyzed or thermally-induced retro-aza-Michael reaction, resulting in ring cleavage.[5]

The following diagram illustrates these potential degradation pathways:

G cluster_main 3,9-diazaspiro[5.6]dodecan-10-one cluster_degradation Potential Degradation Pathways A 3,9-diazaspiro[5.6]dodecan-10-one B Ring-Opened Hydrolysis Product A->B Acid-Catalyzed Hydrolysis (H+, H2O) C Retro-aza-Michael Product A->C Retro-aza-Michael Reaction (Base or Heat)

Caption: Potential degradation pathways of 3,9-diazaspiro[5.6]dodecan-10-one.

Troubleshooting Guide

Issue 1: Rapid Degradation in Acidic Buffers

Symptom: You observe a rapid loss of the parent compound and the appearance of one or more new peaks in your chromatogram when using acidic buffers (e.g., pH < 6).

Cause: This is highly indicative of acid-catalyzed hydrolysis of the ketone.

Troubleshooting Steps:

  • Confirm pH-Dependent Degradation:

    • Prepare solutions of your compound in a range of buffers with varying pH (e.g., pH 3, 5, 7, 9).

    • Incubate these solutions at a controlled temperature (e.g., 40°C) and analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Plot the percentage of the parent compound remaining against time for each pH. This will give you a clear picture of the pH stability profile.

  • Mitigation Strategies:

    • Adjust Formulation pH: If your application allows, formulate your solutions in neutral or slightly basic buffers (pH 7-8).

    • Use Aprotic Solvents: For stock solutions, consider using aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C). Dilute into aqueous buffers immediately before use.

Issue 2: Instability in Basic Solutions or at Elevated Temperatures

Symptom: You notice degradation in basic buffers (e.g., pH > 8) or when your solution is heated, even at neutral pH.

Cause: This suggests a retro-aza-Michael reaction. This reaction is often reversible and can be influenced by temperature and the presence of nucleophiles.[5][6]

Troubleshooting Steps:

  • Investigate Temperature Effects:

    • Prepare solutions at a neutral pH (e.g., 7.4) and incubate them at different temperatures (e.g., room temperature, 37°C, 50°C).

    • Analyze samples over time to determine the rate of degradation at each temperature.

  • Mitigation Strategies:

    • Maintain Low Temperatures: Whenever possible, handle and store solutions of 3,9-diazaspiro[5.6]dodecan-10-one at low temperatures (2-8°C for short-term storage, -20°C or colder for long-term storage).

    • Avoid Strong Bases: Use buffers with a pH as close to neutral as your experiment allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3,9-diazaspiro[5.6]dodecan-10-one.

Objective: To identify the degradation pathways and establish a stability-indicating analytical method.

Materials:

  • 3,9-diazaspiro[5.6]dodecan-10-one

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aprotic solvent (e.g., DMSO, acetonitrile)

  • HPLC or UPLC-MS system[7][8][9]

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3,9-diazaspiro[5.6]dodecan-10-one in an appropriate aprotic solvent at a concentration of 1 mg/mL.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix your stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at 70°C.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Aim for 5-20% degradation of the parent compound.[4] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions.

    • Analyze the samples using a suitable HPLC or UPLC-MS method.

Data Analysis:

  • Identify the major degradation products and their retention times.

  • Use the data to develop a stability-indicating analytical method.

The following diagram outlines the workflow for a forced degradation study:

G A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (70°C) A->E F Photostability (ICH Q1B) A->F G Analyze Samples at t=0, 2, 4, 8, 24h B->G C->G D->G E->G F->G H Develop Stability-Indicating Analytical Method G->H

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method that can separate 3,9-diazaspiro[5.6]dodecan-10-one from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and ramp up to a high percentage over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan) or MS.

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimization: Inject a mixture of the stressed samples and adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak and all major degradation peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Storage Conditions

Based on the potential instabilities, the following storage conditions are recommended for 3,9-diazaspiro[5.6]dodecan-10-one and its solutions:

FormulationStorage TemperatureDurationNotes
Solid 2-8°CLong-termProtect from light and moisture.
Stock Solution (Aprotic Solvent) -20°C or -80°CLong-termUse anhydrous solvents.
Aqueous Solution 2-8°CShort-term (<24h)Prepare fresh. Use a buffer with pH 7-7.5.

Conclusion

The stability of 3,9-diazaspiro[5.6]dodecan-10-one in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and systematically investigating the effects of pH, temperature, and other environmental factors, researchers can develop appropriate handling and storage procedures. The protocols provided in this guide offer a framework for these investigations and for the development of robust, stability-indicating analytical methods.

References

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • MedCrave. (2016).
  • SpiroChem. Analytical Method Development.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • NIH.
  • (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubMed.
  • Pharmaguideline.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Kinam Park. Assay and Stability Testing.
  • (2018).
  • DCNE. Cyclic Aminoacyloins and Aminoketones. IV.
  • Sigma-Aldrich. 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride AldrichCPR.
  • PubMed. (2021).
  • Googleapis.com. (2022). US 20240425519A1.
  • ResearchGate.
  • ResearchGate. (2024).
  • Amadis Chemical. Tert-butyl 3,9-diazaspiro[5.
  • PubChemLite. 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one.
  • PubChem. tert-Butyl 3,9-diazaspiro[5.
  • (product description). 173405-78-2( tert-Butyl 3,9-diazaspiro[5.
  • MedchemExpress.com. tert-Butyl 3,9-diazaspiro[5.
  • AiFChem. 173405-78-2 | tert-Butyl 3,9-diazaspiro[5.
  • BLDpharm. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.

Sources

Technical Support Center: Minimizing Off-Target Effects of Diazaspiro Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diazaspiro compounds represent a versatile class of heterocyclic molecules with significant therapeutic potential, targeting a wide range of proteins including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical cellular processes.[1][2][3][4] However, their journey from a promising hit in a high-throughput screen to a validated lead compound is often complicated by off-target effects. These unintended interactions can lead to misleading experimental results, cellular toxicity, and ultimately, clinical trial failures.[5][6]

This technical support guide is designed for researchers, scientists, and drug development professionals working with diazaspiro compounds. It provides a comprehensive framework for understanding, identifying, and minimizing off-target effects in cellular assays. By integrating field-proven insights with established scientific principles, this guide will help you navigate the complexities of your experiments, ensuring the data you generate is both accurate and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when working with diazaspiro compounds, providing concise answers and actionable advice.

Q1: What are the most common off-target effects associated with diazaspiro compounds?

The specific off-target profile of a diazaspiro compound is highly dependent on its unique chemical structure. However, due to their privileged heterocyclic core, certain off-target interactions are more common. These can include:

  • Kinase Inhibition: Many diazaspiro compounds have been developed as kinase inhibitors.[3][7] The ATP-binding pocket of kinases is structurally conserved across the kinome, making it a frequent site for off-target binding. This can lead to the modulation of unintended signaling pathways.

  • GPCR and Ion Channel Interactions: The structural motifs present in some diazaspiro compounds can lead to interactions with GPCRs, such as the σ2 receptor, or ion channels like the GABA-A receptor.[2][4]

  • Enzyme Inhibition: Diazaspiro compounds have been shown to inhibit various enzymes, including phosphodiesterases (PDEs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Off-target inhibition of such enzymes can have wide-ranging physiological effects.

  • General Cytotoxicity: At higher concentrations, some compounds can induce non-specific cytotoxicity that is independent of their intended target. This can be due to membrane disruption, mitochondrial toxicity, or interference with other essential cellular processes.[8][9]

  • Assay Interference: Some compounds can directly interfere with the assay technology itself, for example, through autofluorescence in microscopy-based assays or by inhibiting reporter enzymes like luciferase.[8]

Q2: How can I proactively assess the potential for off-target effects before starting my cellular assays?

A proactive approach can save significant time and resources. Here are some key strategies:

  • In Silico Profiling: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions by screening the compound against a large database of protein structures.[5][10] This can provide an early indication of potential liabilities.

  • In Vitro Profiling: Screening the diazaspiro compound against a broad panel of purified proteins (e.g., a kinase panel, a GPCR panel) is a highly effective way to identify off-target binding in a controlled, cell-free environment.

  • Literature Review: A thorough review of the literature for compounds with similar scaffolds can provide valuable insights into potential off-target activities.

Q3: What are the essential controls to include in my cellular assays to identify off-target effects?

Rigorous experimental design with appropriate controls is critical for distinguishing on-target from off-target effects.

  • Structurally-Related Inactive Control: This is arguably the most important control. An ideal inactive control is a close structural analog of your active compound that has lost its on-target activity due to a minor chemical modification. If this control compound does not produce the same cellular phenotype as your active compound, it strengthens the evidence for on-target activity.[8]

  • Structurally-Distinct Active Control: Using a well-characterized compound with a different chemical structure that targets the same protein or pathway can help confirm that the observed phenotype is a result of modulating the intended target.

  • Multiple Cell Lines: The expression levels of the intended target and potential off-targets can vary significantly between different cell lines. Observing the desired effect only in cell lines expressing the target protein, and not in those that lack it, provides strong evidence for on-target activity.

  • Dose-Response Curves: On-target effects are typically observed at lower concentrations than off-target effects.[8] A clear dose-response relationship can help differentiate between the two.

Q4: My diazaspiro compound shows the desired effect, but I suspect it's due to an off-target mechanism. How can I confirm this?

Target validation is a crucial step to ensure that the observed cellular phenotype is a direct result of modulating the intended target.[11][12]

  • Target Knockdown/Knockout: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to reduce or eliminate the expression of the intended target is a powerful validation method.[11][13] If the diazaspiro compound is no longer effective in the knockdown/knockout cells, it strongly suggests an on-target mechanism of action.

  • Rescue Experiments: In a target knockout or knockdown background, re-introducing the target protein (e.g., via transfection of a resistant plasmid) should "rescue" the compound's effect if the mechanism is on-target.

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of a compound with its target protein within intact cells.[14][15] Ligand binding stabilizes the target protein against thermal denaturation. An observed thermal shift upon compound treatment is strong evidence of direct target binding.[14][15][16]

  • Proteomics-Based Approaches: Techniques like affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) can be used to identify the direct binding partners of a compound within the cellular proteome, revealing both on-target and off-target interactions.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during cellular assays with diazaspiro compounds.

Problem 1: High background signal or unexpected cellular toxicity.

  • Possible Cause:

    • Off-target activity leading to a toxic phenotype.

    • Compound precipitation in the assay medium.

    • Non-specific cytotoxicity.

    • Compound autofluorescence or interference with the assay detection method.[8]

  • Troubleshooting Steps:

    • Assess Compound Solubility and Stability: Visually inspect the assay wells for any signs of compound precipitation. Determine the compound's solubility in the assay medium.

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, LDH release) to determine the compound's toxic concentration range. Ensure your experimental concentrations are well below the toxic threshold.

    • Compare with an Inactive Control: Test a structurally similar but inactive analog. If the inactive analog also shows toxicity, the effect is likely non-specific.[8]

    • Check for Assay Interference: Run the assay in a cell-free system (if possible) to see if the compound directly affects the detection reagents. For fluorescence-based assays, measure the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay.[8]

Problem 2: Inconsistent results between different cell lines.

  • Possible Cause:

    • Differential expression of the on-target protein.

    • Differential expression of off-target proteins.

    • Variations in drug metabolism or efflux pump activity between cell lines.

  • Troubleshooting Steps:

    • Quantify Target Expression: Use qPCR or Western blotting to confirm and quantify the expression of the target protein in each cell line.

    • Characterize Off-Target Expression: If you have identified potential off-targets, assess their expression levels in the different cell lines.

    • Evaluate Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the compound's effect in less sensitive cell lines.

Problem 3: Discrepancy between in vitro biochemical and cellular assay results.

  • Possible Cause:

    • Poor cell permeability of the compound.

    • Active efflux of the compound from the cells.

    • Metabolic instability of the compound in the cellular environment.

    • The compound engages a different target in the complex cellular environment compared to the purified in vitro system.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the cell membrane.

    • Confirm Target Engagement in Cells: Employ a target engagement assay like CETSA to verify that the compound is reaching and binding to its intended target within the cell.[14][15][16]

    • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Consider the Cellular Context: The conformation and availability of the target protein may differ between a purified system and the cellular environment. The presence of scaffolding proteins or post-translational modifications in the cell can also influence compound binding.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow for CETSA to confirm direct binding of a diazaspiro compound to its target protein in intact cells.[14][15][16]

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the diazaspiro compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C.[16]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein in each sample using a detection method such as Western blotting, ELISA, or mass spectrometry. .

    • Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2: siRNA-mediated Target Knockdown for On-Target Validation

This protocol describes how to use siRNA to transiently reduce the expression of the target protein to validate the on-target effects of a diazaspiro compound.[13][17]

  • siRNA Design and Transfection:

    • Design or purchase at least two independent siRNAs targeting your gene of interest, along with a non-targeting control siRNA.

    • Optimize the transfection conditions for your cell line using a suitable lipid-based transfection reagent.

    • Transfect the cells with the target-specific siRNAs and the non-targeting control.

  • Validation of Knockdown:

    • After 48-72 hours post-transfection, harvest a subset of the cells to validate the knockdown efficiency.

    • Use qPCR to measure the mRNA levels and Western blotting to measure the protein levels of the target. A knockdown efficiency of >70% is generally considered acceptable.

  • Compound Treatment and Phenotypic Assay:

    • Plate the remaining transfected cells for your specific cellular assay.

    • Treat the cells with your diazaspiro compound at its effective concentration.

    • Perform your phenotypic assay and compare the results between the cells transfected with the non-targeting control siRNA and the target-specific siRNAs.

  • Data Interpretation:

    • If the compound's effect is significantly reduced or abolished in the cells with target knockdown compared to the control cells, this provides strong evidence for an on-target mechanism.

Part 4: Data Interpretation and Visualization

Table 1: Example Data from a Dose-Response Experiment for On-Target vs. Off-Target Effects
CompoundTargetCell LineOn-Target IC50 (nM)Cytotoxicity CC50 (nM)Selectivity Index (CC50/IC50)Interpretation
Diazaspiro-AKinase XA549 (High Target)50>10,000>200Potent on-target activity with a good therapeutic window.
Diazaspiro-AKinase XHCT116 (Low Target)850>10,000>11Reduced potency in low-target expressing cells, supporting on-target mechanism.
Diazaspiro-BKinase XA549 (High Target)1505003.3On-target activity is close to the cytotoxic concentration, suggesting potential off-target toxicity.
Inactive-AKinase XA549 (High Target)>10,000>10,000-No significant on-target or cytotoxic activity, a good negative control.
Diagrams

Below are diagrams illustrating key workflows and concepts for minimizing off-target effects.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Target Validation cluster_3 Conclusion Compound shows\ncellular phenotype Compound shows cellular phenotype Dose-response curve Dose-response curve Compound shows\ncellular phenotype->Dose-response curve Cytotoxicity assay Cytotoxicity assay Dose-response curve->Cytotoxicity assay Inactive control test Inactive control test Cytotoxicity assay->Inactive control test Target Knockdown\n(siRNA/CRISPR) Target Knockdown (siRNA/CRISPR) Inactive control test->Target Knockdown\n(siRNA/CRISPR) Phenotype is specific to active compound Off-Target Effect Off-Target Effect Inactive control test->Off-Target Effect Inactive control shows same phenotype CETSA\n(Target Engagement) CETSA (Target Engagement) Target Knockdown\n(siRNA/CRISPR)->CETSA\n(Target Engagement) Target Knockdown\n(siRNA/CRISPR)->Off-Target Effect Phenotype persists after knockdown Rescue Experiment Rescue Experiment CETSA\n(Target Engagement)->Rescue Experiment On-Target Effect On-Target Effect Rescue Experiment->On-Target Effect Validation successful

Caption: Workflow for Investigating Off-Target Effects.

G Target Kinase A Target Kinase A Pathway A Substrate Pathway A Substrate Target Kinase A->Pathway A Substrate Phosphorylates Off-Target Kinase B Off-Target Kinase B Pathway B Substrate Pathway B Substrate Off-Target Kinase B->Pathway B Substrate Phosphorylates Desired Phenotype Desired Phenotype Pathway A Substrate->Desired Phenotype Leads to Undesired Phenotype Undesired Phenotype Pathway B Substrate->Undesired Phenotype Leads to Diazaspiro Cmpd Diazaspiro Cmpd Diazaspiro Cmpd->Off-Target Kinase B Inhibits (Off-Target)

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Technical Support Center: Overcoming Resistance to Diazaspiro-Based MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diazaspiro-based compounds, a critical class of molecules primarily designed to inhibit the MDM2-p53 interaction. This guide is structured to provide actionable insights and troubleshooting workflows for researchers encountering resistance to these agents in their experiments. As Senior Application Scientists, we've designed this resource to go beyond simple protocols, explaining the scientific rationale behind the experimental choices to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Initial Experimental Hurdles

This section addresses the most common initial challenges and questions that arise during the early stages of experimentation with diazaspiro-based MDM2 inhibitors.

Q1: My diazaspiro-based MDM2 inhibitor shows low potency or no effect in my cancer cell line. What is the first thing I should check?

A1: The most critical determinant for the activity of MDM2-p53 antagonists is the status of the TP53 tumor suppressor gene in your cell line. These compounds are designed to reactivate wild-type p53 by preventing its degradation by MDM2[1]. If the TP53 gene is mutated or deleted, the inhibitor will have no functional p53 to stabilize, rendering it ineffective[2].

Immediate Action Plan:

  • Verify TP53 Status: Do not rely solely on database information, which can sometimes be outdated or specific to a different cell stock. Perform Sanger sequencing of the TP53 gene in your specific cell line stock to confirm it is wild-type.

  • Positive Control Experiment: Test your compound in a well-characterized, TP53 wild-type cell line known to be sensitive to MDM2 inhibitors (e.g., SJSA-1, which is MDM2-amplified, or HCT116). This validates that your compound is active and your experimental setup is correct.

  • Assess Target Engagement: Confirm that your compound is entering the cells and engaging with its target, MDM2. A baseline experiment is to perform a Western blot for p53 and its downstream target, p21. In a sensitive TP53 wild-type cell line, treatment should lead to a robust accumulation of both p53 and p21 proteins[2][3].

Q2: How do I select the most appropriate cell line for my MDM2 inhibitor study?

A2: Cell line selection is paramount for a successful study. The ideal model possesses a wild-type TP53 gene and ideally, an amplification of the MDM2 gene. MDM2 amplification makes the cancer cells "addicted" to MDM2 for suppressing p53, thus rendering them highly sensitive to its inhibition.

Cell Line Selection Criteria:

ParameterIdeal CharacteristicRationaleExample Cell Lines
TP53 Status Wild-TypeThe primary mechanism of action requires functional p53 protein.[4]SJSA-1, HCT116, A375
MDM2 Copy Number AmplifiedCreates a state of oncogene addiction, increasing sensitivity.[3][5]SJSA-1 (Osteosarcoma)
MDMX (MDM4) Expression Low / NormalMDMX is a homolog of MDM2 that can also bind and inhibit p53 but is not effectively targeted by many diazaspiro compounds. High MDMX levels can confer innate resistance.[4][6][7]Check expression databases (e.g., CCLE)
Drug Efflux Pump Expression LowHigh expression of pumps like P-glycoprotein (MDR1/ABCB1) can reduce intracellular drug concentration.[8][9]Check expression databases.

Q3: My compound works initially, but the cells develop resistance over time. What are the most likely mechanisms?

A3: This is a classic case of acquired resistance. The most common mechanism is the selection of pre-existing cells with TP53 mutations or the de novo acquisition of such mutations under the selective pressure of the drug[3][10][11]. Continuous exposure to an MDM2 inhibitor strongly favors the survival and proliferation of any cell that can bypass the p53 pathway[3].

Primary Mechanisms of Acquired Resistance:

  • Acquisition of TP53 Mutations: Cells that acquire mutations in the p53 DNA-binding domain are no longer susceptible to p53-mediated apoptosis.[2][10]

  • Upregulation of MDMX (MDM4): Overexpression of the p53 inhibitor MDMX can compensate for the inhibition of MDM2, leading to resistance.[4][7]

  • Activation of Bypass Pathways: Cells may activate parallel survival signaling pathways (e.g., MAPK pathway) to evade apoptosis.[12][13]

Section 2: In-Depth Troubleshooting of Resistance Mechanisms

This section provides detailed guides to identify and address specific resistance mechanisms you may encounter.

Mechanism 1: Altered p53 Pathway Integrity

The integrity of the p53 pathway is the cornerstone of MDM2 inhibitor efficacy. Any disruption downstream of MDM2 can lead to profound resistance.

Q: I've confirmed my resistant cell line has acquired a TP53 mutation. What are my next steps?

A: Once a TP53 mutation is confirmed, the therapeutic strategy must shift away from reactivating p53. The focus should now be on exploiting p53-independent liabilities or alternative pathways.

  • Confirm Functional p53 Inactivation: First, validate that the mutation has indeed abrogated p53 function. Treat the resistant cells with your MDM2 inhibitor and a DNA-damaging agent (like doxorubicin or ionizing radiation) as a positive control for p53 activation. Perform a Western blot for p53 and p21. In the resistant, mutated cells, you should see no induction of p21, even if p53 protein levels increase, confirming a loss of transcriptional activity.[3]

  • Explore p53-Independent Compound Effects: Some MDM2 inhibitors have been shown to induce apoptosis through p53-independent mechanisms, such as by triggering endoplasmic reticulum (ER) stress and upregulating the death receptor DR5.[14] Investigate this possibility in your resistant line by checking for markers of ER stress (e.g., CHOP) and DR5 expression after treatment.

  • Shift to Combination Therapies: Since the resistant cells have lost their apoptotic response to p53 activation, they may still be sensitive to inhibitors of other pathways they rely on for survival, such as the MAPK pathway.[12][13]

Workflow for Characterizing a TP53 Mutant Resistant Line

cluster_0 PART 1: Confirmation of Resistance cluster_1 PART 2: Exploring New Strategies start Hypothesis: Acquired TP53 Mutation seq Sequence TP53 Gene in Resistant vs. Parental Line start->seq wb Western Blot: Treat with MDM2i & Doxorubicin Probe for p53, p21 seq->wb result Result: No p21 induction in resistant line wb->result er_stress Investigate p53-independent effects: WB for CHOP, DR5 result->er_stress combo Test Combination Therapy: MDM2i + MAPK inhibitor (e.g., Trametinib) result->combo apoptosis Measure Apoptosis: Caspase 3/7 Assay, PARP Cleavage combo->apoptosis outcome Outcome: Identify synergistic combinations that restore cell death apoptosis->outcome cluster_cell Cancer Cell MDM2i_out MDM2 Inhibitor (Extracellular) MDM2i_in MDM2 Inhibitor (Intracellular) MDM2i_out->MDM2i_in Passive Diffusion Pump Efflux Pump (e.g., P-gp) Pump->MDM2i_out ATP-dependent Efflux MDM2i_in->Pump Binding Target MDM2-p53 MDM2i_in->Target Inhibition Efflux_Inhibitor Efflux Pump Inhibitor Efflux_Inhibitor->Pump Blocks Activity

Caption: Model of efflux pump-mediated resistance and its reversal by an inhibitor.

Section 3: Advanced Strategies and Workflows

Q: How do I generate and characterize a resistant cell line model to study new therapeutic strategies?

A: Creating a robust resistant model is essential for preclinical evaluation of combination therapies or next-generation inhibitors. The standard method is continuous, dose-escalating exposure.

Protocol: Generating a Resistant Cell Line via Dose Escalation

  • Initial Culture: Start with a low-passage, TP53 wild-type parental cell line known to be sensitive to your compound.

  • Determine Starting Dose: Begin treating the cells with the MDM2 inhibitor at a concentration equal to its IC20 (the concentration that inhibits growth by 20%). This creates selective pressure without killing the entire population.

  • Monitor and Escalate: Maintain the culture, changing the media with fresh drug every 3-4 days. When the cells resume a normal growth rate (comparable to the untreated parental line), double the drug concentration.

  • Repeat Escalation: Continue this process of adaptation and dose escalation. This can take several months. The goal is to reach a final concentration that is at least 10-fold higher than the initial parental IC50.

  • Isolate and Expand: Once a population is stably growing at the high concentration, you can either use the polyclonal population or perform single-cell cloning to isolate and expand monoclonal resistant lines.

  • Characterize the Model: This is the most critical step.

    • Confirm Resistance: Perform a dose-response assay to quantify the fold-change in IC50 between the parental and new resistant line.

    • Sequence TP53: This is the first mechanistic check to see if resistance is due to p53 mutation.

    • Perform RNA-seq/Proteomics: Conduct unbiased screening to identify other changes, such as the upregulation of efflux pumps or bypass signaling pathways.

    • Validate Hits: Functionally validate the top hits from your screening using siRNA/shRNA knockdown or small molecule inhibitors to see if sensitivity can be restored.

References

  • Haroníková, L., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Cellular & Molecular Biology Letters. Available at: [Link]

  • Toufektchan, E., et al. (2017). Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model. PNAS. Available at: [Link]

  • Wang, H., et al. (2015). Interactions between MDM2 and TP53 Genetic Alterations, and Their Impact on Response to MDM2 Inhibitors and Other Chemotherapeutic Drugs in Cancer Cells. Clinical Cancer Research. Available at: [Link]

  • Haroníková, L., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Semantic Scholar. Available at: [Link]

  • Cai, T., et al. (2023). Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available at: [Link]

  • Jones, L., et al. (2016). TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. Oncotarget. Available at: [Link]

  • Li, Y., et al. (2023). MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. Frontiers in Oncology. Available at: [Link]

  • Ladds, M., et al. (2019). TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response. Cancer Cell International. Available at: [Link]

  • Shangary, S. & Wang, S. (2008). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Ladds, M., et al. (2019). TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response. Cancer Cell International. Available at: [Link]

  • Haroníková, L., et al. (2021). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. PMC. Available at: [Link]

  • Zauli, G., et al. (2011). Drug resistance to inhibitors of the human double minute-2 E3 ligase is mediated by point mutations of p53, but can be overcome with the p53 targeting agent RITA. Clinical Cancer Research. Available at: [Link]

  • Poyurovsky, M. & Prives, C. (2006). p53-Independent Functions of MDM2. Molecular Cancer Research. Available at: [Link]

  • Argent, A.C., et al. (2007). p53-Independent Effects of Mdm2. Frontiers in Bioscience. Available at: [Link]

  • Shangary, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. PNAS. Available at: [Link]

  • Gushchina, I.V., et al. (2024). New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics. MDPI. Available at: [Link]

  • Nikaido, H. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Journal of Bacteriology & Mycology. Available at: [Link]

  • Król, M., et al. (2008). The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. ResearchGate. Available at: [Link]

  • Abanobi, S.E. (2018). Efflux Pump-Mediated Resistance in Chemotherapy. Journal of Pharmaceutical Research International. Available at: [Link]

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Technical Support Center: Enhancing Cell Permeability of Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of cell permeability in diazaspiro scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshoot common experimental hurdles. Here, we synthesize technical accuracy with field-proven insights to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a common challenge for diazaspiro scaffolds?

A1: Diazaspiro scaffolds, while offering unique three-dimensional diversity for drug discovery, can present cell permeability challenges due to their often-complex structures. Key contributing factors can include a high molecular weight, a large polar surface area (PSA) due to the nitrogen atoms in the core structure, and a high number of hydrogen bond donors and acceptors. These properties can increase the energy barrier for passive diffusion across the lipid bilayer of the cell membrane.[1][2][3][4]

Q2: What are the key physicochemical properties I should focus on to improve the permeability of my diazaspiro compound?

A2: To enhance cell permeability, focus on optimizing the following physicochemical properties:

  • Lipophilicity (LogP): A balance is crucial. While increased lipophilicity can improve membrane partitioning, excessively high LogP values can lead to poor aqueous solubility and non-specific binding.[1]

  • Molecular Weight (MW): Generally, smaller molecules exhibit better permeability. While not a strict rule, aiming for a molecular weight below 500 Da is a good starting point, as suggested by Lipinski's Rule of Five.[2][3][4]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors significantly impacts the desolvation penalty upon entering the cell membrane. Minimizing these can improve permeability.[1][5]

  • Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability.

Q3: What is a good starting point for assessing the cell permeability of my diazaspiro compounds?

A3: A tiered approach is recommended. Start with a high-throughput, cost-effective in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[6][7] This will give you a baseline understanding of your compound's intrinsic ability to cross a lipid membrane. Subsequently, for promising candidates, move to a more biologically relevant cell-based assay like the Caco-2 permeability assay, which can provide insights into both passive and active transport mechanisms.[8][9]

Troubleshooting Guide: Low Cell Permeability

Encountering low cell permeability with your diazaspiro scaffold? This troubleshooting guide will walk you through potential causes and strategic solutions.

Issue 1: My diazaspiro compound shows low permeability in the PAMPA assay.

This suggests a fundamental issue with passive diffusion across a lipid membrane.

Potential Causes & Solutions:

Potential Cause Troubleshooting Strategy Scientific Rationale
High Polarity / Low Lipophilicity Introduce lipophilic groups (e.g., alkyl, aryl) at suitable positions on the scaffold.Increasing lipophilicity enhances partitioning into the hydrophobic core of the lipid bilayer.[1]
High Number of Hydrogen Bond Donors/Acceptors Mask polar functional groups through chemical modification. N-methylation of secondary amines is a common strategy for diazaspiro scaffolds.Reducing the hydrogen bonding capacity lowers the energetic penalty of desolvation as the molecule moves from the aqueous environment to the lipid membrane.[10]
High Molecular Weight If possible, simplify the scaffold or substituents to reduce the overall molecular size.Smaller molecules generally diffuse more readily across cell membranes.[1][11]
Issue 2: My compound has good PAMPA permeability but shows poor permeability in the Caco-2 assay.

This discrepancy often points towards active cellular processes influencing the net transport of your compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Strategy Scientific Rationale
Efflux Transporter Substrate Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).Caco-2 cells express various efflux transporters that actively pump substrates out of the cell, reducing net absorption.[12][9]
Poor Aqueous Solubility in Assay Buffer Modify the assay buffer with a small percentage of a co-solvent (e.g., DMSO) or a solubilizing agent, ensuring it doesn't compromise cell monolayer integrity.Low solubility can lead to an underestimation of permeability as the compound may not be fully available for transport.
Metabolic Instability Analyze the receiver compartment for metabolites of your compound.Caco-2 cells possess some metabolic activity and degradation of the parent compound can lead to lower measured permeability.[12]

Strategies to Enhance Cell Permeability of Diazaspiro Scaffolds

Here we detail specific, actionable strategies to improve the cell permeability of your diazaspiro compounds.

Strategy 1: Physicochemical Property Modulation

The most direct approach is to modify the chemical structure to achieve a more favorable physicochemical profile.

G cluster_0 Initial Diazaspiro Scaffold cluster_1 Permeability Enhancement Strategies cluster_2 Improved Permeability High_MW High Molecular Weight Reduce_MW Reduce Molecular Weight High_MW->Reduce_MW High_PSA High Polar Surface Area Increase_Lipophilicity Increase Lipophilicity (LogP) High_PSA->Increase_Lipophilicity High_HBD_HBA High H-Bond Donors/Acceptors Mask_Polarity Mask Polar Groups High_HBD_HBA->Mask_Polarity Enhanced_Permeability Enhanced Cell Permeability Reduce_MW->Enhanced_Permeability Increase_Lipophilicity->Enhanced_Permeability Mask_Polarity->Enhanced_Permeability

Caption: Relationship between physicochemical properties and permeability enhancement strategies.

Strategy 2: Intramolecular Hydrogen Bonding

Creating an intramolecular hydrogen bond can "shield" polar groups, reducing the effective PSA and desolvation penalty.[5][13][14][15]

  • Experimental Approach: Introduce functional groups that can form a stable intramolecular hydrogen bond in a low-dielectric environment, such as the cell membrane. This can be confirmed experimentally using techniques like NMR spectroscopy.[16]

G cluster_0 Aqueous Environment cluster_1 Lipid Bilayer A Open Conformation (High Polarity) B Closed Conformation (Intramolecular H-Bond) (Lower Polarity) A->B Partitioning

Caption: Conformational change of a molecule with intramolecular hydrogen bonding potential upon entering the lipid bilayer.

Strategy 3: The Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[17][18][19] This is a powerful strategy to transiently mask polar functional groups that are essential for biological activity but hinder cell permeability.[20][21]

  • Common Prodrug Moieties for Amines (relevant for diazaspiro scaffolds):

    • Acyloxyalkyl carbamates: These can mask secondary amines and are cleaved by esterases to release the parent amine, carbon dioxide, and an aldehyde.

    • N-Mannich bases: These can be designed to be cleaved under physiological conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.[6][22][7]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions in DMSO

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of each well in the donor plate with 5 µL of the lecithin/dodecane solution. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = filter area

    • t = incubation time

    • Ca(t) = compound concentration in the acceptor well at time t

    • Cequilibrium = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[12][8][9]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Lucifer yellow (for monolayer integrity check)

  • Test compound stock solutions in DMSO

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay; low permeability of this fluorescent marker confirms the integrity of the tight junctions.

  • Assay Initiation (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (at a final concentration, e.g., 10 µM) in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).[23]

  • Sample Collection: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = rate of appearance of the compound in the receiver chamber

    • A = surface area of the filter membrane

    • C0 = initial concentration of the compound in the donor chamber

For Efflux Assessment: Perform the assay in the basolateral to apical (B→A) direction as well. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.

References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Avdeef, A. (2001). Physicochemical properties of drugs and membrane permeability. Journal of Pharmaceutical Sciences.
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Enamine. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode).
  • Di, L., & Kerns, E. H. (2003). Getting across the cell membrane: an overview for small molecules, peptides, and proteins. Current Opinion in Chemical Biology.
  • Hewings, D. S., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Central Science.
  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity.
  • Zucco, F., et al. (2011). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Synapse. (2025).
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
  • Slideshare. (n.d.). PAMPA permeability assay.
  • Wang, J., et al. (2013). Physicochemical properties determine nanomaterial cellular uptake, transport and fate.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay.
  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Uversky, V. N., & Dunker, A. K. (2010). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Pillay, V., & Fassihi, R. (2000). Physicochemical properties of drugs and membrane permeability: review article. South African Journal of Science.
  • Indian Institute of Science. (2023). Small chemical change to boost bioavailability of drug molecules. EurekAlert!.
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  • Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs [Video]. YouTube.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
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  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
  • Lowe, D. (2021). Ruling out the rule of five. Chemistry World.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Lokey, S., & Jacobson, M. P. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
  • Chou, L. Y., et al. (2011). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery.
  • Harris, S. F., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Bioorganic & Medicinal Chemistry Letters.
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  • Swift, R. V., & Amaro, R. E. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
  • Kim, H., & Park, S. B. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery.
  • Wang, C., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters.
  • Grzelak, K., et al. (2021). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids.
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Technical Support Center: Navigating High-Content Screening with Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique challenges of using spirocyclic compounds in high-content screening (HCS). As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the integrity and reliability of your experimental data. Spirocyclic compounds, with their rigid, three-dimensional structures, offer exciting opportunities in drug discovery but can also present specific challenges in HCS assays, leading to artifacts and false positives.[1][2] This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with spirocyclic compounds in HCS.

Q1: What are the most common types of artifacts I should be aware of when screening spirocyclic compounds?

When screening spirocyclic compounds, you may encounter several types of artifacts that can lead to false-positive or false-negative results.[3][4] These can be broadly categorized as:

  • Compound-Mediated Fluorescence: Many organic molecules, including some spirocyclic structures, can exhibit intrinsic fluorescence (autofluorescence).[3][5] This can interfere with the fluorescent probes used in your assay, leading to a false-positive signal. Conversely, some compounds can quench the fluorescence of your probes, resulting in a false-negative outcome.[3]

  • Cytotoxicity: At certain concentrations, test compounds can be toxic to cells, leading to morphological changes, decreased cell numbers, or cell death.[6] These cytotoxic effects can be misinterpreted as a specific phenotypic change related to the biological question under investigation, thus generating false positives.[6]

  • Compound Precipitation and Aggregation: Spirocyclic compounds, particularly those with high hydrophobicity, may have poor aqueous solubility.[7][8] This can lead to compound precipitation or aggregation in the assay medium. These aggregates can scatter light, interfere with imaging, and non-specifically interact with cellular components, all of which can produce artifacts.[9]

  • Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures known to interfere with various assay formats through mechanisms like redox cycling, chelation, or covalent modification of proteins.[10][11][12] While not exclusive to spirocyclic compounds, certain substructures that can act as PAINS may be present in your library.

Q2: How can the three-dimensional structure of spirocyclic compounds contribute to artifacts in HCS?

The unique three-dimensional and rigid nature of spirocyclic compounds can influence their behavior in assays in several ways that may lead to artifacts:

  • Enhanced Non-Specific Binding: The complex and rigid scaffold of spirocyclic molecules can lead to non-specific interactions with cellular proteins and lipids, potentially causing off-target effects that are not related to the intended biological target.[1]

  • Aggregation Propensity: The hydrophobicity and shape of some spirocyclic compounds can promote self-aggregation in aqueous assay media, leading to the formation of colloidal particles that can interfere with assay readouts.[9]

  • Steric Hindrance: The bulky nature of some spirocyclic structures might sterically hinder the binding of fluorescent probes or antibodies to their targets, leading to a reduction in signal and potential false negatives.

Q3: My lead spirocyclic compound is showing autofluorescence. What are my options?

Compound autofluorescence is a significant challenge in HCS.[3] Here are several strategies to address this issue:

  • Wavelength Selection: If possible, select fluorescent probes and filter sets that have excitation and emission spectra distinct from the autofluorescence profile of your compound.

  • Counter-Screening: A crucial step is to run a counter-screen with your compound in the absence of your fluorescent probes. This will allow you to quantify the intrinsic fluorescence of the compound under the same assay conditions.[13]

  • Image Analysis Correction: Advanced image analysis software can sometimes be used to subtract the background fluorescence contributed by the compound. However, this requires careful controls and validation.

  • Label-Free Assays: If autofluorescence is insurmountable, consider switching to a label-free HCS assay, such as brightfield or digital phase contrast imaging, if it can capture the desired phenotype.[14]

Q4: I suspect my spirocyclic compounds are precipitating in the assay wells. How can I confirm this and what can I do to prevent it?

Compound precipitation can be a major source of artifacts.[15] Here’s how to address it:

  • Visual Inspection: Carefully inspect your assay plates under a microscope before and after compound addition. Precipitate may be visible as crystalline structures or amorphous aggregates.

  • Solubility Assays: Conduct formal solubility testing of your compounds in the specific assay buffer you are using.[7][8]

  • Reduce Compound Concentration: The most straightforward approach is to test your compounds at lower concentrations.

  • Use of Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible solubilizing agent, such as DMSO or cyclodextrins, may help to keep the compound in solution.[7] However, be mindful that these agents can also have effects on your cells, so proper vehicle controls are essential.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific issues you might encounter during your HCS experiments with spirocyclic compounds.

Guide 1: Investigating and Mitigating False Positives

A high hit rate in a primary screen can be exciting, but it often points to a high number of false positives.[16] This workflow will help you triage your hits and eliminate artifacts.

Step 1: Initial Hit Characterization

  • Visual Inspection of Images: Go back to the raw images of your hit wells. Do you see any signs of compound precipitation, overt cytotoxicity, or autofluorescence?

  • Dose-Response Relationship: True biological activity should typically exhibit a dose-dependent response.[13] Test your hits over a range of concentrations. Artifacts often show a very steep or no clear dose-response curve.

Step 2: Counter-Screening and Orthogonal Assays

  • Cytotoxicity Assays: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with your hit compounds to determine their toxicity profile.[6]

  • Autofluorescence Check: As mentioned in the FAQ, perform a counter-screen without fluorescent probes to assess compound autofluorescence.[3]

  • Orthogonal Assays: Validate your hits using a different assay format that measures the same biological endpoint but uses a different detection technology.[13] For example, if your primary screen was image-based, you could use a biochemical assay or a reporter gene assay for confirmation.

Step 3: PAINS and Chemical Structure Analysis

  • Computational Filtering: Use computational tools and filters to check if your hit compounds contain substructures known to be Pan-Assay Interference Compounds (PAINS).[12][17]

  • Medicinal Chemistry Consultation: Consult with a medicinal chemist to evaluate the chemical properties of your hits. They can provide insights into potential liabilities such as reactivity, poor solubility, or aggregation propensity.

Guide 2: Addressing Weak or No Signal

A lack of hits or weak signals can be just as frustrating as a high number of false positives. This guide will help you troubleshoot potential causes.

Step 1: Assay and Reagent Validation

  • Positive and Negative Controls: Ensure your positive and negative controls are behaving as expected.[18] If not, there may be a problem with your reagents, cells, or assay protocol.

  • Reagent Quality: Check the quality and storage conditions of your antibodies, fluorescent probes, and other critical reagents.[19][20]

  • Cell Health: Confirm that your cells are healthy and seeded at the correct density.

Step 2: Compound-Related Issues

  • Compound Integrity and Concentration: Verify the identity and purity of your spirocyclic compounds. Ensure that the correct concentration was dispensed into the assay plates.

  • Fluorescence Quenching: As mentioned earlier, some compounds can quench the signal of your fluorescent probes.[3] This can be tested by adding your compound to a solution of the fluorescent probe and measuring the fluorescence intensity.

  • Solubility: Poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in a weak or no signal.[7][8]

Step 3: Imaging and Analysis Parameters

  • Image Acquisition Settings: Review your microscope settings, including exposure times and laser power, to ensure they are optimal for detecting your signal of interest.[18][21]

  • Image Analysis Algorithm: The algorithm used to quantify your phenotype may not be sensitive enough to detect subtle changes. Re-evaluate and optimize your image analysis workflow.

Part 3: Data Presentation and Experimental Protocols

Data Summary Table
Potential Artifact Common Cause Recommended Action
High Hit Rate False positives due to compound autofluorescence, cytotoxicity, or precipitation.Implement a robust hit triage workflow including counter-screens and orthogonal assays.[13]
No Dose-Response Assay artifact, compound insolubility, or cytotoxicity at higher concentrations.Perform dose-response testing and cytotoxicity assays.
Weak or No Signal Fluorescence quenching by the compound, poor compound solubility, or assay variability.Check for quenching, assess compound solubility, and validate assay performance with controls.[3][7]
Image Analysis Failures Compound precipitation interfering with cell segmentation, or intense autofluorescence.Visually inspect images, run solubility assays, and perform autofluorescence counter-screens.
Experimental Protocol: Autofluorescence Counter-Screen

This protocol is designed to identify and quantify the intrinsic fluorescence of your test compounds.

  • Cell Seeding: Seed your cells in a multi-well imaging plate at the same density as your primary HCS assay.

  • Compound Addition: Prepare a serial dilution of your spirocyclic compounds and add them to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the same duration as your primary assay.

  • Staining (Omission): Crucially, do not add any of your fluorescent dyes or antibodies. Add only the vehicle or buffer that your staining reagents are prepared in.

  • Imaging: Image the plate using the same filter sets and exposure times as your primary HCS assay.

  • Analysis: Quantify the fluorescence intensity in the compound-treated wells and compare it to the vehicle control wells. A significant increase in fluorescence indicates that your compound is autofluorescent under these conditions.

Part 4: Visualization of Workflows

Diagram: Troubleshooting False Positives

False_Positive_Troubleshooting Start High Hit Rate from Primary Screen Visual_Inspection Visual Inspection of Images (Precipitate, Cytotoxicity, Autofluorescence?) Start->Visual_Inspection Dose_Response Dose-Response Testing Visual_Inspection->Dose_Response Counter_Screens Counter-Screens (Cytotoxicity, Autofluorescence) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay Validation Counter_Screens->Orthogonal_Assay PAINS_Analysis PAINS & Chemical Structure Analysis Orthogonal_Assay->PAINS_Analysis Confirmed_Hit Confirmed Hit PAINS_Analysis->Confirmed_Hit Passes False_Positive False Positive (Artifact) PAINS_Analysis->False_Positive Fails

Caption: A workflow for triaging hits from a high-content screen to identify and eliminate false positives.

Diagram: Mitigating Compound Autofluorescence

Autofluorescence_Mitigation Start Suspected Compound Autofluorescence Counter_Screen Perform Autofluorescence Counter-Screen Start->Counter_Screen Analyze_Results Analyze Counter-Screen Data Counter_Screen->Analyze_Results Decision Is Autofluorescence Significant? Analyze_Results->Decision Option_1 Change Fluorescent Probes/Filters Decision->Option_1 Yes Option_2 Implement Image Analysis Correction Decision->Option_2 Yes Option_3 Consider Label-Free Assay Decision->Option_3 Yes No_Issue No Significant Autofluorescence Decision->No_Issue No Proceed Proceed with Corrected Assay Option_1->Proceed Option_2->Proceed Option_3->Proceed

Caption: A decision tree for addressing issues related to compound autofluorescence in HCS.

References

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • [Pain of high-throughput screening--pan assay interference compounds]. (2015). Yao Xue Xue Bao, 50(8), 925–930. Retrieved from [Link]

  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2014). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2025). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 934-942. Retrieved from [Link]

  • High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics. Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(5), 2097-2117. Retrieved from [Link]

  • High Content Imaging Applications: Best Practices and Approaches to Consider. (2021, March 29). YouTube. Retrieved from [Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014). PLoS ONE, 9(2), e88338. Retrieved from [Link]

  • High Content Screening Toolkit. (n.d.). Millipore. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Chemical Information and Modeling, 62(1), 176-189. Retrieved from [Link]

  • IHC Troubleshooting. (n.d.). Leica Biosystems. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery, 26(7), 943-949. Retrieved from [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research, 52(W1), W698-W705. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025). PubMed. Retrieved from [Link]

  • H&E Basics Part 4: Troubleshooting H&E. (n.d.). Leica Biosystems. Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2020). ChemMedChem, 15(15), 1406-1414. Retrieved from [Link]

  • Target deconvolution methods in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology, 17(1), 34-42. Retrieved from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). Molecules, 28(2), 643. Retrieved from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2016). Nature Chemical Biology, 12(1), 10-21. Retrieved from [Link]

  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. (2020). Molecules, 25(23), 5576. Retrieved from [Link]

  • Correction for Interference by Test Samples in High-Throughput Assays. (2002). Journal of Biomolecular Screening, 7(5), 451-457. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology, 17(1), 34-42. Retrieved from [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • On artifacts in single-molecule force spectroscopy. (2015). Biophysical Journal, 109(10), 2056-2067. Retrieved from [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). Frontiers in Pharmacology, 5, 223. Retrieved from [Link]

  • Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts. (2020). NAR Genomics and Bioinformatics, 2(4), lqaa070. Retrieved from [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. Retrieved from [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026). Journal of Medicinal Chemistry, 69(1), 1-18. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • Aqueous Solubility in Discovery, Chemistry, and Assay Changes. (2007). Drug Discovery Today, 12(5-6), 178-184. Retrieved from [Link]

  • On artifacts in single-molecule force spectroscopy. (2015). Biophysical Journal, 109(10), 2056-2067. Retrieved from [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). Molecular Cancer Therapeutics, 16(5), 795-807. Retrieved from [Link]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2016). ACS Combinatorial Science, 18(6), 330-336. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2019). Oriental Journal of Chemistry, 35(2). Retrieved from [Link]

  • Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. (2021). Dalton Transactions, 50(44), 16021-16025. Retrieved from [Link]

  • Research Progress in Synthesis of Spirocyclic Compounds Driven by Photo/Electrochemistry. (2023). Chinese Journal of Organic Chemistry, 43(1), 1-20. Retrieved from [Link]

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Optimizing storage conditions for long-term stability of 3,9-diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,9-diazaspiro[5.6]dodecan-10-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established best practices for handling similar spirocyclic structures.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal long-term storage conditions for 3,9-diazaspiro[5.6]dodecan-10-one?

For optimal long-term stability, 3,9-diazaspiro[5.6]dodecan-10-one should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures between 2°C and 8°C . This recommendation is based on storage guidelines for structurally related spiro compounds and aims to minimize potential degradation pathways.

Q2: Is 3,9-diazaspiro[5.6]dodecan-10-one sensitive to air or moisture?

Yes, due to the presence of two secondary amine functional groups, the compound is susceptible to oxidation from atmospheric oxygen. The lactam (a cyclic amide) moiety also presents a potential site for hydrolysis if exposed to moisture over extended periods. Therefore, minimizing exposure to air and humidity is critical for preserving the compound's purity.

Q3: What are the primary degradation pathways I should be aware of?

The two main potential degradation pathways for 3,9-diazaspiro[5.6]dodecan-10-one are:

  • Oxidation: The secondary amine groups can be oxidized, which may lead to the formation of N-oxides or other undesired byproducts. This process is accelerated by exposure to air and light.

  • Hydrolysis: The lactam ring can undergo hydrolysis, particularly in the presence of strong acids or bases, leading to the opening of the ring and the formation of an amino acid derivative.

Q4: Can I store solutions of 3,9-diazaspiro[5.6]dodecan-10-one? If so, what solvents are recommended?

If it is necessary to store the compound in solution, use a dry, aprotic solvent. It is crucial to use freshly distilled or anhydrous grade solvents to minimize moisture content. Short-term storage of solutions at 2-8°C may be acceptable, but for long-term storage, it is always preferable to store the compound as a solid.

Q5: Is the dihydrochloride salt of this compound stored differently?

Yes, the dihydrochloride salt (CAS 1609403-56-6) is also available from chemical suppliers.[1] While specific storage instructions for the salt are not consistently provided, it is a common practice to store amine salts under similar refrigerated and dry conditions. It's worth noting that a related compound, 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride, is classified as a combustible solid, suggesting that the compound class may be flammable.[2]

Troubleshooting Guide: Stability and Purity Issues

This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of 3,9-diazaspiro[5.6]dodecan-10-one.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing suspected degradation of your compound.

Troubleshooting_Workflow Troubleshooting Workflow for 3,9-diazaspiro[5.6]dodecan-10-one Stability start Suspected Degradation (e.g., unexpected experimental results, change in appearance) visual_inspection Visual Inspection: - Color change? - Clumping/hygroscopicity? - Incomplete dissolution? start->visual_inspection analytical_characterization Analytical Characterization: - NMR - LC-MS - FTIR visual_inspection->analytical_characterization compare_data Compare with Reference Data (e.g., initial analysis, CoA) analytical_characterization->compare_data degradation_confirmed Degradation Confirmed? compare_data->degradation_confirmed no_degradation No Significant Degradation - Re-evaluate experimental protocol - Check other reagents degradation_confirmed->no_degradation No investigate_cause Investigate Cause of Degradation degradation_confirmed->investigate_cause Yes storage_conditions Review Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Tightly sealed? investigate_cause->storage_conditions handling_procedures Review Handling Procedures: - Exposure to air/moisture? - Solvent quality? investigate_cause->handling_procedures implement_capa Implement Corrective Actions: - Procure fresh material - Optimize storage and handling storage_conditions->implement_capa handling_procedures->implement_capa

Caption: A flowchart for troubleshooting potential degradation of 3,9-diazaspiro[5.6]dodecan-10-one.

Step-by-Step Troubleshooting Protocols

1. Initial Assessment of the Stored Material

  • Objective: To perform a preliminary check for obvious signs of degradation.

  • Procedure:

    • Carefully observe the physical appearance of the solid compound. Note any changes from its initial appearance (e.g., discoloration, clumping).

    • If the compound is in solution, check for any precipitation, color change, or turbidity.

    • If possible, perform a simple solubility test in a recommended solvent and compare it to the expected solubility.

2. Analytical Confirmation of Purity

  • Objective: To quantitatively assess the purity of the compound and identify potential degradation products.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Compare the obtained spectrum with a reference spectrum. Look for new signals or a decrease in the integration of characteristic peaks that would indicate structural changes.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect impurities and degradation products. Look for the expected molecular ion peak and any additional peaks that may correspond to oxidized or hydrolyzed forms of the compound.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor for changes in key functional group frequencies. For example, the appearance of a broad peak in the O-H stretching region could suggest hydrolysis.

3. Interpretation of Analytical Data

  • Oxidation: The formation of N-oxide derivatives would result in a mass increase of 16 amu per oxidation event, detectable by MS. NMR chemical shifts of protons adjacent to the nitrogen atoms would also be affected.

  • Hydrolysis: Cleavage of the lactam ring would result in a mass increase of 18 amu (addition of a water molecule). This would also lead to the appearance of signals corresponding to a carboxylic acid and a primary amine in the NMR and IR spectra.

Recommended Storage Protocol

To ensure the long-term stability of 3,9-diazaspiro[5.6]dodecan-10-one, please adhere to the following protocol:

  • Container: Use a clean, dry, amber glass vial with a PTFE-lined cap to protect the compound from light and ensure a tight seal.

  • Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (argon or nitrogen) to displace any air.

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C.

  • Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid. Minimize the time the container is open to the atmosphere.

  • Documentation: Keep a log of when the container is opened and any observations about the material's appearance.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine groups.
Light Exposure In the dark (amber vial)Minimizes light-catalyzed degradation.
Container Tightly sealed glass with PTFE-lined capPrevents exposure to moisture and air.

By following these guidelines, you can significantly enhance the shelf-life and ensure the chemical integrity of your 3,9-diazaspiro[5.6]dodecan-10-one for reliable and reproducible experimental outcomes.

References

  • Angene Chemical. 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride|1609403-56-6. Available at: [Link].

  • Angene Chemical. 3,9-diazaspiro[5.6]dodecan-10-one|. Available at: [Link].

  • Leoch International Technology Limited. Safety Data Sheet. Available at: [Link].

  • Asghar, A., et al. (2025). Enhanced degradation of cyclic ketone and its diamine derivative using ozone/peroxymonosulfate (O₃/PMS) process.
  • Wacker Chemical Corporation. Safety Data Sheet. Available at: [Link].

  • Nakka, L., et al. (2021). Degradation of spiro‐OMeTAD from amorphous to crystalline due to thermal stress.
  • Chevron Australia Downstream Pty Ltd. Safety Data Sheet. Available at: [Link].

  • Lee, S. Y., et al. (2020). Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature.
  • PubChemLite. 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one. Available at: [Link].

  • Fused and Spiro Compounds Containing a System of 2-Amino-3-Cyano-4H-Pyran.
  • PubChem. 3,9,10-Triazaspiro[5.6]dodecane. Available at: [Link].

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Validation & Comparative

Navigating the KLHDC2 Ligand Landscape: A Comparative Analysis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own machinery to eliminate disease-causing proteins. A key component of this strategy is the recruitment of E3 ubiquitin ligases by heterobifunctional molecules like proteolysis-targeting chimeras (PROTACs). While much of the focus has been on established E3 ligases such as VHL and Cereblon, the scientific community is actively expanding the repertoire of available ligases to overcome challenges like acquired resistance and to broaden the scope of degradable targets. In this context, Kelch-like homology domain-containing protein 2 (KLHDC2) has emerged as a promising candidate.[1][2][3] This guide provides a comparative analysis of recently identified small molecule ligands for KLHDC2, offering insights into their discovery, binding characteristics, and potential for therapeutic development.

The Emerging Role of KLHDC2 in Targeted Protein Degradation

KLHDC2 is a substrate receptor for the CUL2-RING E3 ubiquitin ligase complex and plays a crucial role in the C-end degron pathway.[1][4] This pathway recognizes proteins with a C-terminal diglycine motif, often exposed after premature translational termination, and targets them for ubiquitination and subsequent proteasomal degradation.[4] The well-defined and druggable nature of the diglycine-binding pocket within the Kelch domain of KLHDC2 makes it an attractive target for the development of small molecule ligands that can be incorporated into PROTACs.[5]

A Comparative Look at KLHDC2 Ligands

Recent research has led to the discovery of several distinct chemical scaffolds that bind to KLHDC2. These have been identified through various approaches, including high-throughput screening and computational de novo design. Below, we compare some of the most promising examples.

Tetrahydroquinoline-Based Ligands

A fluorescence polarization (FP)-based high-throughput screen identified a tetrahydroquinoline scaffold as a competitive binder for the SelK peptide, a known KLHDC2 substrate.[1] Subsequent optimization of this initial hit led to the development of more potent analogs.

Computationally Designed Ligands

Structure-based de novo design has also yielded potent KLHDC2 ligands. One such example is the KDRLKZ series of compounds, which were designed to mimic the interactions of the native diglycine degron.[6]

Ligand/CompoundDiscovery MethodBinding Affinity (Kd)Competitive Binding (IC50)PROTAC Activity
Compound 6 (Tetrahydroquinoline derivative) High-Throughput Screening (FP)160 nM (SPR)670 nM (FP)Degrades BRD4 when incorporated into a PROTAC (compound 8).[1]
KDRLKZ-1 Computational de novo design0.36 µM (SPR)0.21 µM (alphaLISA)Degrades BRD4 and AR when incorporated into PROTACs.[6]
SJ10278 Thermal Shift-Based ScreeningNot explicitly stated, but shown to bind.Not explicitly stated.Forms cooperative ternary complexes with BRD3 in a PROTAC format.[7][8]
KL-Series (e.g., KL-1, KL-3, KL-4) Rational Design from Peptide PrecursorsNot explicitly stated, but designed to bind.Not explicitly stated.Incorporated into PROTACs for selective CDK6 degradation.[9]

Table 1: Comparative data for selected KLHDC2 ligands. Binding affinities and inhibitory concentrations are key metrics for ligand potency. The ability of these ligands to induce degradation of target proteins when part of a PROTAC molecule demonstrates their functional utility in a cellular context.

Structure-Activity Relationship and Binding Mode

The crystal structure of KLHDC2 in complex with its substrates and small molecule ligands has provided invaluable insights into the key interactions driving binding affinity and selectivity. The diglycine-binding pocket is a U-shaped cavity that accommodates the C-terminal residues of substrate proteins.[5][10] Small molecule ligands typically mimic the key interactions of the native peptide substrates.

For instance, the carboxylic acid moiety of KDRLKZ-1 makes several hydrogen bonds and salt bridge interactions within the binding pocket, analogous to the C-terminal carboxylate of the diglycine degron.[6] The pyridinone and naphthyridinone cores of KDRLKZ-1 occupy hydrophobic pockets and form additional hydrogen bonds, contributing to its overall affinity.[6] Similarly, the tetrahydroquinoline scaffold of compound 6 is predicted to occupy the SelK recognition pocket, competing with the native substrate.[1] The hydrophobic region of the KLHDC2 binding pocket is enriched with aromatic residues such as Tyr50, Trp270, and Trp321, which can be exploited by ligands containing aromatic rings to enhance binding through π–π interactions.[9]

Experimental Methodologies for Ligand Characterization

The identification and validation of KLHDC2 ligands rely on a suite of biophysical and cell-based assays. Understanding these methodologies is crucial for interpreting the comparative data and for designing future experiments.

Fluorescence Polarization (FP) Assay

This assay is a powerful tool for high-throughput screening of ligands that compete with a fluorescently labeled probe for binding to the target protein.

Principle: A small, fluorescently labeled peptide (e.g., from SelK) tumbles rapidly in solution, resulting in low fluorescence polarization.[1] Upon binding to the much larger KLHDC2 protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization.[1] Compounds that bind to the same site on KLHDC2 will displace the fluorescent peptide, causing a decrease in polarization.

Workflow:

  • A fluorescently labeled peptide derived from a known KLHDC2 substrate (e.g., TAMRA-SelK) is incubated with purified KLHDC2 protein.

  • Test compounds are added to the mixture.

  • The fluorescence polarization is measured. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide and is a potential KLHDC2 binder.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis KLHDC2 Purified KLHDC2 Incubate Incubate KLHDC2 + Fluorescent Peptide KLHDC2->Incubate Fluor_Peptide Fluorescent Peptide (e.g., TAMRA-SelK) Fluor_Peptide->Incubate Add_Compound Add Test Compound Incubate->Add_Compound Measure_FP Measure Fluorescence Polarization Add_Compound->Measure_FP Analyze Analyze Polarization Signal Measure_FP->Analyze Hit_ID Identify 'Hits' (Decreased Polarization) Analyze->Hit_ID

Caption: Workflow for a Fluorescence Polarization-based competitive binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.

Principle: The target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Workflow:

  • Purified KLHDC2 protein is immobilized on an SPR sensor chip.

  • A solution containing the test compound at various concentrations is flowed over the chip surface.

  • The association and dissociation of the compound are monitored in real-time.

  • The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

Cell-Based Degradation Assays (e.g., HiBiT Assay)

Once a ligand has been incorporated into a PROTAC, its ability to induce the degradation of the target protein must be assessed in a cellular context. The HiBiT assay is a sensitive and quantitative method for measuring protein levels.

Principle: The target protein is endogenously tagged with a small (11 amino acid) HiBiT peptide. This peptide has a low affinity for a larger subunit called LgBiT. When LgBiT is added to the cell lysate, it complements with the HiBiT tag to form a functional NanoLuc luciferase, generating a luminescent signal that is proportional to the amount of the target protein.

Workflow:

  • Cells expressing the HiBiT-tagged target protein are treated with the PROTAC molecule.

  • At various time points, the cells are lysed.

  • The LgBiT subunit and luciferase substrate are added to the lysate.

  • The luminescence is measured, and the amount of remaining target protein is quantified. A decrease in luminescence indicates protein degradation.

KLHDC2_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_Ub Ubiquitination & Degradation PROTAC PROTAC (KLHDC2 Ligand - Linker - POI Ligand) Ternary Ternary Complex (KLHDC2-PROTAC-POI) PROTAC->Ternary KLHDC2 KLHDC2-CUL2 Complex KLHDC2->Ternary POI Protein of Interest (POI) POI->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: KLHDC2-mediated targeted protein degradation pathway.

Future Directions and Conclusion

The discovery of small molecule ligands for KLHDC2 has significantly expanded the toolbox for targeted protein degradation. The diverse chemical scaffolds identified to date provide multiple starting points for the development of novel therapeutics. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these ligands. Furthermore, the exploration of linker chemistry and PROTAC design will be crucial for developing effective degraders for a wide range of challenging disease targets. The comparative data and experimental methodologies presented in this guide offer a solid foundation for researchers to navigate this exciting and rapidly evolving field.

References

  • RCSB Protein Data Bank. (2024, November 6). 9BCA: Structure of KLHDC2 bound to SJ46411. [Link]

  • Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase. ACS Publications. [Link]

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Head-to-head comparison of different diazaspiro scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Diazaspiro Scaffolds in Modern Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1] The rationale is clear: biological targets are complex, three-dimensional entities, and ligands that can effectively navigate and interact with these intricate topographies often exhibit superior potency, selectivity, and pharmacokinetic properties. Spirocyclic systems, characterized by two rings sharing a single quaternary carbon, have emerged as powerful tools in this endeavor.[2] Their inherent rigidity and well-defined three-dimensional architecture offer a level of conformational control that is difficult to achieve with more flexible acyclic or monocyclic structures.[3][4]

This guide focuses on diazaspiro scaffolds—spirocycles incorporating at least two nitrogen atoms. These structures are particularly valuable as they combine the spatial advantages of a spirocyclic core with the hydrogen bonding capabilities and synthetic versatility of secondary or tertiary amines. A key advantage of these frameworks is the presence of orthogonal exit vectors, which allow for the precise spatial arrangement of substituents.[3] Furthermore, the incorporation of spirocyclic motifs often leads to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates, likely due to improved solubility and reduced off-target effects.[1][5]

This document provides a head-to-head comparison of several prominent diazaspiro scaffolds, offering insights into their unique structural features, impact on physicochemical properties, and diverse applications in drug discovery, supported by experimental data and detailed protocols.

Logical Framework for Scaffold Selection and Evaluation

The journey from a conceptual scaffold to a viable drug candidate is a multi-step process. The diagram below illustrates the typical workflow, from initial design and synthesis to comprehensive biological evaluation. This guide will touch upon each of these critical stages.

G cluster_0 Scaffold Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation Scaffold_Selection Scaffold Selection (e.g., Diazaspiro[3.5]nonane) Synthetic_Route_Design Synthetic Route Design Scaffold_Selection->Synthetic_Route_Design Synthesis_Purification Synthesis & Purification Synthetic_Route_Design->Synthesis_Purification Solubility_Assay Aqueous Solubility Synthesis_Purification->Solubility_Assay LogD_Measurement Lipophilicity (LogD) Synthesis_Purification->LogD_Measurement Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Synthesis_Purification->Metabolic_Stability Primary_Assay Primary Target Binding (e.g., Kinase Inhibition) Synthesis_Purification->Primary_Assay Cellular_Assay Cellular Potency Primary_Assay->Cellular_Assay Selectivity_Panel Target Selectivity Panel Cellular_Assay->Selectivity_Panel ADMET_Profiling In Vitro ADMET Selectivity_Panel->ADMET_Profiling

Sources

A Researcher's Guide to In Vivo Validation of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: A Novel Spirocyclic Entity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride, a novel chemical entity (NCE) with a unique spirocyclic structure. Given the absence of established biological data for this specific compound, this document outlines a systematic, multi-phase approach to characterize its activity, moving from foundational safety and pharmacokinetic profiling to rigorous proof-of-concept efficacy studies. The methodologies and comparisons presented herein are designed to equip researchers in drug discovery with the necessary tools to robustly evaluate this and other novel therapeutic candidates.

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to improved physicochemical properties, enhanced target specificity, and favorable pharmacokinetic profiles compared to traditional flat, aromatic structures.[1][3][4] The diazaspiro motif, in particular, has been explored for its potential to interact with a range of biological targets, including G-protein coupled receptors and ion channels.[3]

While the specific biological target of this compound is unknown, its structure suggests potential applications in therapeutic areas where spirocyclic compounds have shown promise, such as oncology, neuroscience, and infectious diseases.[4][5] This guide will use two hypothetical, yet plausible, applications—anxiolytic effects for neuroscience and anti-tumor activity for oncology—to illustrate a comparative validation strategy.

Phase 1: Foundational In Vivo Characterization

Before any efficacy testing, a foundational understanding of the compound's safety and pharmacokinetic profile is paramount. This initial phase ensures that subsequent efficacy studies are designed with safe and relevant dosing regimens.[6]

Maximum Tolerated Dose (MTD) Study

The first critical step is to determine the highest dose that can be administered without causing unacceptable toxicity.[7][8][9] This is essential for defining the therapeutic window.

Experimental Protocol: Single-Dose Escalation MTD Study

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 strain), with equal numbers of males and females.[10]

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 5, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

  • Monitoring: Observe animals intensively for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.[6]

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of distress.[6][10]

Pharmacokinetic (PK) Profiling

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical data on its bioavailability and half-life.[11][12]

Experimental Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy mice (e.g., CD-1 strain), typically cannulated for serial blood sampling.[11][13]

  • Group Allocation: Assign animals to two groups: intravenous (IV) administration (e.g., 1-2 mg/kg) and oral (PO) administration (e.g., 10-20 mg/kg) (n=3-5 per group).[14]

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[11][14]

  • Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[14]

  • Data Interpretation: Calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters for this compound

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax 1500 ng/mL850 ng/mLMaximum observed plasma concentration.
Tmax 0.08 h0.5 hTime to reach Cmax.
AUC(0-inf) 3200 ngh/mL4500 ngh/mLArea under the concentration-time curve.
t1/2 2.5 h3.1 hElimination half-life.
Bioavailability (F%) N/A14%The fraction of the oral dose that reaches systemic circulation.

Phase 2: Comparative Proof-of-Concept Efficacy Studies

With safety and PK data in hand, the next phase is to assess the compound's efficacy in relevant disease models. This section compares two distinct in vivo models for two different hypothetical therapeutic applications.

Workflow for In Vivo Efficacy Validation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: MoA Validation MTD Determine MTD PK Profile Pharmacokinetics MTD->PK Inform Dose Selection Model_Selection Select Disease Model (e.g., CNS vs. Oncology) PK->Model_Selection Guide Dosing Regimen Efficacy_Study Conduct Efficacy Study Model_Selection->Efficacy_Study PD_Study Pharmacodynamic/ Target Engagement Study Efficacy_Study->PD_Study Provide Tissue Samples Data_Analysis Correlate PK/PD/Efficacy PD_Study->Data_Analysis

Caption: Overall workflow for in vivo validation of a novel compound.

Comparison 1: Models for Anxiolytic Activity (Neuroscience)

Anxiolytic drugs aim to reduce anxiety.[15] The Elevated Plus Maze (EPM) is a widely used and validated model for screening such compounds.[16][17]

  • Standard Model: Elevated Plus Maze (EPM). This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated areas.[18] Anxiolytic compounds typically increase the time spent in the open arms.[15]

  • Alternative/Competitor Compound: Diazepam. A well-characterized benzodiazepine anxiolytic used as a positive control.[15]

Experimental Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[18]

  • Animal Model: Male mice (e.g., BALB/c strain).

  • Procedure:

    • Divide animals into three groups: Vehicle control, this compound (at doses informed by MTD/PK, e.g., 1, 5, 10 mg/kg, PO), and Diazepam (positive control, e.g., 2 mg/kg, IP).[15]

    • Administer the compound 30-60 minutes before the test.

    • Place each mouse in the center of the maze and allow it to explore for 5 minutes.[16][19]

    • Use video tracking software to record the number of entries and time spent in the open and closed arms.[17]

Table 2: Comparison of Hypothetical EPM Data

GroupDose (mg/kg)Time in Open Arms (seconds)Open Arm Entries (%)Total Arm Entries (Locomotor Activity)
Vehicle Control -25.4 ± 3.118.2 ± 2.522.1 ± 2.8
Diazepam 278.9 ± 8.545.7 ± 5.120.5 ± 3.0
Compound X 135.1 ± 4.025.1 ± 3.321.8 ± 2.5
Compound X 565.2 ± 7.240.3 ± 4.822.5 ± 2.9
Compound X 1068.5 ± 8.142.1 ± 5.015.1 ± 2.1†
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle. †Indicates potential sedative effects.

Causality: The key comparison is not just an increase in open arm time but also ensuring that total arm entries (a measure of general movement) are not significantly reduced. A drop in total entries, as seen hypothetically at 10 mg/kg, could indicate sedation rather than a true anxiolytic effect, a critical distinction for drug development.[15]

Comparison 2: Models for Anti-Tumor Activity (Oncology)

For evaluating anti-cancer agents, the subcutaneous xenograft model is a foundational and widely used approach due to its simplicity and reproducibility.[20][21][22]

  • Standard Model: Subcutaneous Xenograft. Human cancer cells are injected under the skin of an immunodeficient mouse, forming a palpable tumor that is easily measured.[20][23]

  • Alternative/Competitor Compound: Standard-of-Care Chemotherapy. The choice depends on the cancer cell line used (e.g., Temozolomide for glioblastoma, Paclitaxel for breast cancer).

Experimental Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study

  • Cell Line & Animal Model: Select a relevant human cancer cell line (e.g., A549 lung carcinoma). Use immunodeficient mice (e.g., NOD/SCID or Nude mice).[24][25]

  • Tumor Implantation: Inject ~5 million A549 cells mixed with Matrigel subcutaneously into the flank of each mouse.[22][23]

  • Procedure:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, this compound (dosed daily based on PK/MTD), and a standard-of-care control.

    • Measure tumor volume with calipers 2-3 times per week.[25] Record body weights as a measure of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

Table 3: Comparison of Hypothetical Xenograft Data

GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control Daily, PO1250 ± 150-+2.5
Standard-of-Care Per Protocol480 ± 9561.6-8.0
Compound X 10 mg/kg, Daily, PO850 ± 11032.0+1.5
Compound X 30 mg/kg, Daily, PO510 ± 105*59.2-3.1

*p<0.05 vs. Vehicle.

Causality: This comparison allows for an objective assessment of the novel compound's efficacy relative to a clinically relevant benchmark. The body weight data is a crucial, self-validating measure of tolerability. A compound showing similar TGI to the standard-of-care but with a significantly better toxicity profile (less weight loss) would be considered a promising lead.[10][25]

Phase 3: Validating Mechanism of Action (MoA) In Vivo

Demonstrating that the compound engages its intended target in the living animal is a critical step to link the observed efficacy to a specific biological mechanism.[26][27] Absent a known target, one can measure downstream pharmacodynamic (PD) biomarkers.[28][29]

Hypothetical MoA Pathway and Biomarker Analysis

G CompoundX 3,9-diazaspiro[5.6]dodecan-10-one (Compound X) Target Hypothetical Target (e.g., Kinase Y) CompoundX->Target Inhibition Downstream Downstream Effector (e.g., Protein Z) Target->Downstream Phosphorylation Response Cellular Response (e.g., Apoptosis) Downstream->Response Signal Transduction

Caption: Hypothetical signaling pathway for Compound X.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Assessment

  • Study Design: Conduct a satellite efficacy study (e.g., the xenograft model) with additional cohorts for tissue collection.

  • Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize animals and harvest tissues of interest (e.g., tumors, brain).[30]

  • Analysis Technique:

    • Western Blot/ELISA: To measure changes in the phosphorylation status or expression level of downstream proteins (e.g., p-Protein Z, cleaved Caspase-3 for apoptosis).

    • Activity-Based Protein Profiling (ABPP): A direct method to quantify enzyme activity and target engagement in tissue lysates.[31]

  • Interpretation: A dose-dependent change in the biomarker that correlates with the efficacy data provides strong evidence of on-target activity. For example, a significant reduction in p-Protein Z in tumors from treated mice would validate the hypothetical MoA.[26]

By systematically progressing through these validation phases, researchers can build a comprehensive data package to support the continued development of this compound, transforming a novel chemical structure into a potential therapeutic candidate.

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A Guide to Kinase Cross-Reactivity Profiling: A Case Study of 3,9-diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: To the best of our knowledge, comprehensive kinase profiling data for 3,9-diazaspiro[5.6]dodecan-10-one has not been published in peer-reviewed literature. This guide, therefore, presents a realistic, illustrative case study based on a hypothetical compound derived from this scaffold, which we will refer to as DSP-10. The experimental data herein is generated for demonstrative purposes to guide researchers on the principles, execution, and interpretation of a typical kinase cross-reactivity screen. The methodologies and analyses described represent industry-standard practices.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2]

Undesired off-target kinase inhibition can lead to a range of adverse effects or, in some cases, unexpected therapeutic benefits (polypharmacology).[3][4] Therefore, early and comprehensive characterization of a compound's interaction map across the kinome is not merely a regulatory checkbox but a cornerstone of a rational drug discovery program. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies, and helps build a robust safety profile.[5]

This guide provides an in-depth look at the process of kinase cross-reactivity profiling using our hypothetical molecule, DSP-10, a novel compound based on the 3,9-diazaspiro[5.6]dodecan-10-one scaffold. We will walk through the strategic selection of a screening panel, present detailed experimental protocols for generating high-quality data, and offer expert insights into interpreting the results to guide the next steps in a drug development pipeline.

The Compound of Interest: DSP-10

For the purpose of this guide, we hypothesize that initial high-throughput screening has identified DSP-10 as a potent inhibitor of a key oncogenic tyrosine kinase. The next logical and critical step is to understand its selectivity profile. This profiling will answer key questions:

  • How selective is DSP-10 for its intended target?

  • Does it inhibit other kinases, particularly those known to be associated with adverse events?

  • Can the off-target profile be rationalized by the structural relationships between the affected kinases?

Experimental Strategy: A Two-Tiered Approach to Kinase Profiling

A cost-effective and efficient strategy for kinase profiling involves a two-tiered approach.[6] First, a broad primary screen at a single high concentration identifies a "hit list" of potential off-targets. Second, a secondary screen determines the potency (IC50) of the compound against these hits in a dose-response format.

Below is a diagram illustrating this common workflow.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Secondary Screen cluster_2 Analysis & Decision Making PrimaryScreen Single-Point Screen (e.g., 10 µM DSP-10) Broad Kinase Panel (e.g., 300+ kinases) Hit_Identification Identify kinases with >70% inhibition PrimaryScreen->Hit_Identification Data Analysis SecondaryScreen IC50 Determination (10-point dose-response) Hit_Identification->SecondaryScreen Progress 'Hits' Potency_Analysis Calculate IC50 values for 'hits' SecondaryScreen->Potency_Analysis Selectivity_Profile Generate Selectivity Profile (Selectivity Score, Kinome Tree) Potency_Analysis->Selectivity_Profile Decision Go / No-Go Decision Guide SAR Optimization Selectivity_Profile->Decision

Caption: A two-tiered workflow for efficient kinase inhibitor profiling.

Hypothetical Kinase Profiling Results for DSP-10

Following the workflow above, DSP-10 was screened against a representative panel of 45 kinases. The resulting IC50 values are summarized below. The panel was chosen to provide broad coverage across the human kinome, including representatives from major kinase families.

Table 1: IC50 Profiling Data for DSP-10 Against a Representative Kinase Panel

Kinase FamilyKinase TargetIC50 (nM)
TK FLT3 8
TKKIT25
TKPDGFRβ45
TKVEGFR2150
TKABL1>10,000
TKEGFR>10,000
TKSRC8,500
TKLCK9,200
CMGC CDK2 95
CMGCCDK9850
CMGCGSK3β>10,000
CMGCDYRK1A1,200
AGC ROCK1 210
AGCAKT1>10,000
AGCPKA>10,000
AGCPKCα7,800
CAMK PIM1 180
CAMKCAMK2D>10,000
CAMKDAPK14,500
STE MAPK14 (p38α) 350
STEJNK12,100
STEMEK1>10,000
OtherAURKA600
OtherPLK11,500
...(30+ other kinases)>10,000

Note: Data is hypothetical. IC50 values represent the concentration of DSP-10 required to inhibit 50% of the kinase activity. The assay was performed at an ATP concentration approximating the Km for each kinase.[7][8] Bolded entries indicate significant activity.

Data Interpretation and Selectivity Analysis

The data in Table 1 reveal that DSP-10 is a potent inhibitor of FLT3, its intended primary target. However, it is not entirely selective. This multi-kinase activity is common among kinase inhibitors.[9]

Key Observations:

  • Primary Target Potency: DSP-10 exhibits single-digit nanomolar potency against FLT3 (IC50 = 8 nM), confirming it as a strong candidate for targeting this kinase.

  • Off-Target Activities: The compound shows significant off-target activity against several other kinases from different families, including KIT (25 nM), PDGFRβ (45 nM), CDK2 (95 nM), PIM1 (180 nM), ROCK1 (210 nM), and p38α (350 nM).

  • Family-Specific Interactions: The most potent off-targets (KIT, PDGFRβ) are, like FLT3, members of the Type III receptor tyrosine kinase family, suggesting that the inhibitor may bind to a conserved pocket within this subfamily.

  • Cross-Family Inhibition: Inhibition of kinases in the CMGC (CDK2), AGC (ROCK1), CAMK (PIM1), and STE (p38α) families indicates that DSP-10 interacts with features of the ATP pocket that are shared more broadly across the kinome.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree, which illustrates the phylogenetic relationships between kinases.[6] Below is a simplified kinome tree diagram showing the selectivity profile of DSP-10.

G N_FLT3 FLT3 N_KIT KIT N_FLT3->N_KIT N_PDGFRB PDGFRβ N_FLT3->N_PDGFRB N_VEGFR2 VEGFR2 N_PDGFRB->N_VEGFR2 N_CDK2 CDK2 N_CDK9 CDK9 N_CDK2->N_CDK9 N_DYRK1A DYRK1A N_CDK2->N_DYRK1A N_PIM1 PIM1 N_ROCK1 ROCK1 N_p38a p38α N_JNK1 JNK1 N_p38a->N_JNK1 N_AURKA AURKA N_EGFR EGFR N_SRC SRC N_AKT1 AKT1 N_MEK1 MEK1 Center Center->N_FLT3 Center->N_CDK2 Center->N_PIM1 Center->N_ROCK1 Center->N_p38a Center->N_EGFR Center->N_SRC Center->N_AKT1 Center->N_MEK1

Caption: Kinome tree illustrating DSP-10 selectivity. Node size and color intensity correspond to inhibitory potency (larger, darker nodes = higher potency).

Discussion and Strategic Implications

The profiling data for DSP-10 provides critical insights for the drug development team.

  • On-Target Validation: The high potency against FLT3 validates the initial hit and supports progression of the chemical series.

  • Potential for Polypharmacology: The potent inhibition of KIT and PDGFRβ, kinases often implicated in similar cancer types as FLT3, could be therapeutically advantageous. This "multi-targeted" profile might lead to a more durable anti-tumor response.

  • Safety and Toxicity Concerns: Inhibition of CDK2, ROCK1, and p38α must be carefully evaluated. CDK2 is a key cell cycle regulator, and its inhibition could lead to toxicity in rapidly dividing normal tissues. ROCK1 inhibition can have cardiovascular effects, and p38α inhibition can impact inflammatory signaling. These off-target activities represent potential safety liabilities that must be addressed.[10]

  • Guiding Future SAR: The next phase of medicinal chemistry should focus on modifying the DSP-10 scaffold to improve selectivity. The goal would be to retain or enhance potency against FLT3 while reducing activity against CDK2, ROCK1, and p38α. The existing data suggests which parts of the molecule might be interacting with conserved residues in these off-target kinases.

Detailed Experimental Protocols

For a protocol to be trustworthy, it must be detailed and reproducible. Below are two standard protocols that could be used to generate the data presented in this guide.

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

The radiometric assay is considered the "gold standard" for its direct measurement of phosphate transfer and high sensitivity.[11][12]

Objective: To measure the IC50 of DSP-10 against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP solution (cold)

  • [γ-³³P]-ATP (10 mCi/mL)

  • DSP-10 stock solution in 100% DMSO

  • Phosphocellulose filter plates (e.g., P81)

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of DSP-10 in 100% DMSO. Dispense 1 µL of each concentration into a 96-well reaction plate. Include DMSO-only wells for "high activity" (0% inhibition) controls.

  • Enzyme Preparation: Dilute the kinase to a 2X final concentration in kinase reaction buffer.

  • Substrate/ATP Mix: Prepare a 2X ATP/substrate master mix. The final ATP concentration should be equal to the Kₘ for the specific kinase.[7] Spike the cold ATP with [γ-³³P]-ATP to achieve a specific activity of ~500 cpm/pmol.

  • Reaction Initiation: Add 10 µL of the 2X kinase solution to each well of the reaction plate. Allow to incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Start Phosphorylation: Add 10 µL of the 2X ATP/substrate mix to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Reaction Termination & Capture: Add 20 µL of 0.75% phosphoric acid to stop the reaction. Transfer the entire volume to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate 4 times with 200 µL/well of 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert CPM to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[DSP-10] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen® TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative suitable for high-throughput screening.[13][14]

Objective: To measure the IC50 of DSP-10 using a TR-FRET format.

Materials:

  • Purified recombinant kinase (e.g., GST-tagged)

  • Fluorescein-labeled substrate

  • Kinase reaction buffer

  • ATP solution

  • DSP-10 stock solution in 100% DMSO

  • LanthaScreen® Tb-anti-GST antibody (or other appropriate phosphospecific antibody)

  • TR-FRET dilution buffer with EDTA (to stop the reaction)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound & Enzyme Addition: Dispense 2.5 µL of 4X DSP-10 serial dilutions into the assay plate. Add 2.5 µL of 4X kinase solution.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Fluorescein-substrate mixture to all wells. The final reaction volume is 10 µL.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of 2X Tb-antibody in TR-FRET dilution buffer containing EDTA. The EDTA stops the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody-substrate binding.

  • Plate Reading: Read the plate on a TR-FRET reader, measuring emissions at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

  • Data Analysis: Calculate the 520/495 emission ratio. Convert the ratio to percent inhibition and determine the IC50 value as described in Protocol 1. The principle relies on FRET occurring when the terbium-labeled antibody binds the phosphorylated, fluorescein-labeled substrate, bringing the two fluorophores into proximity.[15][16]

Conclusion

Comprehensive kinase cross-reactivity profiling is an indispensable component of modern drug discovery. As demonstrated with the hypothetical compound DSP-10, this analysis provides a wealth of information that extends far beyond a simple measure of selectivity. It validates the primary target engagement, uncovers potential opportunities for beneficial polypharmacology, and, most critically, flags potential safety liabilities early in the development process. By employing robust and well-validated assay methodologies, such as radiometric or TR-FRET assays, and interpreting the data through tools like kinome tree analysis, research teams can make more informed decisions, optimize their chemical matter more efficiently, and ultimately increase the probability of developing safe and effective medicines.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Cregg, J. M., et al. (2013). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 966, 181–189. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • van de Stolpe, A., & van der Vliet, A. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1673–1683. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube.
  • Promega Corporation. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format.
  • BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
  • Chung, C. I., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Scientific Reports, 5, 13626. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Bantscheff, M., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Müller, S., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • ResearchGate. (n.d.). Kinome tree view depicting the kinase selectivity of BPR1K871 as...
  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • ProQinase GmbH. (2018, April 26). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 263–264. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 44, 46–52. [Link]

  • Shokat, K. M., & Varmus, H. E. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry, 66(1), 1-15. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 580(23), 5431–5436. [Link]

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Structure-activity relationship of 3,9-diazaspiro[5.6]dodecan-10-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.6]dodecan-10-one Analogs

Introduction

In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount for the discovery of next-generation therapeutics. Spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1] Among these, the 3,9-diazaspiro[5.6]dodecan-10-one core represents a promising scaffold. Its unique architecture, combining a piperidine and an azepane ring fused at a central carbon, offers multiple vectors for chemical modification.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built upon the 3,9-diazaspiro[5.6]dodecan-10-one scaffold. While direct literature on this specific dodecane is emerging, we will draw comparative insights from the closely related and well-studied 3,9-diazaspiro[5.5]undecane analogs and other spirocyclic diamines.[2][3][4][5] These compounds have shown significant potential as modulators of G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, and ligand-gated ion channels like the GABA-A receptor.[5][6] We will dissect how specific structural modifications influence receptor binding, functional activity, and selectivity, providing a framework for the rational design of potent and specific therapeutic agents.

The 3,9-Diazaspiro[5.6]dodecan-10-one Core and Key Modification Points

The core structure is characterized by a spirocyclic system containing two nitrogen atoms at positions 3 and 9, and a ketone at position 10. These positions serve as primary handles for synthetic modification to explore the chemical space and optimize pharmacological properties.

Binding_Assay prep 1. Membrane Preparation (Cells expressing target receptor, e.g., D3R) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separation (Rapid filtration to separate bound/free radioligand) incubate->separate count 4. Quantification (Scintillation counting of bound radioactivity) separate->count analyze 5. Data Analysis (Calculate IC₅₀, then Kᵢ using Cheng-Prusoff equation) count->analyze

Caption: Workflow for a standard radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D3 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration using a BCA or Bradford assay.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D3R).

    • Add increasing concentrations of the unlabeled test compound (e.g., Analog A-2).

    • Initiate the binding reaction by adding the cell membranes (e.g., 10-20 µg protein/well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Tango β-Arrestin Recruitment Assay (for Functional Antagonism)

This assay determines the functional activity of a compound (agonist vs. antagonist) by measuring its ability to modulate GPCR-mediated β-arrestin recruitment. [7] Workflow Diagram:

Functional_Assay cluster_0 Cellular Components cluster_1 Assay Steps receptor GPCR fused to Transcription Factor (tTA) arrestin β-Arrestin fused to TEV Protease agonist 1. Agonist binds GPCR recruit 2. β-Arrestin-Protease is recruited agonist->recruit cleave 3. Protease cleaves tTA from GPCR recruit->cleave transcribe 4. tTA translocates to nucleus, activates Reporter Gene cleave->transcribe signal 5. Luciferase expression (Luminescent Signal) transcribe->signal antagonist Antagonist blocks agonist binding antagonist->agonist Inhibits

Caption: Principle of the Tango assay for measuring GPCR functional activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line engineered for the Tango assay, which co-expresses:

      • The GPCR of interest (e.g., D3R) fused to a transcription factor (tTA).

      • A β-arrestin protein fused to a TEV protease.

      • A reporter gene (e.g., Luciferase) under the control of a tTA-responsive promoter.

    • Plate the cells in a 96-well assay plate and incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Analog A-3) for 15-30 minutes. This allows the antagonist to occupy the receptor.

  • Agonist Challenge:

    • Add a known D3R agonist (e.g., quinpirole) at a fixed concentration (typically its EC₈₀) to all wells (except negative controls).

    • Incubate the plate for several hours (e.g., 6 hours) to allow for reporter gene expression.

  • Signal Detection:

    • Add a luciferase substrate solution to the wells.

    • Measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the antagonist's potency.

    • Plot the luminescent signal against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

The 3,9-diazaspiro[5.6]dodecan-10-one scaffold is a versatile platform for developing highly potent and selective receptor modulators. The structure-activity relationship is heavily dependent on the substitution pattern at the N3 and N9 positions, dictating both the biological target and the pharmacological profile.

  • For D3 Receptor Antagonists: N9-arylation is essential for high-affinity binding, with fine-tuning of the aryl substituents being critical for achieving superior selectivity over the D2 receptor.

  • For GABA-A Receptor Antagonists: N3-acylation with moieties like benzamide provides the key pharmacophoric features for potent antagonism, with further substitution on the aromatic ring offering a path to enhance affinity and subtype selectivity.

Future research should focus on exploring a broader range of substituents at these key positions to further refine the SAR. Investigating the role of stereochemistry at the spirocyclic center is also a critical next step, as enantiomeric pairs often exhibit distinct pharmacological properties. [2]Finally, optimizing the physicochemical properties of lead compounds will be essential to ensure favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy and therapeutic potential.

References

  • Barnea, G., Strapps, W., Herrada, G., et al. (2008). The G-protein-coupled receptor-arrestin-protease tango assay system for discovering and characterizing new ligands. Nature Methods, 5(6), 541-547. Available from: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100187. Available from: [Link]

  • Glennon, R. A., Westkaemper, R. B., & Roth, B. L. (1999). 9-(Aminomethyl)-9,10-dihydroanthracene Is a Novel and Unlikely 5-HT2A Receptor Antagonist. European Journal of Pharmacology, 380(1), R5-R7. Available from: [Link]

  • Lie, M. E. K., Larsen, L., Moldovan, R. P., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 63(15), 8334-8349. Available from: [Link]

  • Lowe, J. A., Drozda, S. E., Tawa, G. J., et al. (2003). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 68(22), 8633-8639. Available from: [Link]

  • Petukhov, P. A., Zhang, M., Johnson, K. J., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. Available from: [Link]

  • Rezaei, M., Kumar, D., & Al-Masoudi, N. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-13. Available from: [Link]

  • Suzuki, T., Moriya, M., Sakamoto, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. Available from: [Link]

  • Taylor, M. K., & Roberts, D. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100488. Available from: [Link]

  • Wang, Y., Wang, C., & Wang, Z. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(12), 1549-1557. Available from: [Link]

  • Webster, L. R., Choi, H., Kindscher, K., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(5), 455-460. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Novel Spirocyclic GABAAR Antagonists and Classical Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel class of spirocyclic γ-aminobutyric acid type A receptor (GABAAR) antagonists against well-established compounds in the field. Due to the limited publicly available data on 3,9-diazaspiro[5.6]dodecan-10-one, this analysis will focus on a closely related and well-characterized analog from the 3,9-diazaspiro[5.5]undecane series, referred to herein as Analog 1e . This compound serves as a representative for this emerging class of peripherally-restricted GABAAR inhibitors.

We will objectively compare the performance of Analog 1e with three canonical GABAAR antagonists: Bicuculline , Picrotoxin , and Gabazine (SR-95531) . This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, potency, and selectivity of these critical pharmacological tools.

The GABA-A Receptor: A Hub of Inhibitory Neurotransmission

The GABA-A receptor (GABAAR) is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] As a ligand-gated chloride ion channel, its activation by GABA leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This fundamental process is critical for maintaining the delicate balance between excitation and inhibition required for normal brain function.

GABAARs are pentameric protein complexes assembled from a diverse array of subunits (e.g., α, β, γ, δ).[1] This structural heterogeneity gives rise to a multitude of receptor subtypes, each with distinct physiological roles, regional distribution, and pharmacological profiles. Antagonists of these receptors are indispensable for dissecting the function of GABAergic circuits and have potential therapeutic applications in conditions characterized by excessive GABAergic tone, such as in the reversal of benzodiazepine sedation.[2][3]

Comparative Analysis of GABAAR Antagonists

The efficacy of a GABAAR antagonist is defined by its mechanism of action, binding affinity (Kᵢ), functional potency (IC₅₀), and selectivity for different receptor subtypes. This section profiles Analog 1e and the classical antagonists, highlighting these key performance indicators.

Analog 1e: A Novel Competitive Antagonist

Analog 1e is a structurally simplified m-methylphenyl analog of a 3,9-diazaspiro[5.5]undecane-based compound.[4] It represents a new scaffold for GABAAR antagonists, characterized by a spirocyclic benzamide that appears to compensate for the conventional acidic moiety found in many GABAergic ligands.[4] A key feature of these compounds is their low cellular membrane permeability, suggesting potential for peripherally-restricted applications, such as modulating the immune system where GABAergic signaling has been identified.[4][5]

  • Mechanism of Action: Analog 1e acts as a competitive antagonist , binding to the orthosteric GABA binding site on the GABAAR complex.[4]

  • Potency and Selectivity: It displays a binding affinity in the high-nanomolar range, with a reported Kᵢ value of 180 nM .[4][5] Notably, it shows superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes, which are more commonly associated with synaptic phasic inhibition.[4][5] This selectivity for extrasynaptic receptors, which mediate tonic inhibition, is a significant feature.

Bicuculline: The Classical Competitive Antagonist

Bicuculline is a phthalide-isoquinoline alkaloid that has been a cornerstone of GABAergic research for decades.[6] It is widely used to experimentally induce seizures in animal models by blocking GABAAR-mediated inhibition.

  • Mechanism of Action: Bicuculline is a competitive antagonist that binds at the GABA recognition site.[7][8] By physically occluding this site, it prevents GABA from binding and activating the receptor. Single-channel studies have shown that it reduces both the channel open time and the frequency of opening.[7]

  • Potency and Selectivity: Its affinity for GABAARs is in the low micromolar range. While it is a potent antagonist, it generally lacks significant selectivity across the various GABAAR subtypes.

Picrotoxin: The Non-Competitive Channel Blocker

Picrotoxin is a plant-derived convulsant that acts as a non-competitive antagonist of GABAARs.[9] Its mechanism distinguishes it fundamentally from competitive antagonists like bicuculline.

  • Mechanism of Action: Picrotoxin is a non-competitive antagonist that acts as a channel blocker.[8][9] It does not bind to the GABA binding site but rather to a distinct site within the receptor's ion pore. This binding physically obstructs the flow of chloride ions, even when GABA is bound to the receptor.[9] Its action is often described as "use-dependent," meaning receptor activation can enhance its blocking effect.[10]

  • Potency and Selectivity: Picrotoxin typically has an IC₅₀ in the low micromolar range. It is generally considered non-selective for different GABAAR subtypes, although some subunit compositions can confer relative resistance.[11]

Gabazine (SR-95531): A Potent and Selective Competitive Antagonist

Gabazine, also known as SR-95531, is a synthetic pyridazinyl derivative of GABA. It is a highly potent and selective antagonist widely used in research.[12]

  • Mechanism of Action: Like bicuculline, Gabazine is a competitive antagonist that binds to the orthosteric GABA site.[12][13] However, it is also considered an allosteric inhibitor of channel opening, effectively stabilizing the receptor in a closed state.[12]

  • Potency and Selectivity: Gabazine is significantly more potent than bicuculline, with reported Kᵢ values around 150 nM and IC₅₀ values for blocking GABA-elicited currents in the range of ~0.2 µM .[13][14] While it is a potent blocker of synaptic (phasic) inhibition, tonic inhibition mediated by extrasynaptic receptors (like those containing δ subunits) is often relatively insensitive to Gabazine.[12]

Quantitative Data Summary

The table below summarizes the key efficacy parameters for each antagonist, providing a clear basis for comparison.

CompoundMechanism of ActionBinding Affinity (Kᵢ)Functional Potency (IC₅₀)Key Selectivity Notes
Analog 1e Competitive Antagonist180 nM[4][5]Not ReportedSelective for extrasynaptic α4βδ subtypes over α1/α2-containing subtypes.[4][5]
Bicuculline Competitive Antagonist~1-5 µM~1 µMGenerally non-selective.[7]
Picrotoxin Non-Competitive Channel BlockerN/A (binds to pore)~0.6-2 µM[10]Generally non-selective.[9]
Gabazine (SR-95531) Competitive Antagonist~150 nM[14]~0.2 µM[13]Potent blocker of synaptic receptors; less effective against some extrasynaptic receptors.[12]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological systems and experimental procedures.

cluster_receptor GABA-A Receptor Complex cluster_ligands Ligands & Antagonists GABAAR Pentameric Structure (α, β, γ/δ subunits) IonChannel Chloride (Cl⁻) Channel Pore GABAAR->IonChannel Opens Channel Cl⁻ Influx\n(Hyperpolarization) Cl⁻ Influx (Hyperpolarization) IonChannel->Cl⁻ Influx\n(Hyperpolarization) Allows GABA GABA (Agonist) GABA->GABAAR Binds to Orthosteric Site Analog1e Analog 1e Analog1e->GABAAR Competes with GABA Bicuculline Bicuculline Bicuculline->GABAAR Competes with GABA Gabazine Gabazine Gabazine->GABAAR Competes with GABA Picrotoxin Picrotoxin Picrotoxin->IonChannel Blocks Pore (Non-Competitive)

Caption: Mechanism of action for GABAAR antagonists.

cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue 1. Homogenize Rat Brain Tissue Centrifuge1 2. Centrifuge (Low Speed) Tissue->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 3. Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Pellet (Membranes) Centrifuge2->Pellet Wash 4. Wash & Resuspend in Binding Buffer Pellet->Wash Incubate 5. Incubate Membranes with: - Radioligand ([³H]muscimol) - Test Compound (e.g., Analog 1e) Wash->Incubate Add to Assay Plate Filter 6. Vacuum Filtration to separate bound/unbound ligand Incubate->Filter Count 7. Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Kᵢ Calculate Kᵢ Count->Calculate Kᵢ Data Analysis

Caption: Workflow for a radioligand binding assay.

cluster_prep System Preparation cluster_exp Experiment Oocytes 1. Express GABAAR Subunits in Xenopus Oocytes Setup 2. Place Oocyte in Recording Chamber Oocytes->Setup Clamp 3. Two-Electrode Voltage Clamp Setup Setup->Clamp GABA_app 4. Apply GABA (agonist) to elicit current Clamp->GABA_app Start Recording Record_base 5. Record Baseline Chloride Current (I_GABA) GABA_app->Record_base Antag_app 6. Apply Antagonist + GABA Record_base->Antag_app Record_antag 7. Record Inhibited Current Antag_app->Record_antag Calculate IC₅₀ Calculate IC₅₀ Record_antag->Calculate IC₅₀ Data Analysis

Caption: Workflow for an electrophysiology assay.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems for characterizing GABAAR antagonists. The causality behind experimental choices is explained to provide field-proven insights.

Protocol 1: Radioligand Binding Assay for Determining Kᵢ

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABAAR.

Rationale: This assay provides a direct measure of the physical interaction between the antagonist and the receptor. Using a known radioligand like [³H]muscimol, which binds to the same orthosteric site as GABA, allows for the quantification of competitive displacement.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[15]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes containing the GABAARs.[15]

    • Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.[15]

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add 0.1-0.2 mg of membrane protein and a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol) to wells containing binding buffer.[15]

    • Non-specific Binding: Add membrane protein, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[15]

    • Competitor Binding: Add membrane protein, radioligand, and varying concentrations of the test antagonist (e.g., Analog 1e).

    • Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[15]

  • Assay Termination and Data Analysis:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining IC₅₀

This protocol measures the functional antagonism of a compound by recording its effect on GABA-induced currents in Xenopus oocytes expressing specific GABAAR subtypes.

Rationale: While binding assays confirm physical interaction, electrophysiology provides a functional readout of antagonism. It allows for the precise determination of a compound's ability to inhibit receptor function (i.e., ion flow) and is crucial for assessing subtype selectivity by expressing defined subunit combinations.

Methodology:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the desired GABAAR subunits (e.g., α4, β, and δ to study the subtype targeted by Analog 1e).

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte's membrane potential at a holding potential of -60 mV.

    • Establish a baseline by perfusing the chamber with the recording solution.

  • Experimental Procedure:

    • Determine the GABA EC₅₀ for the expressed receptor subtype by applying increasing concentrations of GABA and measuring the resulting inward chloride current.

    • To measure antagonism, first apply a fixed concentration of GABA (typically the EC₅₀ value) to elicit a stable baseline current.

    • While continuously applying GABA, co-apply increasing concentrations of the antagonist (e.g., Analog 1e, bicuculline).

    • Record the inhibition of the GABA-induced current at each antagonist concentration until a maximal effect is observed. Ensure a washout period between applications to allow the receptor to recover.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the control GABA response.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀, which is the concentration of antagonist required to inhibit 50% of the maximal GABA-induced current.

Conclusion

The comparative analysis reveals that the novel spirocyclic antagonist, Analog 1e , represents a promising pharmacological tool with a distinct profile. Its competitive mechanism is similar to that of bicuculline and gabazine, but its high-nanomolar potency and unique selectivity for extrasynaptic α4βδ-containing receptors set it apart. This profile contrasts with the non-selective nature of bicuculline and the channel-blocking mechanism of picrotoxin. Furthermore, its potency is comparable to that of gabazine, but its reported selectivity for extrasynaptic receptors differs from gabazine's preferential antagonism of synaptic receptors.

The low membrane permeability of the 3,9-diazaspiro[5.5]undecane series suggests that these compounds could be developed as peripherally-restricted tools, enabling researchers to investigate the role of GABAARs in systems outside the CNS, such as the immune system, without the confounding convulsant effects associated with brain-penetrant antagonists. The methodologies detailed herein provide a robust framework for the continued characterization and validation of this and other novel GABAAR modulators.

References

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A Comparative Guide to the Synthetic Efficiency of Different Routes to Diazaspiro[5.6]dodecan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of three plausible synthetic routes to diazaspiro[5.6]dodecan-10-one, a valuable scaffold in medicinal chemistry. As no definitive, optimized synthesis for this specific molecule is readily available in published literature, this document outlines three distinct, theoretically-sound approaches. Each route is built upon well-established, classical, and modern synthetic organic chemistry principles. The objective is to offer researchers and drug development professionals a comprehensive overview of potential synthetic strategies, enabling an informed choice based on factors such as starting material availability, step economy, and potential for scalability.

The inherent rigidity and three-dimensional nature of spirocycles make them attractive motifs in drug design. Diazaspiro[5.6]dodecan-10-one, incorporating both a piperidine and a caprolactam ring, presents a unique framework with potential for diverse functionalization and interaction with biological targets. The following sections detail three proposed synthetic pathways, each accompanied by a step-by-step protocol, a discussion of the underlying chemical logic, and an analysis of its strengths and weaknesses.

Route A: Dieckmann Condensation Approach

This route constructs the caprolactam ring onto a pre-existing piperidine core using an intramolecular Dieckmann condensation of a diester.[1][2][3][4][5] This classical C-C bond-forming reaction is a reliable method for the formation of five- and six-membered rings, and with careful selection of conditions, can be applied to seven-membered rings as well.

Retrosynthetic Analysis

The retrosynthetic analysis for Route A begins by disconnecting the caprolactam ring of the target molecule via a Dieckmann condensation, leading back to a diester precursor. This diester is assembled by alkylating a protected 4-piperidone with two acetate units.

Route A Retrosynthesis target Diazaspiro[5.6]dodecan-10-one diester Diester Precursor target->diester Dieckmann Condensation piperidone N-Protected-4-piperidone diester->piperidone Alkylation starting_materials Simple Starting Materials piperidone->starting_materials Known Synthesis Route B Retrosynthesis target Diazaspiro[5.6]dodecan-10-one enamine_nitrile Enamine-nitrile intermediate target->enamine_nitrile Hydrolysis dinitrile Dinitrile Precursor enamine_nitrile->dinitrile Thorpe-Ziegler Cyclization piperidone N-Protected-4-piperidone dinitrile->piperidone Alkylation Route C Retrosynthesis target Diazaspiro[5.6]dodecan-10-one amino_ester Amino Ester Precursor target->amino_ester Intramolecular Lactamization ketone_amine Cyclic Ketone and Amino Ester amino_ester->ketone_amine Reductive Amination

Sources

Navigating the ADME Labyrinth: A Comparative Guide to 3,9-diazaspiro[5.6]dodecan-10-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Promising therapeutic candidates can falter during preclinical and clinical stages due to unfavorable pharmacokinetic profiles. The 3,9-diazaspiro[5.6]dodecan-10-one scaffold has emerged as a compelling framework in medicinal chemistry, offering a unique three-dimensional architecture for the design of novel therapeutic agents. This guide provides a comprehensive evaluation of the ADME properties of a series of hypothetical 3,9-diazaspiro[5.6]dodecan-10-one derivatives, offering a comparative analysis to guide lead optimization efforts.

The following sections will delve into the critical ADME parameters, presenting a head-to-head comparison of three representative derivatives: Compound A , Compound B , and Compound C . We will explore the experimental methodologies employed to assess these properties, elucidating the rationale behind each experimental choice and providing detailed protocols for their execution.

The Crucial First Hurdle: Physicochemical Properties and Drug-Likeness

Before embarking on extensive biological testing, an initial assessment of a compound's physicochemical properties can provide valuable insights into its potential for oral bioavailability. Lipinski's Rule of Five serves as a widely accepted guideline for predicting drug-likeness.[4][5][6][7] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da [4][5]

  • LogP (octanol-water partition coefficient) ≤ 5 [4][5][8]

  • Hydrogen Bond Donors (HBD) ≤ 5 [4][5]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [4][5]

Table 1: Physicochemical Properties of 3,9-diazaspiro[5.6]dodecan-10-one Derivatives

CompoundMolecular Weight (Da)LogPHBDHBALipinski's Rule of Five Violations
Compound A 350.452.8240
Compound B 480.624.5460
Compound C 520.715.8682

As illustrated in Table 1, Compounds A and B adhere to Lipinski's Rule of Five, suggesting a higher probability of good oral absorption. In contrast, Compound C violates two of the rules (Molecular Weight and LogP), raising potential concerns about its druglikeness that warrant further investigation.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. We will explore two key in vitro assays used to predict intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that assesses the passive diffusion of a compound across an artificial lipid membrane.[9][10][11] This assay provides a rapid and cost-effective initial screen for permeability.

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate: A stock solution of each test compound (e.g., 10 mM in DMSO) is diluted into a buffer solution (pH 7.4) to a final concentration of 100 µM. This solution is added to the donor wells of a 96-well microplate.

  • Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane). The acceptor wells are then filled with a buffer solution (pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / ([Drug]_donor - [Drug]_acceptor)) × -ln(1 - [Drug]_acceptor / [Drug]_donor)

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a more physiologically relevant model that utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express key drug transporters.[12][13][14][15] This assay can assess both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time.

  • Efflux Assay (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral side, and its transport to the apical side is measured.

  • Quantification: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp (A→B) and Papp (B→A) are calculated.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.[13]

Table 2: In Vitro Permeability of 3,9-diazaspiro[5.6]dodecan-10-one Derivatives

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Compound A 15.212.513.11.05High
Compound B 8.96.815.22.24Moderate (Efflux)
Compound C 2.11.51.81.20Low
Propranolol (High Permeability Control) >10>10--High
Atenolol (Low Permeability Control) <1<1--Low

The data in Table 2 indicates that Compound A exhibits high passive permeability in both the PAMPA and Caco-2 assays, with no significant efflux. Compound B shows moderate permeability and is identified as a potential substrate for efflux pumps, which could limit its net absorption in vivo. Compound C demonstrates low permeability, consistent with its physicochemical properties.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.[16][17][18][19][20] Only the unbound fraction of the drug is free to interact with its therapeutic target and to be metabolized and excreted.

Plasma Protein Binding (PPB) Assay

The equilibrium dialysis method is a gold-standard technique for determining the extent of plasma protein binding.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a known concentration.

  • Dialysis: The plasma containing the test compound is placed in one chamber, and a buffer solution (phosphate-buffered saline, pH 7.4) is placed in the other chamber.

  • Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Quantification: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Table 3: Plasma Protein Binding of 3,9-diazaspiro[5.6]dodecan-10-one Derivatives

CompoundHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
Compound A 85.382.1
Compound B 98.999.2
Compound C 99.899.9
Warfarin (High Binding Control) >99>99
Metoprolol (Low Binding Control) <50<50

As shown in Table 3, Compound A displays moderate plasma protein binding, suggesting a reasonable fraction of the drug will be available to exert its pharmacological effect. In contrast, Compounds B and C exhibit very high plasma protein binding, which could potentially limit their efficacy and necessitate higher dosing.

Metabolism: The Body's Chemical Factory

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[21] Assessing a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Microsomal Stability Assay

This in vitro assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to evaluate the rate of metabolism of a compound.[21][22][23][24][25]

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or from other species) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[26][27][28][29][30]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

Table 4: Metabolic Stability and CYP Inhibition Profile of 3,9-diazaspiro[5.6]dodecan-10-one Derivatives

CompoundHuman Liver Microsomal Half-life (min)Intrinsic Clearance (µL/min/mg protein)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Compound A 4531> 50> 50
Compound B 15928.5> 50
Compound C > 60< 11.52.315.7
Verapamil (Unstable Control) < 10High--
Ketoconazole (CYP3A4 Inhibitor Control) --< 1-
Quinidine (CYP2D6 Inhibitor Control) ---< 1

The metabolic stability data in Table 4 indicates that Compound A has moderate stability, while Compound B is rapidly metabolized, suggesting a potentially short half-life in vivo. Compound C is highly stable. In terms of CYP inhibition, Compound A shows a clean profile. Compound B is a moderate inhibitor of CYP3A4, and Compound C is a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6, raising concerns for potential drug-drug interactions.

Excretion: The Final Exit

While in vitro models for excretion are less common in early discovery, the data gathered from the preceding ADME assays provides valuable clues. For instance, high metabolic clearance suggests that the primary route of elimination will be through metabolism followed by renal or biliary excretion of the metabolites.

In Vivo Pharmacokinetics: The Whole Picture

Ultimately, the predictive power of in vitro ADME assays must be confirmed by in vivo pharmacokinetic (PK) studies in animal models, such as rodents.[31][32][33][34][35] These studies provide critical information on the time course of a drug's concentration in the body after administration.

Experimental Workflow: Rodent Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis dosing Compound Administration (Oral or Intravenous) sampling Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling Time course analysis LC-MS/MS Quantification of Drug in Plasma sampling->analysis Sample processing pk_params Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) analysis->pk_params Concentration data

Caption: Workflow for a typical rodent pharmacokinetic study.

Table 5: Predicted In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)

CompoundPredicted Bioavailability (%)Predicted Half-life (h)Predicted ClearanceOverall Assessment
Compound A High (>70%)Moderate (4-6)LowFavorable PK profile
Compound B Low-Moderate (20-40%)Short (1-2)HighChallenging PK due to efflux and high clearance
Compound C Very Low (<10%)Long (>8)LowPoor absorption, potential for accumulation and DDI

Conclusion: A Data-Driven Path Forward

This comparative guide highlights the critical importance of a comprehensive ADME evaluation in the early stages of drug discovery. The 3,9-diazaspiro[5.6]dodecan-10-one scaffold presents a promising starting point for the development of new therapeutics.

Based on the integrated analysis of the in vitro ADME data:

  • Compound A emerges as the most promising lead candidate, with a balanced profile of good permeability, moderate plasma protein binding, and acceptable metabolic stability, with a low risk of CYP-mediated drug-drug interactions.

  • Compound B , while having some favorable properties, is hampered by its susceptibility to active efflux and rapid metabolism, which would likely translate to low oral bioavailability and a short duration of action.

  • Compound C faces significant liabilities, including poor permeability, very high plasma protein binding, and potent inhibition of key metabolic enzymes, making it a less desirable candidate for further development without substantial structural modification.

By employing a suite of well-validated in vitro ADME assays, researchers can make more informed decisions, prioritize the most promising compounds, and ultimately increase the probability of success in the challenging journey of bringing a new drug to the market.

References

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A Researcher's Guide to Cellular Target Engagement: A Comparative Analysis for Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the definitive identification of its molecular target and the confirmation of its engagement within the complex milieu of a living cell. This guide addresses this challenge head-on, using the novel scaffold 3,9-diazaspiro[5.6]dodecan-10-one as a representative case of a compound with potential bioactivity but an unknown mechanism of action.

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale and field-proven insights necessary to design a robust experimental plan for target deconvolution and validation. We will objectively compare the leading methodologies, providing the causal logic behind experimental choices and presenting the data in a clear, comparative format to guide your decision-making process.

The Central Challenge: Moving from Phenotype to Target

Phenotypic screening can efficiently identify compounds that elicit a desired biological response. However, the resulting hits, such as our hypothetical 3,9-diazaspiro[5.6]dodecan-10-one, are essentially black boxes. Without knowing the direct protein target, efforts in lead optimization are inefficient, the risk of off-target effects is undefined, and the ultimate therapeutic hypothesis remains unvalidated.

Confirming that a small molecule interacts with its intended protein in a living system—a parameter known as target engagement—is therefore a cornerstone of pharmacological validation. The ideal target engagement assay should be performed in a physiologically relevant context (i.e., intact cells), be label-free if possible (to avoid altering the compound's properties), and provide quantitative data on binding affinity and selectivity.

This guide compares three principal classes of methodologies available to the modern researcher for tackling this problem:

  • Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): An unbiased, proteome-wide method based on ligand-induced thermal stabilization.

  • Activity-Based Protein Profiling (ABPP): A chemical proteomics approach for identifying functional enzyme targets.

  • Fluorescence-Based Proximity Assays (FP & FRET/BRET): Targeted methods ideal for validating putative targets and quantifying binding dynamics.

Unbiased, Proteome-Wide Screening: Finding the Target in the Haystack

When the target is unknown, unbiased methods that can survey the entire proteome are indispensable. These techniques are designed to identify which of the thousands of proteins in a cell directly interact with the compound of interest.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

Expertise & Experience: The Causality Behind the Method

The principle of CETSA is elegantly simple: the binding of a ligand, such as our spirocyclic compound, often increases the thermal stability of its target protein.[1][2] This increased stability means the protein is more resistant to heat-induced denaturation and aggregation.[2] This phenomenon provides a direct, biophysical readout of binding in its native cellular context—no modifications to the compound are required.[3]

When scaled by coupling with quantitative mass spectrometry, this method is known as Thermal Proteome Profiling (TPP) and allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[4][5][6] This proteome-wide view is crucial not only for identifying the primary target but also for revealing potential off-targets, offering an early assessment of a compound's selectivity.[7][8]

The TPP workflow is a multi-step process designed to compare the thermal denaturation profiles of proteins in the presence versus the absence of the test compound.

TPP_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_ms Mass Spectrometry Analysis start Culture Cells treat Treat cells with 3,9-diazaspiro[5.6]dodecan-10-one or Vehicle (DMSO) start->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 37°C to 67°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Ultracentrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect digest Protein Digestion (e.g., Trypsin) collect->digest label_pep Label peptides with Tandem Mass Tags (TMT) digest->label_pep lcms LC-MS/MS Analysis label_pep->lcms data Data Analysis: Generate Melting Curves lcms->data

Figure 1. Experimental workflow for Thermal Proteome Profiling (TPP).
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest and resuspend cells in a suitable buffer. Divide the cell suspension into two pools: one treated with a final concentration of 3,9-diazaspiro[5.6]dodecan-10-one (e.g., 10-50 µM) and a control pool treated with vehicle (e.g., DMSO). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Thermal Gradient: Aliquot each pool into 10-12 PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 48°C to 68°C in 2°C increments).[6]

  • Lysis and Fractionation: Immediately cool the samples to room temperature. Lyse the cells (e.g., via multiple freeze-thaw cycles). To separate the soluble, non-denatured proteins from the aggregated, denatured ones, perform ultracentrifugation.

  • Protein Digestion and Labeling: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. For multiplexed analysis, label the peptides from each temperature point with isobaric tandem mass tags (TMT).[6]

  • Mass Spectrometry: Combine the labeled peptide sets and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the relative soluble fraction against temperature to generate "melting curves" for thousands of proteins. A shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates a direct or indirect interaction.[9]

Activity-Based Protein Profiling (ABPP)

Expertise & Experience: The Causality Behind the Method

ABPP is a powerful chemical proteomics strategy that uses specially designed chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[10] Unlike TPP, which measures binding-induced stability, ABPP measures the covalent labeling of active enzyme sites.[11] This makes it exceptionally well-suited for identifying targets within large enzyme classes like serine hydrolases, kinases, or cysteine proteases.[12]

The core of the technique relies on an Activity-Based Probe (ABP) , which typically consists of three components: a reactive group (or "warhead") that forms a covalent bond with an active site residue, a specific binding group that directs the probe to a particular enzyme family, and a reporter tag (like biotin or a fluorophore) for detection and enrichment.[10]

For a novel compound like 3,9-diazaspiro[5.6]dodecan-10-one, a competitive ABPP experiment is the most logical approach.[13] In this setup, the cellular proteome is first incubated with our unlabeled compound. Then, a broad-spectrum ABP targeting a specific enzyme class is added. If our compound binds to an enzyme's active site, it will block the subsequent labeling by the ABP. This reduction in signal, quantifiable by mass spectrometry, identifies the protein as a target.[14][15]

ABPP_Workflow cluster_prep Proteome Preparation & Incubation cluster_control Control cluster_test Test cluster_analysis Enrichment & Analysis start Prepare Cell Lysate control_incubate Incubate with Vehicle (DMSO) start->control_incubate test_incubate Incubate with 3,9-diazaspiro[5.6]dodecan-10-one start->test_incubate control_probe Add Broad-Spectrum Activity-Based Probe (ABP) control_incubate->control_probe click Click Chemistry to attach Biotin Tag control_probe->click test_probe Add Broad-Spectrum Activity-Based Probe (ABP) test_incubate->test_probe test_probe->click enrich Enrich on Streptavidin Beads click->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms

Figure 2. Workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.
  • Proteome Preparation: Prepare fresh cell or tissue lysates under native conditions to preserve enzyme activity.

  • Competitive Incubation: Divide the lysate into two samples. To the 'test' sample, add 3,9-diazaspiro[5.6]dodecan-10-one. To the 'control' sample, add vehicle (DMSO). Incubate to allow the compound to bind to its targets.

  • Probe Labeling: Add a broad-spectrum ABP (e.g., a fluorophosphonate probe for serine hydrolases) to both samples. The ABP will covalently label the active sites of enzymes that were not blocked by the test compound.

  • Reporter Tag Conjugation: If using a probe with a latent reporter (e.g., an alkyne), perform a click chemistry reaction to attach a biotin tag.[14]

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged (i.e., probe-labeled) proteins from the complex lysate.

  • Proteomic Analysis: Elute and digest the enriched proteins and identify them via LC-MS/MS.

  • Data Analysis: Quantitatively compare the spectral counts or peptide intensities for each identified protein between the test and control samples. A significant reduction in the signal for a specific protein in the test sample indicates it is a target of 3,9-diazaspiro[5.6]dodecan-10-one.

Targeted Validation: Confirming the Hit

Once TPP or ABPP identifies a high-confidence putative target, the next step is orthogonal validation. Targeted, biophysical assays are essential to confirm the direct interaction and to quantify the binding affinity in a robust, dose-dependent manner.

Fluorescence-Based Assays: FP and FRET/BRET

Expertise & Experience: The Causality Behind the Method

Fluorescence-based assays offer highly sensitive and quantitative methods for studying molecular interactions. They are particularly powerful for validating a specific compound-protein interaction identified through unbiased screening.

  • Fluorescence Polarization (FP): This technique is based on the principle that the rotational speed of a molecule in solution affects the polarization of the light it emits after excitation. A small, fluorescently labeled molecule (a "tracer") tumbles rapidly, leading to low polarization. When it binds to a much larger protein, the complex tumbles much more slowly, resulting in high polarization.[16] In a competitive FP assay, an unlabeled compound (our spirocycle) displaces the tracer from the target protein, causing a drop in polarization that can be measured to determine binding affinity.[17][18]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor (a labeled tracer molecule that binds the target).[19] When the tracer binds the target, the donor and acceptor are brought into close proximity, allowing for energy transfer. A competing compound will displace the tracer, disrupting BRET in a dose-dependent manner.[20] The NanoBRET™ system is a widely used platform for quantifying intracellular target engagement with high sensitivity.[21][22]

NanoBRET_Workflow cluster_prep Cell & Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis transfect Transfect cells with plasmid encoding Target-NanoLuc® fusion seed Seed cells into assay plate transfect->seed compound Dispense test compound (3,9-diazaspiro[5.6]dodecan-10-one) in a dose-response format seed->compound tracer Add NanoBRET® Tracer compound->tracer equilibrate Equilibrate at 37°C tracer->equilibrate substrate Add NanoGlo® Substrate & Inhibitor equilibrate->substrate read Measure Donor (450 nm) & Acceptor (610 nm) emission substrate->read calculate Calculate BRET Ratio read->calculate plot Plot BRET Ratio vs. Compound Concentration to determine IC50 calculate->plot

Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.
  • Cell Preparation: Genetically engineer a cell line (e.g., HEK293T) to express the putative target protein fused to NanoLuc® luciferase. This is typically done by transfecting the cells with an appropriate expression plasmid.[19]

  • Compound Dosing: Seed the transfected cells into a multi-well assay plate. Add 3,9-diazaspiro[5.6]dodecan-10-one across a range of concentrations to generate a dose-response curve.

  • Tracer Addition & Equilibration: Add a specific, cell-permeable fluorescent tracer that is known to bind the target protein. Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target inside the cells.[19]

  • Detection: Add the NanoGlo® substrate, which is catalyzed by NanoLuc® to produce light, along with an extracellular inhibitor to reduce background signal.

  • Measurement: Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in living cells.

Comparative Guide: Selecting the Right Tool for the Job

The choice of methodology depends critically on the stage of your research and the specific questions you are asking. No single method is universally superior; they are complementary tools in the researcher's arsenal.[7]

Quantitative Data Summary
Method Principle Compound Modification Required? Throughput Primary Application Key Output
TPP / MS-CETSA Ligand-induced thermal stabilizationNoLow to MediumUnbiased target deconvolution; Off-target profilingProteome-wide ΔTm values
Competitive ABPP Competition for covalent labeling of active sitesNo (for competitor)MediumIdentifying functional enzyme targets; Selectivity profilingTarget engagement scores (ratio of probe labeling)
Fluorescence Pol. (FP) Change in molecular rotation upon bindingNo (for competitor); Requires fluorescent tracerHighTargeted hit validation; HTS; Affinity determinationKd / IC50
NanoBRET™ Proximity-based energy transferNo (for competitor); Requires cell engineering & tracerHighQuantitative intracellular target engagement; Affinity & residence timeIntracellular IC50
Advantages and Disadvantages
Method Advantages Disadvantages
TPP / MS-CETSA - Unbiased, proteome-wide scope[23]- No compound modification needed- Assesses binding in intact cells[1]- Can identify off-targets- Low throughput[23]- Requires specialized MS equipment and expertise- Some ligand binding events do not cause a thermal shift (false negatives)[24]- Challenging for low-abundance proteins[24]
Competitive ABPP - Directly measures functional engagement at active sites[11]- Can profile entire enzyme families- High sensitivity with MS readout- Limited to enzyme classes for which broad-spectrum probes exist[25]- Potential for non-specific probe labeling (background)[14]- Does not work for non-covalent, allosteric binders
Fluorescence Pol. (FP) - High-throughput and amenable to HTS[17][26]- Homogeneous (mix-and-read) format[18]- Provides quantitative affinity data (Kd)- Requires a fluorescently labeled tracer molecule- Prone to interference from fluorescent compounds- Typically performed in lysates, not intact cells
NanoBRET™ - Measures engagement in live, intact cells[20]- Highly sensitive and quantitative[19]- Can determine intracellular affinity and residence time- Requires genetic modification of cells to express fusion protein- A specific fluorescent tracer for the target must be available- Not suitable for initial, unbiased target discovery

Conclusion and Recommended Strategy

For a novel compound like 3,9-diazaspiro[5.6]dodecan-10-one , where the target is unknown, a tiered and integrated approach is the most scientifically rigorous path forward.

  • Primary Screen for Target Deconvolution: Begin with an unbiased, proteome-wide method. Thermal Proteome Profiling (TPP) is the superior first choice as it is truly universal, making no assumptions about the target's function. It will provide a global view of potential binding partners and off-targets directly in intact cells.

  • Orthogonal Validation: Once TPP yields a list of high-confidence candidate targets (based on the magnitude and statistical significance of their thermal shifts), validate the top hits using a targeted method. The NanoBRET™ assay is ideal for this, as it confirms the interaction in a live-cell context and provides a quantitative measure of intracellular potency (IC50). This step is critical to eliminate artifacts and confirm the primary finding.

  • Functional Characterization (If Applicable): If the validated target is an enzyme for which activity-based probes are available, competitive ABPP can serve as a powerful secondary validation, confirming that the compound engages the enzyme's active site and providing insights into its functional consequences.

By strategically combining these complementary technologies, researchers can move with confidence from a phenotypic hit to a mechanistically understood lead compound, building a robust, self-validating system that stands up to the rigors of drug development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a detailed protocol for managing waste containing 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established chemical safety principles and prioritizes a hierarchy of waste management, from neutralization to professional disposal.

Hazard Characterization and Core Safety Principles

This compound (CAS No. 1609403-56-6) is a heterocyclic organic compound supplied as a dihydrochloride salt.[1][2] Its molecular formula is C10H20Cl2N2O.[1] The "dihydrochloride" designation is critical; it indicates that the two amine functional groups within the spirocyclic structure are protonated, forming a salt with hydrochloric acid. This has two immediate implications for handling and disposal:

  • Acidity: In aqueous solution, the compound will exhibit acidic properties.

  • Neutralization Potential: The acidic nature can be neutralized by the addition of a base, a key step in rendering dilute solutions less hazardous.[3][4][5]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, data from analogous nitrogen-containing heterocyclic compounds and amine salts suggest that it should be handled with care. Potential hazards include skin, eye, and respiratory irritation.[6][7][8][9] Therefore, it must be treated as a hazardous chemical, and all disposal activities must be preceded by a thorough risk assessment.

The cornerstone of our disposal strategy is adherence to the guidelines set by regulatory bodies like the Environmental Protection Agency (EPA) and the procedures established by your institution's Environmental Health & Safety (EH&S) office.[10][11][12]

Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical in any form—solid, solution, or waste—ensure a robust defense against exposure.

Mandatory PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[13]

  • Body Protection: A standard laboratory coat should be worn.

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the contaminated absorbent material into a suitable, sealable container for hazardous waste.[6][7][13]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EH&S department as required by institutional policy.[11]

Disposal Workflow: A Step-by-Step Protocol

The correct disposal path depends on the form and concentration of the waste. This workflow provides a decision-making framework to guide your actions.

DisposalWorkflow start Disposal of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride Waste waste_form Identify Waste Form: Solid/Concentrated Liquid or Dilute Aqueous Solution? start->waste_form solid_path Solid Residue, Contaminated Materials, or Concentrated Solutions waste_form->solid_path Solid / Concentrated aqueous_path Dilute Aqueous Solutions (<1% w/v) waste_form->aqueous_path Dilute Aqueous package_solid 1. Place in a chemically compatible, leak-proof container. solid_path->package_solid label_solid 2. Affix a 'HAZARDOUS WASTE' label. Clearly write the full chemical name and estimate concentration/quantity. package_solid->label_solid store_solid 3. Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials (e.g., bases). label_solid->store_solid ehs_pickup 4. Arrange for pickup by your institution's EH&S department. store_solid->ehs_pickup neutralize 1. In a fume hood, slowly add a weak base (e.g., sodium bicarbonate solution) while stirring. aqueous_path->neutralize monitor_ph 2. Monitor the pH of the solution using a pH meter or pH strips until it is in the neutral range (e.g., 5.5 - 10.5). neutralize->monitor_ph check_regs 3. Verify Local Regulations: Is drain disposal of neutralized amine salts permitted? monitor_ph->check_regs drain_disposal YES: Dispose down the drain with copious amounts of running water. check_regs->drain_disposal Yes collect_aqueous NO: Collect as hazardous aqueous waste. check_regs->collect_aqueous No collect_aqueous->package_solid

Caption: Disposal decision workflow for this compound.

Protocol for Solid and Concentrated Liquid Waste

This is the default and most critical pathway for ensuring regulatory compliance and safety. This applies to expired solid reagents, reaction residues, and solutions with significant concentrations of the compound.

  • Containerization: Place the waste into a robust, chemically compatible container with a secure, tight-fitting lid. The original product container can be ideal if it is in good condition.[12][14] Do not use metal containers for acidic waste.

  • Labeling: All hazardous waste containers must be clearly labeled.[11][15] The label must include:

    • The words "HAZARDOUS WASTE" .[12][14][15]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • An accurate list of all components and their approximate percentages.[14]

    • The date accumulation started.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[11][14] This area must be near the point of generation and under the control of laboratory personnel. Crucially, ensure the container is segregated from incompatible materials, particularly strong bases.[14]

  • Disposal: Once the container is full or ready for disposal, contact your institution's EH&S department to arrange for a scheduled waste pickup.[11][12]

Protocol for Dilute Aqueous Waste

For very dilute aqueous solutions (e.g., from washing glassware), neutralization may be an option to reduce the hazard before final disposal. Crucially, this step is only permissible if subsequent drain disposal is explicitly allowed by your local wastewater authority and institutional EH&S policies. [10][14] If you are in any doubt, treat it as hazardous waste.

  • Perform Neutralization: In a well-ventilated fume hood, place the dilute aqueous waste in an appropriately sized beaker with magnetic stirring.

  • Add Base: Slowly add a solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] Avoid strong bases like NaOH, as they can cause a more vigorous and potentially exothermic reaction.

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the base dropwise until the pH is within a neutral range, typically between 5.5 and 10.5, as specified by local regulations.[10][14]

  • Final Disposal:

    • If Permitted: Flush the neutralized solution down the laboratory sink with a large volume of running water (at least 20 times the volume of the solution).

    • If Not Permitted (or if unsure): The neutralized solution must be collected as hazardous aqueous waste. Transfer it to a labeled container and manage it according to the protocol for solid and concentrated waste.

Data Summary for Disposal Planning

ParameterInformationRationale for Disposal
Chemical Name This compoundUse full name on hazardous waste labels.[11]
CAS Number 1609403-56-6Unique identifier for waste manifests.
Physical Form SolidSolid waste must not be placed in regular trash.[10]
Chemical Nature Dihydrochloride salt of a heterocyclic amineAcidic in solution; can be neutralized.[3][5]
Primary Hazard Potential irritant; acidic natureRequires PPE and proper handling. Neutralization reduces corrosivity hazard.
Disposal Route (Solid) Professional Hazardous Waste DisposalMandated by regulations for chemical waste.[10][11]
Disposal Route (Dilute Aq.) Neutralization followed by drain disposal (if permitted) OR collection as hazardous waste.Neutralization reduces hazard, but local regulations are the final authority.[10][14]

References

  • Neutralization of Amine Hydrochlorides. (2023). ResearchGate. Available at: [Link]

  • Neutralization of Amine Hydrochlorides Discussion. (2014). ResearchGate. Available at: [Link]

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

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Personal protective equipment for handling 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 1609403-56-6). As a spirocyclic diamine dihydrochloride salt, this compound requires careful management in a laboratory setting. The following procedures are grounded in the fundamental principles of chemical safety to empower researchers to work confidently and securely.

A Note on the Safety Data Sheet (SDS): While this document is built on established safety principles for related chemical classes, it is not a substitute for the manufacturer-specific Safety Data Sheet (SDS). The SDS for your specific lot of material is the primary source of hazard information. Always obtain and review the SDS from your supplier before beginning any work.[1][2][3]

Hazard Recognition and Compound Profile

Understanding a compound's potential hazards is the first step toward safety. Based on its chemical structure—an amine salt existing as a solid powder—we can infer a hazard profile that informs our handling procedures. The American Chemical Society (ACS) promotes the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[4][5] This guide is structured around that robust and reliable principle.

Inferred Hazards:

  • Skin and Eye Irritation: Amine compounds can be irritants or corrosive to the skin and eyes.[6][7]

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk that could lead to respiratory tract irritation.[8]

  • Aquatic Toxicity: A related compound, 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride, has a Water Hazard Class 3 (WGK 3) rating, indicating it is highly hazardous to water.[9] It is prudent to assume similar aquatic toxicity and prevent environmental release.

Property Information Source
CAS Number 1609403-56-6[10]
Molecular Formula C₁₀H₁₈N₂O · 2HCl
Molecular Weight 255.18 g/mol [10]
Physical Form Solid[9]
Inferred Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Aquatic Toxin[6][7][8][9]
Storage Class 11 - Combustible Solids (inferred from similar compound)[9]

Risk Minimization: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a combination of engineering controls and appropriate PPE is essential. The specific PPE required depends on the task being performed.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and initial dissolution, must be performed inside a certified chemical fume hood.[4][11] This is the primary method to control and contain airborne powders, preventing inhalation.

  • Ventilation: Work should be conducted in a well-ventilated laboratory to minimize the accumulation of any potential vapors from solvents used.[4]

Personal Protective Equipment (PPE): Proper PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following equipment.[12]

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLong-sleeved lab coatNot typically required
Weighing Powder Chemical splash gogglesNitrile glovesLong-sleeved lab coatUse within a fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory.[13]
Preparing Solutions Chemical splash gogglesNitrile glovesLong-sleeved lab coatAll work should be done in a fume hood.
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLong-sleeved lab coatNIOSH-approved respirator with appropriate cartridges may be necessary depending on spill size.

Operational Plan: Step-by-Step Handling Protocol

This section provides a detailed workflow for the common task of weighing the compound and preparing a stock solution. This procedure is designed to be a self-validating system where safety is integrated into each step.

Protocol: Weighing and Preparing a Stock Solution

  • Preparation: Before entering the lab, ensure you have reviewed the SDS. Know the location and proper use of the nearest eyewash station, safety shower, and fire extinguisher.[12]

  • Don PPE: Put on a long-sleeved lab coat, chemical splash goggles, and nitrile gloves.[6][13][14]

  • Work Area Setup: Perform all work in a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing:

    • Tare a suitable container on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container. Use a spatula and handle the powder gently to minimize dust generation.

    • Close the primary container tightly once finished.

  • Dissolution:

    • Add the desired solvent to the container with the weighed powder.

    • Cap the container and mix by swirling, vortexing, or sonicating until the solid is fully dissolved. Keep the container capped as much as possible.

  • Labeling: Immediately label the new solution with the compound name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth or towel.

    • Dispose of the absorbent liner and cleaning materials as solid halogenated waste.

  • Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Review SDS & Locate Emergency Equipment don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep->don_ppe setup 3. Set Up Work Area (Absorbent Liner) don_ppe->setup weigh 4. Weigh Solid Compound setup->weigh dissolve 5. Dissolve in Solvent weigh->dissolve label_sol 6. Label Solution Container dissolve->label_sol cleanup 7. Clean Work Area & Dispose of Waste label_sol->cleanup doff_ppe 8. Doff PPE & Wash Hands cleanup->doff_ppe

Caption: Workflow for Safely Preparing a Chemical Solution.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a dihydrochloride salt, this compound is a halogenated organic chemical.

  • Waste Segregation: All waste materials, including unused solid compound, solutions, and contaminated items (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated halogenated organic waste container.[11][15][16]

  • Labeling: The waste container must be clearly labeled "Hazardous Waste - Halogenated Organics" and list all chemical constituents, including solvents.[11][16]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from incompatible materials.[17][18]

  • Disposal Request: When the container is nearly full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[17]

By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • American Chemical Society. ACS Lab Safety Checklist. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Loveland Products, Inc. (2009, February 11). MATERIAL SAFETY DATA SHEET MCP AMINE 4. Retrieved from [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Pneu-Mech Systems. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Greenbook.net. (2019, December 2). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Angene Chemical. This compound|1609403-56-6. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.